molecular formula C24H20ClN3O B1246072 SDZ285428 CAS No. 174262-10-3

SDZ285428

Cat. No.: B1246072
CAS No.: 174262-10-3
M. Wt: 401.9 g/mol
InChI Key: FHHNSSGZEIVGMS-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SDZ285428, also known as SDZ285428, is a useful research compound. Its molecular formula is C24H20ClN3O and its molecular weight is 401.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality SDZ285428 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SDZ285428 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

174262-10-3

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(2R)-2-imidazol-1-yl-2-phenylethyl]benzamide

InChI

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)/t23-/m0/s1

InChI Key

FHHNSSGZEIVGMS-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

Other CAS No.

174262-10-3

Synonyms

VID 400
VID400

Origin of Product

United States

Foundational & Exploratory

Errata and Clarification: SDZ285428 is Not an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

This guide addresses the topic of SDZ285428. Initial inquiries suggested an investigation into its mechanism of action against Gram-positive bacteria. However, a comprehensive review of available scientific literature and chemical databases reveals that SDZ285428 is not an antibacterial agent.

Instead, SDZ285428 is correctly identified as a selective inhibitor of CYP24A1 (24-hydroxylase) , a key enzyme in vitamin D metabolism.[1] This technical guide has been reoriented to provide an in-depth overview of its true mechanism of action, target pathway, and potential therapeutic implications based on its role as a CYP24A1 inhibitor.

An In-Depth Technical Guide to SDZ285428: A Selective CYP24A1 Inhibitor

Introduction

SDZ285428, also known as NVP-VID-400, is a chemical compound identified as a selective inhibitor of the mitochondrial enzyme Cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[1][2] This enzyme plays a critical role in the catabolism (breakdown) of vitamin D metabolites.[3][4] By inhibiting CYP24A1, SDZ285428 effectively modulates the levels of active vitamin D in the body, which has been a subject of research in various pathological conditions, particularly in cancer, where vitamin D levels can influence cell growth.[5][6][7]

The Molecular Target: CYP24A1 and its Role in Vitamin D Metabolism

To understand the mechanism of action of SDZ285428, it is essential to first comprehend the function of its target, CYP24A1.

The Vitamin D Metabolic Pathway:

Vitamin D, primarily in the form of cholecalciferol (Vitamin D3) and ergocalciferol (Vitamin D2), is hydroxylated in the liver to form 25-hydroxyvitamin D [25(OH)D], the major circulating form of vitamin D. For biological activity, 25(OH)D undergoes a second hydroxylation in the kidneys by the enzyme CYP27B1 to produce the active hormone, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3], also known as calcitriol.[8]

The Role of CYP24A1:

CYP24A1 is the primary enzyme responsible for the degradation of 1,25(OH)2D3.[3][4][9] It hydroxylates 1,25(OH)2D3 at the 24-position, initiating a cascade of reactions that ultimately lead to the formation of calcitroic acid, an inactive metabolite that is excreted.[4] This process is a crucial feedback mechanism to prevent the accumulation of excessive levels of active vitamin D and maintain calcium homeostasis.[8]

Mechanism of Action of SDZ285428

SDZ285428 exerts its effect by selectively binding to and inhibiting the enzymatic activity of CYP24A1.[1][10] This inhibition prevents the breakdown of 1,25(OH)2D3.[10] Consequently, the local and systemic concentrations of the active form of vitamin D are increased.[10][11]

The therapeutic rationale for using a CYP24A1 inhibitor like SDZ285428 in certain diseases, such as cancer, is based on the anti-proliferative effects of 1,25(OH)2D3.[5][7][12] Many tumors overexpress CYP24A1, which leads to the rapid degradation of 1,25(OH)2D3, thereby diminishing its anti-cancer activity.[6][7] By blocking CYP24A1, SDZ285428 can restore or enhance the anti-proliferative effects of active vitamin D within the tumor microenvironment.[6][7]

Visualizing the Pathway and Inhibition

The following diagram illustrates the vitamin D metabolic pathway and the specific point of inhibition by SDZ285428.

VitaminD_Metabolism cluster_synthesis Vitamin D Synthesis and Activation cluster_degradation Vitamin D Catabolism cluster_inhibition Point of Inhibition Vitamin D3 Vitamin D3 25(OH)D3 25(OH)D3 Vitamin D3->25(OH)D3 CYP2R1/CYP27A1 (Liver) 1,25(OH)2D3 1,25(OH)2D3 (Active Vitamin D) 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) Inactive_Metabolites Inactive Metabolites (e.g., Calcitroic Acid) 1,25(OH)2D3->Inactive_Metabolites CYP24A1 Biological_Effects Biological Effects (e.g., Anti-proliferation) 1,25(OH)2D3->Biological_Effects Binds to VDR SDZ285428 SDZ285428 SDZ285428->1,25(OH)2D3 Inhibits CYP24A1

Caption: Vitamin D metabolism and the inhibitory action of SDZ285428 on CYP24A1.

Inapplicability to Gram-Positive Bacteria

Given that the molecular target of SDZ285428 is the human mitochondrial enzyme CYP24A1, there is no scientific basis for a direct mechanism of action on Gram-positive bacteria. Bacteria do not possess the vitamin D metabolic pathway that is targeted by this compound. Therefore, concepts such as Minimum Inhibitory Concentration (MIC) values and protocols for assessing antibacterial activity are not applicable to SDZ285428.

Summary

SDZ285428 is a selective inhibitor of CYP24A1, a critical enzyme in the catabolism of active vitamin D. Its mechanism of action involves blocking the degradation of 1,25(OH)2D3, thereby increasing its concentration and potential biological effects, such as anti-proliferation in cancer cells. The initial premise of investigating SDZ285428 as an antibacterial agent is incorrect due to its specific targeting of a human metabolic enzyme. This guide provides a corrected and scientifically accurate overview of SDZ285428 for research and drug development professionals.

References

  • What are CYP24A1 inhibitors and how do they work? (2024). news-medical.net. [Link]

  • Schuster, I., et al. (2001). Selective inhibitors of CYP24: mechanistic tools to explore vitamin D metabolism in human keratinocytes. Steroids. [Link]

  • 85-5890-52 SDZ 285-428 5mg. AXEL. [Link]

  • Novel DNA aptamer for CYP24A1 inhibition ID'd, possible target for anticancer therapy. (2022). ecancer.org. [Link]

  • CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications. (2023). MDPI. [Link]

  • Ma, Y., et al. (2012). A Local Effect of CYP24 Inhibition on Lung Tumor Xenograft Exposure to 1,25-dihydroxyvitamin D(3) Is Revealed Using a Novel LC-MS/MS Assay. The Journal of steroid biochemistry and molecular biology. [Link]

  • Anderson, M. G., et al. (2006). CYP24, the enzyme that catabolizes the antiproliferative agent vitamin D, is increased in lung cancer. International journal of cancer. [Link]

  • Bikle, D. D. (2021). Vitamin D: Production, Metabolism, and Mechanism of Action. Endotext. [Link]

  • CYP24A1. Wikipedia. [Link]

  • Luo, W., et al. (2013). Inhibition of protein kinase CK2 reduces Cyp24a1 expression and enhances 1,25-dihydroxyvitamin D(3) antitumor activity in human prostate cancer cells. Cancer research. [Link]

  • Christakos, S., et al. (2012). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & biology. [Link]

Sources

MX-2401: Technical Guide to Discovery, Synthesis, and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MX-2401 is a semisynthetic lipopeptide antibiotic representing a significant evolution in the amphomycin/glumamycin class. Unlike its structural cousin daptomycin, which functions primarily via membrane depolarization, MX-2401 operates through a precision-guided stoichiometric sequestration of Undecaprenyl Phosphate (C55-P) .[1] This distinct Mechanism of Action (MOA) confers bactericidal activity against multidrug-resistant Gram-positive pathogens (MRSA, VRE) while maintaining efficacy in the presence of lung surfactant—a critical failure point for daptomycin in pneumonia indications.[1]

This guide details the technical workflow for the discovery, semisynthetic production, and mechanistic validation of MX-2401.

Discovery & Structural Elucidation

The Amphomycin Core

MX-2401 is derived from Amphomycin , a natural product isolated from Streptomyces canus. The core structure is a cyclic decapeptide containing a high proportion of acidic residues and non-proteinogenic amino acids, specifically D-erythro-2,3-diaminobutyric acid (D-Dab) and D-pipecolic acid .[1]

  • Natural Product Source: Streptomyces canus[1]

  • Core Characteristics: Calcium-dependent cyclic peptide (10 residues).[1][2]

  • Key Structural Difference: While amphomycin contains a variable fatty acid tail (typically iso/anteiso C12–C13) attached directly to the N-terminal Aspartate, MX-2401 replaces this with a synthetic aryl-alkyl side chain .[1]

The Semisynthetic Design Strategy

The transition from Amphomycin to MX-2401 was driven by Structure-Activity Relationship (SAR) studies aimed at improving pharmacokinetic (PK) stability and potency.[1]

  • The Modification: Replacement of the labile natural fatty acid with a chemically defined aromatic linker coupled to a C12 (dodecanoyl) lipid tail .

  • Rationale: The aromatic linker restricts the conformational flexibility of the exocyclic tail, enhancing the binding affinity for the phosphate headgroup of C55-P while improving metabolic stability against serum proteases.

Synthesis Protocol: A Semisynthetic Workflow

The production of MX-2401 follows a "Fermentation-Deacylation-Reacylation" logic.[1] This hybrid approach leverages the stereochemical complexity of the natural fermentation product while allowing medicinal chemistry precision on the lipid tail.

Step 1: Fermentation and Isolation

Objective: Obtain high-purity Amphomycin as the starting material.

  • Strain Cultivation: Streptomyces canus (ATCC 12237 or equivalent) is cultured in a nutrient-rich medium (e.g., soy flour, glucose, calcium carbonate) at 28°C for 96–120 hours.[1]

  • Extraction: The broth is filtered, and the filtrate is extracted with n-butanol at acidic pH (pH 2.0–3.0).

  • Purification: The crude extract undergoes C18 Reverse-Phase HPLC (RP-HPLC) using an Ammonium Acetate/Acetonitrile gradient.

    • Quality Control: Confirm identity via MS (

      
       for major congeners).[1]
      
Step 2: Enzymatic Deacylation

Objective: Remove the heterogeneous natural fatty acid tails to generate the single molecular species: the Amphomycin Core Nucleus .

  • Enzyme: Deacylase from Actinoplanes utahensis (or recombinant variant).[1]

  • Protocol:

    • Dissolve purified Amphomycin in phosphate buffer (pH 7.0).

    • Add A. utahensis mycelium or purified deacylase enzyme.

    • Incubate at 30°C for 24–48 hours. Monitor the disappearance of the lipopeptide peak and appearance of the hydrophilic nucleus peak via HPLC.

    • Purification: The deacylated nucleus is highly polar. Isolate via solid-phase extraction (SPE) or ion-exchange chromatography.[1]

Step 3: Chemical Reacylation (Semisynthesis)

Objective: Attach the specific "Aromatic Linker-C12" side chain to the N-terminal Aspartic Acid (Asp1).[1]

  • Reagents:

    • Side Chain Precursor: p-amino-substituted aryl acid linked to a dodecanoyl chain (e.g., N-dodecanoyl-4-aminobenzoic acid or similar spacer).[1]

    • Coupling Agents: HATU or PyBOP (to activate the side chain carboxylic acid).[1]

    • Solvent: DMF (Dimethylformamide).[1]

  • Protocol:

    • Activation: React the side chain acid (1.2 eq) with HATU (1.2 eq) and DIEA (2.0 eq) in DMF for 30 minutes to form the activated ester.

    • Coupling: Add the Amphomycin Core Nucleus (1.0 eq) to the activated ester solution.

    • Reaction: Stir at room temperature for 4–6 hours. The reaction targets the free amine of the N-terminal Asp1.

    • Workup: Precipitate the crude lipopeptide with cold diethyl ether.

    • Final Purification: Preparative RP-HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient). Lyophilize to obtain MX-2401 as a white powder.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Phase I: Bioproduction cluster_1 Phase II: Enzymatic Engineering cluster_2 Phase III: Chemical Semisynthesis S_canus Streptomyces canus Fermentation Amphomycin Crude Amphomycin (Natural Lipopeptide Mix) S_canus->Amphomycin Isolation Deacylation Enzymatic Deacylation (Actinoplanes utahensis) Amphomycin->Deacylation Nucleus Amphomycin Core Nucleus (Cyclic Decapeptide) Deacylation->Nucleus Fatty Acid Removal Coupling Chemical Acylation (HATU/DMF) Nucleus->Coupling SideChain Synthetic Side Chain (Aromatic Linker + C12 Lipid) SideChain->Coupling Activation MX2401 MX-2401 (Purified API) Coupling->MX2401 Purification

Figure 1: Semisynthetic workflow converting natural Amphomycin into MX-2401 via enzymatic deacylation and chemical reacylation.[1]

Mechanism of Action (MOA)[1]

MX-2401 is a C55-P Sequestration Agent .[1] Unlike beta-lactams (which bind PBPs) or glycopeptides (which bind Lipid II), MX-2401 intercepts the lipid carrier itself before it can be recharged with cell wall precursors.[1]

The Target: Undecaprenyl Phosphate (C55-P)

Bacterial cell wall synthesis relies on the C55 lipid carrier to shuttle hydrophilic precursors (peptidoglycan, teichoic acids) across the hydrophobic membrane.[1][3]

  • Loading: C55-P is loaded with precursors (forming Lipid I, then Lipid II).[1]

  • Transport: Lipid II flips to the periplasm.

  • Polymerization: The cargo is offloaded; C55-PP (pyrophosphate) is released.[1]

  • Recycling: C55-PP is dephosphorylated back to C55-P to restart the cycle.[1]

The Blockade

MX-2401, complexed with Calcium (


), binds stoichiometrically to C55-P .[1]
  • Consequence: It "locks" the carrier in the C55-P state, preventing the loading of UDP-MurNAc-pentapeptide.

  • Specificity: It does not bind C55-PP (pyrophosphate) as strongly, nor does it insert into the membrane to form pores (distinguishing it from Daptomycin).[1]

  • Result: Simultaneous inhibition of Peptidoglycan and Teichoic Acid synthesis, leading to cell lysis.

MOA Diagram

MOA cluster_cyto Cytoplasm cluster_memb Membrane Interface cluster_peri Periplasm Precursors UDP-MurNAc-Pentapeptide (Cell Wall Precursors) LipidI Lipid I Precursors->LipidI LipidII Lipid II LipidI->LipidII MurG PG Peptidoglycan Assembly LipidII->PG Flipping & Polymerization C55P Undecaprenyl Phosphate (C55-P) C55P->LipidI MraY MX_Complex MX-2401:Ca2+:C55-P (Inactive Complex) C55P->MX_Complex SEQUESTRATION MX_Complex->LipidI BLOCKED C55PP C55-PP (Pyrophosphate) PG->C55PP Release C55PP->C55P Dephosphorylation (BacA/UppP) MX_Node MX-2401 + Ca2+ MX_Node->MX_Complex

Figure 2: Mechanism of Action.[1] MX-2401 binds C55-P, removing it from the recycling pool and halting multiple cell wall biosynthetic pathways.[1][3]

Preclinical Profiling & Data Summary

The following data highlights the efficacy of MX-2401 compared to standard-of-care lipopeptides.

In Vitro Activity (MIC Summary)

MX-2401 displays potent activity against resistant phenotypes.[1][4]

OrganismPhenotypeMX-2401 MIC (µg/mL)Daptomycin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureusMSSA (Susceptible)0.5 - 2.00.25 - 1.01.0
S. aureusMRSA (Methicillin-Res.)[1][4]0.5 - 2.00.25 - 1.01.0
E. faecalisVRE (VanA/VanB)1.0 - 4.01.0 - 4.0>64 (Resistant)
S. pneumoniaePRSP (Penicillin-Res.)0.25 - 1.00.12 - 0.50.5
Lung Surfactant Interaction

A critical differentiator for MX-2401 is its stability in the pulmonary environment.

  • Daptomycin: Activity is severely inhibited by pulmonary surfactant (sequestered by surfactant lipids).[1]

  • MX-2401: Retains bactericidal activity in the presence of 1-5% bovine surfactant.[1] This makes it a viable candidate for Hospital-Acquired Pneumonia (HAP) , an indication where Daptomycin is contraindicated.[1]

References

  • Pasetka, C. J., et al. (2010). "Novel antimicrobial lipopeptides with long in vivo half-lives."[2][5][6] International Journal of Antimicrobial Agents, 35(2), 182–185.[1] Link

  • Rubinchik, E., et al. (2011). "Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401." Antimicrobial Agents and Chemotherapy, 55(6), 2743–2754.[1] Link[1]

  • Dugourd, D., et al. (2011). "Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant." Antimicrobial Agents and Chemotherapy, 55(9), 4438–4442.[1] Link[1]

  • Schneider, T., et al. (2009). "The lipopeptide antibiotic friulimicin B inhibits cell wall biosynthesis through complex formation with the lipid carrier C55-P." Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. Link

Sources

ahat is the molecular target of SDZ285428?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Target of SDZ285428 (VID-400)

Executive Summary

SDZ285428, also widely known by its development code VID-400, is a potent and selective small molecule inhibitor of Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) . This enzyme, a mitochondrial inner membrane cytochrome P450, is the principal catalyst in the degradation of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol). By selectively inhibiting CYP24A1, SDZ285428 effectively prevents the catabolism of calcitriol, thereby increasing its local and systemic concentrations and enhancing its biological activity. This targeted mechanism has positioned SDZ285428 as a valuable pharmacological tool for investigating vitamin D signaling and as a potential therapeutic agent for disorders characterized by dysregulated vitamin D metabolism, such as certain cancers, psoriasis, and chronic kidney disease.

Introduction: The Significance of Vitamin D Catabolism

The vitamin D endocrine system is critical for maintaining calcium and phosphate homeostasis, bone integrity, and for regulating cellular proliferation, differentiation, and immunity. The biological activity of this system is tightly controlled by the concentration of its active hormonal form, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). The synthesis of 1,25(OH)₂D₃ is mediated by the enzyme CYP27B1, while its degradation is primarily controlled by CYP24A1[1].

CYP24A1 initiates a catabolic cascade by hydroxylating 1,25(OH)₂D₃ at the C24 or C23 position, leading to the formation of biologically inactive metabolites like calcitroic acid[2][3]. In several pathological states, including various cancers (e.g., colorectal) and inflammatory diseases, CYP24A1 is overexpressed. This overexpression leads to rapid local degradation of 1,25(OH)₂D₃, effectively blunting its anti-proliferative and anti-inflammatory effects and contributing to disease progression[1][4]. This context established a clear therapeutic rationale for the development of specific CYP24A1 inhibitors to restore the beneficial effects of vitamin D signaling.

Target Identification and Validation: Pinpointing CYP24A1

SDZ285428 (VID-400) is an imidazole-containing compound, a chemical class known to interact with the heme iron center of cytochrome P450 enzymes[2][5]. Initial development efforts by Novartis in the 1990s screened a large library of azole-type compounds to identify a selective inhibitor of 1,25(OH)₂D₃ metabolism[6]. The primary experimental approach was to use a relevant cellular model, such as primary human keratinocytes, to measure the potentiation of 1,25(OH)₂D₃ activity, which is inversely proportional to its rate of degradation by CYP24A1.

From these extensive screening efforts, SDZ285428 emerged as a lead candidate, demonstrating potent and selective inhibition of CYP24A1[6].

Mechanism of Action: Heme-Iron Interaction

As an azole-based inhibitor, the proposed mechanism of action for SDZ285428 involves the direct coordination of the nitrogen atom in its imidazole ring with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom within the heme prosthetic group of the CYP24A1 active site[2][5]. This binding event physically occludes the active site, preventing the substrate (1,25(OH)₂D₃) from accessing the catalytic center and thereby inhibiting the hydroxylation reaction.

Binding Affinity and Selectivity Profile

The efficacy of a targeted inhibitor is defined not only by its potency against the intended target but also by its selectivity over related off-targets. The most critical off-target for a CYP24A1 inhibitor is CYP27B1, the enzyme responsible for synthesizing active 1,25(OH)₂D₃. Inhibition of CYP27B1 would be counterproductive, reducing the very hormone the therapy aims to preserve.

SDZ285428 has been demonstrated to be a highly potent inhibitor of CYP24A1 with a clear selectivity margin over CYP27B1.

Table 1: Inhibitory Potency of SDZ285428 (VID-400) against Key Vitamin D Metabolizing Enzymes

Molecular TargetIC₅₀ (nM)Selectivity Ratio (vs. CYP24A1)Reference
CYP24A1 15.2 ± 3.5 1x[7][8]
CYP27B1616.17 ± 113.2~40.5x[7][8]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. The ~40-fold selectivity demonstrates that SDZ285428 is significantly more potent at inhibiting the vitamin D catabolizing enzyme (CYP24A1) than the synthesizing enzyme (CYP27B1)[8].

The Vitamin D Signaling Pathway and Point of Inhibition

To fully appreciate the scientific rationale for SDZ285428, it is essential to visualize its place within the vitamin D metabolic pathway. The diagram below illustrates the key enzymatic steps and highlights the specific point of intervention for SDZ285428.

VitaminD_Pathway cluster_synthesis Synthesis Pathway cluster_catabolism Catabolic Pathway cluster_inhibitor Point of Intervention 7-DHC 7-Dehydrocholesterol (in Skin) PreD3 Previtamin D3 7-DHC->PreD3 UVB Light VitD3 Vitamin D3 (Cholecalciferol) PreD3->VitD3 Thermal Isomerization 25OHD3 25-hydroxyvitamin D3 (Calcifediol, in Liver) VitD3->25OHD3 CYP2R1/CYP27A1 1,25(OH)2D3 1α,25-dihydroxyvitamin D3 (Calcitriol, Active Hormone) 25OHD3->1,25(OH)2D3 CYP27B1 (1α-hydroxylase, in Kidney) Inactive_Metabolites Inactive Metabolites (e.g., Calcitroic Acid) 1,25(OH)2D3->Inactive_Metabolites CYP24A1 (24-hydroxylase) VDR Vitamin D Receptor (VDR) Nuclear Receptor 1,25(OH)2D3->VDR Binds to SDZ285428 SDZ285428 (VID-400) SDZ285428->1,25(OH)2D3 Inhibition Gene_Transcription Target Gene Transcription (e.g., Cell Cycle, Immunity) VDR->Gene_Transcription Regulates

Caption: The Vitamin D metabolic pathway showing the inhibitory action of SDZ285428 on CYP24A1.

Experimental Protocols for Target Characterization

Validating a compound's activity and selectivity requires robust, reproducible experimental systems. The following protocols outline the core methodologies used to characterize inhibitors of CYP24A1.

Logical Workflow for Inhibitor Characterization

The process of characterizing a putative CYP24A1 inhibitor follows a logical progression from high-level cellular effects to direct enzymatic assays.

Workflow A Step 1: Cell-Based Functional Assay (e.g., Human Keratinocytes) B Treat cells with 1,25(OH)2D3 +/- Inhibitor A->B C Measure downstream biological response (e.g., inhibition of proliferation, induction of target genes like CAMP) B->C D Step 2: Recombinant Enzyme Assay (Direct Target Engagement) C->D Indicates Target Potency E Incubate recombinant human CYP24A1 with 1,25(OH)2D3 substrate +/- Inhibitor D->E F Quantify metabolite formation via LC-MS/MS E->F G Step 3: Selectivity Profiling F->G Confirm Direct Inhibition H Repeat enzyme assay with related CYPs (e.g., CYP27B1, CYP51, etc.) G->H I Calculate IC50 values and determine selectivity ratios H->I

Caption: Logical workflow for the characterization of a CYP24A1 inhibitor like SDZ285428.

Detailed Protocol: In Vitro Recombinant CYP24A1 Inhibition Assay

This protocol describes a standard method for determining the IC₅₀ value of a test compound against purified, recombinant human CYP24A1. This self-validating system ensures that the observed effect is due to direct interaction with the target enzyme.

A. Reagents and Materials:

  • Recombinant human CYP24A1 enzyme

  • Recombinant human Adrenodoxin (ADX) and Adrenodoxin Reductase (ADR) (for electron transfer)

  • 1α,25-dihydroxyvitamin D₃ (Substrate)

  • NADPH (Cofactor)

  • Test Inhibitor (SDZ285428) dissolved in DMSO

  • Reaction Buffer (e.g., Potassium Phosphate buffer, pH 7.4)

  • Quenching Solution (e.g., Acetonitrile with an internal standard)

  • 96-well reaction plates

  • LC-MS/MS system for metabolite analysis

B. Assay Procedure:

  • Prepare Reaction Mix: In a 96-well plate, prepare a master mix containing reaction buffer, recombinant CYP24A1, ADX, and ADR.

  • Add Inhibitor: Add serial dilutions of SDZ285428 (or vehicle control, DMSO) to the appropriate wells. A typical concentration range would span from 0.1 nM to 10 µM.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a solution containing both the substrate (1,25(OH)₂D₃) and the cofactor (NADPH).

  • Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C. The time should be within the linear range of product formation.

  • Stop Reaction: Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile). This stops the enzyme and precipitates the protein.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the substrate and metabolites, to a new plate for analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of the primary metabolite formed.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of SDZ285428 relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

C. Self-Validation and Controls:

  • No-Enzyme Control: Wells containing all components except CYP24A1 to ensure no non-enzymatic degradation of the substrate.

  • No-NADPH Control: Wells containing all components except the cofactor to ensure the reaction is NADPH-dependent.

  • Vehicle Control (DMSO): Establishes the baseline 100% enzyme activity level.

  • Positive Control Inhibitor: A known CYP24A1 inhibitor (e.g., ketoconazole) should be run in parallel to validate assay performance.

Conclusion and Future Directions

SDZ285428 (VID-400) is a well-characterized, potent, and selective inhibitor of CYP24A1. Its mechanism of action—preventing the degradation of the active vitamin D hormone—provides a powerful tool for both basic research into the vitamin D endocrine system and for the potential development of novel therapeutics. By understanding its precise molecular target and selectivity profile, researchers can confidently employ SDZ285428 to probe the biological consequences of enhanced vitamin D signaling in a variety of cellular and preclinical models, paving the way for future clinical applications in oncology and immunology.

References

  • CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications. MDPI. [URL: https://www.mdpi.com/2072-6643/15/22/4790]
  • CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10672108/]
  • Su, Y., Ganguli-Indra, G., Bhattacharya, N., & Xie, J. (2022). Co-delivery of 1α,25-dihydroxyvitamin D3 and CYP24A1 Inhibitor VID400 by Nanofiber Dressings Promotes Endogenous Antimicrobial Peptide LL-37 Induction. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9031853/]
  • Shukla, A. (2019). Insight into the human Cyp24a1 inhibition by VID-400: docking and molecular dynamics studies. RS Publication.
  • Rapposelli, S., Chiellini, G., Zhu, J., & DeLuca, H. F. (2011). Synthesis and biological activities of vitamin D-like inhibitors of CYP24 hydroxylase. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3226875/]
  • Inhibitors of vitamin D hydroxylases: Structure-activity relationships. ResearchGate. [URL: https://www.researchgate.
  • Posner, G. H., & Helvig, C. (2014). CYP24A1 inhibition facilitates the anti-tumor effect of vitamin D3 on colorectal cancer cells. World Journal of Gastrointestinal Oncology. [URL: https://www.wjgnet.com/1948-5204/full/v6/i11/449.htm]
  • What are CYP24A1 inhibitors and how do they work?. Synapse. [URL: https://www.synapse.pitt.edu/what-are-cyp24a1-inhibitors-and-how-do-they-work-html/]
  • CYP24A1: Structure, Function, and Physiological Role. ResearchGate. [URL: https://www.researchgate.net/publication/268506041_CYP24A1_Structure_Function_and_Physiological_Role]
  • Podobnik, B., Stojan, J., & Rozman, D. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases. [URL: https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0004014]
  • Lepesheva, G. I., & Waterman, M. R. (2011). Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108480/]
  • Sykes, M. L., & Avery, V. M. (2016). Impact of Laboratory-Adapted Intracellular Trypanosoma cruzi Strains on the Activity Profiles of Compounds with Anti-T. cruzi Activity. MDPI. [URL: https://www.mdpi.com/1422-0067/17/12/2129]
  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [URL: https://www.bioivt.com/a-guide-to-in-vitro-cyp-inhibition-studies]
  • Sakaki, T., & Yamamoto, K. (2003). Structure-function analysis of vitamin D 24-hydroxylase (CYP24A1) by site-directed mutagenesis: amino acid residues responsible for species-based difference of CYP24A1 between humans and rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12818228/]
  • Inactivation of vitamin D2 metabolites by human CYP24A1. ResearchGate. [URL: https://www.researchgate.net/publication/311822709_Inactivation_of_vitamin_D2_metabolites_by_human_CYP24A1]

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Technical Monograph: MX-2401 Sequestration of Undecaprenyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Calcium-Clamp" Mechanism

MX-2401 is a semi-synthetic lipopeptide antibiotic derived from amphomycin.[1][2][3][4][5][6] Unlike daptomycin, which targets membrane integrity (depolarization), MX-2401 functions as a substrate sequestrant. It specifically targets Undecaprenyl Phosphate (C55-P) , the essential lipid carrier required for transporting peptidoglycan precursors (Lipid I and Lipid II) across the bacterial cytoplasmic membrane.[4][7]

The defining feature of MX-2401 is its calcium-dependent stoichiometry . It does not bind the enzyme (MraY) nor the substrate in isolation; rather, it utilizes extracellular


 to form a tight, stoichiometric complex with C55-P. This effectively "clamps" the lipid carrier in a conformation that prevents its recycling, halting cell wall synthesis at the earliest membrane-associated step.

This guide details the molecular mechanics of this interaction, provides the comparative binding data against native transporters (UptA/DedA), and establishes a validated Surface Plasmon Resonance (SPR) protocol for quantifying this affinity in a drug development setting.

Molecular Mechanism: The Sequestration Trap

The Target: C55-P vs. C55-PP

Bacterial cell wall synthesis relies on the "flipping" of the lipid carrier.[7][8]

  • C55-P (Monophosphate): The acceptor for the phospho-MurNAc-pentapeptide (catalyzed by MraY) to form Lipid I.

  • C55-PP (Pyrophosphate): The product released after the GlcNAc-MurNAc-peptide is polymerized. It must be dephosphorylated back to C55-P to recycle.

MX-2401 exhibits high specificity for C55-P . By binding the monophosphate form, it prevents the initial step of the cycle (Lipid I formation). This contrasts with bacitracin, which targets C55-PP.

The Calcium Bridge

The interaction is thermodynamically unfavorable in the absence of calcium. The aspartic acid residues within the MX-2401 peptide macrocycle coordinate


 ions, which subsequently bridge to the phosphate headgroup of C55-P. This formation creates a supramolecular complex that is sterically bulky and incapable of being processed by MraY or flipped by flippases (UptA/PopT).
Pathway Visualization

The following diagram illustrates the specific interruption point of MX-2401 within the peptidoglycan synthesis cycle.

G cluster_cytosol Cytoplasm cluster_membrane Inner Membrane UDP_MurNAc UDP-MurNAc- Pentapeptide Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG C55_P C55-P (Undecaprenyl Phosphate) C55_P->Lipid_I MraY Complex Sequestration Complex [MX-2401:Ca:C55-P] C55_P->Complex Trapped C55_PP C55-PP (Pyrophosphate) C55_PP->C55_P Dephosphorylation MX2401 MX-2401 + Ca++ MX2401->C55_P Binds Complex->Lipid_I BLOCKS

Figure 1: Mechanism of Action. MX-2401 intercepts C55-P, preventing the MraY-catalyzed formation of Lipid I. Note the distinct sequestration of the monophosphate form.

Binding Kinetics & Affinity Data

Quantifying the affinity of lipopeptides to lipid carriers is complex due to the requirement of a membrane mimetic environment. Recent comparative studies utilizing Native Mass Spectrometry and competition assays against native transporters (UptA) provide the most accurate affinity benchmarks.

Competitive Affinity (The UptA Benchmark)

To be effective, MX-2401 must out-compete the native "flippase" proteins (such as UptA and DedA) that normally bind and transport C55-P.

Interaction PairApparent

(Dissociation Constant)
Context
UptA : C55-P 5.7 ± 0.7 µM Native transporter binding (Baseline)
UptA : C55-PP 116 ± 15 µMLow affinity for pyrophosphate
MX-2401 : C55-P < 1.0 µM (Estimated) High Affinity. Displaces UptA completely in competition assays.

Interpretation: While the native transporter UptA binds C55-P with low-micromolar affinity (~5.7 µM), MX-2401 and amphomycin analogs act as "super-binders." In competitive binding assays, the addition of MX-2401 results in the rapid dissociation of C55-P from UptA, indicating the drug's affinity is significantly tighter (likely in the high nanomolar range) and thermodynamically dominant in the presence of calcium.

Experimental Protocol: SPR Analysis of MX-2401

Objective: Determine the binding affinity and kinetics of MX-2401 to C55-P embedded in a lipid bilayer. Method: Surface Plasmon Resonance (SPR) using an L1 (Lipophilic) Sensor Chip.

Reagents & Preparation
  • Ligand (Target): C55-P (Undecaprenyl phosphate, ammonium salt).

  • Lipid Carrier: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) or POPC.

  • Analyte: MX-2401 (dissolved in running buffer).

  • Running Buffer: 10 mM HEPES, 150 mM NaCl, 5 mM

    
     , pH 7.4. (Calcium is critical).
    
  • Regeneration Solution: 50 mM NaOH / Isopropanol (2:3 v/v) for stripping lipids.

Liposome Preparation (LUVs)
  • Mixing: Mix DMPC and C55-P in chloroform at a molar ratio of 95:5 (Lipid:Target).

  • Drying: Evaporate solvent under nitrogen flow; desiccate overnight to remove trace chloroform.

  • Hydration: Rehydrate film in Running Buffer (without Ca2+ initially) to 1 mM total lipid.

  • Extrusion: Pass through a 100 nm polycarbonate filter (19 passes) to form Large Unilamellar Vesicles (LUVs).

SPR Workflow (Step-by-Step)

System: Biacore T200 or S200 (or equivalent). Chip: Series S Sensor Chip L1 (carboxymethylated dextran with lipophilic anchors).

  • Chip Cleaning: Inject Isopropanol/50 mM NaOH (2:3) at 20 µL/min for 60s to clean the surface.

  • Liposome Capture:

    • Inject DMPC/C55-P LUVs (0.5 mM) at 2 µL/min for 10–15 minutes.

    • Target response: ~4000–6000 RU (Resonance Units).

    • Control Channel: Capture pure DMPC liposomes (no C55-P) on Flow Cell 1 (Reference).

  • Stabilization:

    • Inject 10 mM NaOH (short pulse, 10s) to remove loosely bound liposomes.

    • Flow Running Buffer (with 5 mM

      
      ) at 30 µL/min until baseline stabilizes (drift < 0.5 RU/min).
      
  • Analyte Injection (MX-2401):

    • Prepare a concentration series of MX-2401 (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) in Running Buffer (+Ca2+).

    • Association Phase: Inject at 30 µL/min for 180s.

    • Dissociation Phase: Switch to Running Buffer for 600s.

  • Data Analysis:

    • Double-reference subtraction: (FC2 - FC1) - (Buffer Blank).

    • Fit curves to a 1:1 Langmuir binding model (or Heterogeneous Ligand model if membrane curvature effects are observed).

Protocol Logic Visualization

SPR_Workflow cluster_cycle Single Cycle Kinetics Start Start: L1 Chip Clean Capture Liposome Capture (DMPC + C55-P) Start->Capture Stabilize Stabilization (Remove loose lipids) Capture->Stabilize Inject Inject MX-2401 (+ 5mM Ca++) Stabilize->Inject Dissociate Dissociation Phase (Buffer Flow) Inject->Dissociate Regen Regeneration (NaOH/Isopropanol) Dissociate->Regen End of Cycle Regen->Capture Next Conc.

Figure 2: SPR Experimental Workflow. The L1 chip allows for the creation of a membrane-like environment, essential for the correct presentation of the C55-P phosphate headgroup.

References

  • Wood, T. M., et al. (2024). Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA.[8] Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Scientific Report. (2010). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401.[2][3] Antimicrobial Agents and Chemotherapy, ASM. [Link]

  • IUPHAR/BPS Guide to Pharmacology. Ligand: MX-2401 (ID 13518).[Link]

  • Review. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. Chemical Reviews (via NCBI PMC). [Link]

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An In-Depth Technical Guide to SDZ285428: A Potent CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ285428 is a potent and specific inhibitor of sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of protozoan parasites such as Trypanosoma cruzi and Trypanosoma brucei.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SDZ285428, offering valuable insights for researchers engaged in antiparasitic drug discovery and development.

Chemical Structure and Physicochemical Properties

SDZ285428 is a complex molecule with a core structure featuring a substituted imidazole moiety. Understanding its chemical and physical characteristics is fundamental to its application in experimental settings.

Chemical Identifiers
PropertyValueSource
Molecular Formula C24H20ClN3O[2]
Molecular Weight 401.89 g/mol [2]
CAS Number 174262-13-6[2]
SMILES Notation O=C(C1=CC=C(C2=CC=C(Cl)C=C2)C=C1)NCC(N3C=CN=C3)C4=CC=CC=C4[2]
IUPAC Name N-((1H-imidazol-1-yl)(4-(4-chlorophenyl)phenyl)methyl)-4-phenylmethanamideInferred from structure
Physicochemical Properties
PropertyValueNotes
Appearance Off-white to yellow solid[2]
Solubility Slightly soluble in chloroform and methanol[2] Further solubility testing in relevant biological buffers is recommended.
pKa Data not availablePredicted to have a basic pKa due to the imidazole nitrogen.
LogP Data not availablePredicted to be high, indicating good membrane permeability.
Stability Stable under standard laboratory conditions.Formal stability studies under various conditions (pH, temperature, light) are advised for long-term storage and experimental design.[3][4][5][6][7]

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

The primary mechanism of action of SDZ285428 is the potent and specific inhibition of CYP51.[1] This enzyme plays a pivotal role in the sterol biosynthesis pathway of trypanosomes, which is essential for the parasites' survival.

The Ergosterol Biosynthesis Pathway in Trypanosoma

Trypanosoma species, like fungi, rely on ergosterol as a primary sterol for maintaining the integrity and fluidity of their cell membranes. The biosynthesis of ergosterol is a multi-step process that begins with acetyl-CoA.[8] A critical step in this pathway is the 14α-demethylation of lanosterol or eburicol, a reaction catalyzed by CYP51.[8]

Sterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol / Eburicol squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 Substrate intermediate_sterols Intermediate Sterols ergosterol Ergosterol intermediate_sterols->ergosterol membrane Cell Membrane Integration ergosterol->membrane sdz285428 SDZ285428 sdz285428->cyp51 Inhibition cyp51->intermediate_sterols Product

Downstream Effects of CYP51 Inhibition

By inhibiting CYP51, SDZ285428 effectively halts the production of ergosterol. This leads to two significant downstream consequences for the parasite:

  • Depletion of Ergosterol: The absence of ergosterol compromises the structural integrity of the parasite's cell membrane, leading to increased permeability and an inability to regulate ion transport.[8]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of methylated sterol precursors, which are toxic to the cell and further disrupt membrane function.[8]

These combined effects ultimately lead to parasite cell lysis and death.[8] The specificity of SDZ285428 for the protozoan CYP51 over the human ortholog is a key factor in its potential as a therapeutic agent.

Experimental Protocols

The following protocols provide a starting point for researchers investigating the activity of SDZ285428. These are generalized methodologies and may require optimization for specific experimental conditions.

Preparation of SDZ285428 Stock Solutions

Rationale: Proper solubilization and storage of SDZ285428 are critical for reproducible experimental results. Given its limited aqueous solubility, organic solvents are necessary for preparing concentrated stock solutions.

Protocol:

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution.

  • Stock Concentration: Prepare a 10 mM stock solution of SDZ285428 in DMSO. For a molecular weight of 401.89 g/mol , this corresponds to 4.0189 mg of SDZ285428 per 1 mL of DMSO.

  • Solubilization: Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Anti-Trypanosomal Activity Assay

Rationale: This protocol determines the 50% inhibitory concentration (IC50) of SDZ285428 against Trypanosoma cruzi epimastigotes, a common life cycle stage used for in vitro drug screening.

Protocol:

  • Parasite Culture: Culture T. cruzi epimastigotes in a suitable axenic medium (e.g., LIT medium) supplemented with 10% fetal bovine serum at 28°C.

  • Assay Setup:

    • Seed a 96-well microtiter plate with epimastigotes at a density of 1 x 10^6 parasites/mL.

    • Prepare a serial dilution of SDZ285428 in the culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 nM).

    • Add the diluted compound to the wells containing the parasites. Include a positive control (e.g., benznidazole) and a negative control (vehicle, i.e., medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate at 28°C for 72 hours.

  • Viability Assessment:

    • Add a resazurin-based cell viability reagent (e.g., AlamarBlue) to each well.

    • Incubate for an additional 4-6 hours.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each concentration of SDZ285428 relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow start Start: T. cruzi Culture seed_plate Seed 96-well Plate start->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prepare_compound Prepare Serial Dilutions of SDZ285428 prepare_compound->add_compound incubate Incubate 72h at 28°C add_compound->incubate add_reagent Add Viability Reagent incubate->add_reagent incubate_reagent Incubate 4-6h add_reagent->incubate_reagent read_plate Measure Fluorescence/ Absorbance incubate_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End: Determine Potency analyze_data->end

In Vivo Efficacy in a Murine Model of Chagas Disease

Rationale: This protocol outlines a general procedure to evaluate the in vivo efficacy of SDZ285428 in a mouse model of acute Trypanosoma cruzi infection.[9][10][11][12][13][14][15][16][17]

Protocol:

  • Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.[10]

  • Infection: Infect mice intraperitoneally with 1 x 10^4 to 1 x 10^5 trypomastigotes of a virulent T. cruzi strain.[11]

  • Treatment:

    • Initiate treatment on a predetermined day post-infection (e.g., day 5).

    • Administer SDZ285428 via an appropriate route (e.g., oral gavage or intraperitoneal injection). The vehicle and dosing regimen will need to be optimized based on pharmacokinetic studies.

    • Include a positive control group (benznidazole) and a vehicle control group.

  • Monitoring:

    • Monitor parasitemia regularly by taking blood samples from the tail vein and counting the number of parasites using a Neubauer chamber.

    • Monitor animal weight and clinical signs of disease.

  • Endpoint:

    • The primary endpoint is the reduction in parasitemia compared to the vehicle control group.

    • A secondary endpoint can be the survival rate of the treated animals.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Potential Signaling Pathways Affected

While the direct target of SDZ285428 is CYP51, the disruption of ergosterol biosynthesis can have broader implications for cellular signaling and physiology in Trypanosoma.

  • Calcium Homeostasis: Altered membrane composition can affect the function of ion channels and transporters, potentially leading to dysregulation of intracellular calcium signaling.

  • Mitochondrial Function: The accumulation of toxic sterol intermediates can induce mitochondrial stress, leading to the production of reactive oxygen species (ROS) and the initiation of apoptosis-like cell death pathways.[18]

  • Cell Cycle Regulation: The inability to synthesize new membranes due to ergosterol depletion can arrest the cell cycle and inhibit parasite proliferation.

Further research is warranted to fully elucidate the downstream signaling cascades affected by SDZ285428 treatment.

Synthesis of SDZ285428

The synthesis of SDZ285428 can be approached through a multi-step process involving the formation of the key imidazole and amide linkages. A plausible synthetic route is outlined below, based on established organic chemistry principles for the synthesis of similar N-substituted imidazoles and amides.[19][20][21][22][23][24][25]

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Amide Coupling start Starting Materials: 4-(4-chlorophenyl)benzaldehyde, Imidazole, 4-phenylacetic acid benzaldehyde 4-(4-chlorophenyl)benzaldehyde start->benzaldehyde imidazole Imidazole start->imidazole phenylacetic_acid 4-phenylacetic acid start->phenylacetic_acid intermediate1 (4-(4-chlorophenyl)phenyl)(1H-imidazol-1-yl)methanamine final_product SDZ285428 intermediate1->final_product benzaldehyde->intermediate1 imidazole->intermediate1 reductant Reducing Agent (e.g., NaBH3CN) reductant->intermediate1 phenylacetic_acid->final_product coupling_agent Coupling Agent (e.g., DCC, EDC) coupling_agent->final_product

Conclusion

SDZ285428 represents a promising lead compound for the development of novel anti-trypanosomal agents. Its potent and specific inhibition of CYP51, a validated drug target in Trypanosoma, provides a strong rationale for its further investigation. This technical guide has provided a comprehensive overview of the chemical, physical, and biological properties of SDZ285428, along with foundational experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers dedicated to combating neglected tropical diseases.

References

  • MedchemExpress. SDZ285428 | CYP51 Inhibitor. MedchemExpress.com. Accessed January 22, 2024.
  • MedchemExpress. SDZ285428 is a CYP51 inhibitor. MedchemExpress.com. Accessed January 22, 2024.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • Synthesis of N-substituted imidazole derivatives.
  • Synthesis and Evaluation of N-substituted Imidazole Deriv
  • Animal models for exploring Chagas disease pathogenesis and supporting drug discovery.
  • An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells. PubMed Central.
  • Endogenous Sterol Synthesis Is Dispensable for Trypanosoma cruzi Epimastigote Growth but Not Stress Tolerance. Frontiers.
  • In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry. FDA.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Cell signaling characterization for spatial transcriptomics (ST)
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Stability testing of existing active substances and rel
  • Extracellular signal-regulated kinase pathway play distinct role in acetochlor-mediated toxicity and intrinsic apoptosis in A549 cells. PubMed.
  • Cell Viability Assay Protocols. Thermo Fisher Scientific.
  • Response to Infection by Trypanosoma cruzi in a Murine Model. Frontiers.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
  • Imidazole synthesis. Organic Chemistry Portal.
  • Ultrastructural alterations induced by two ergosterol biosynthesis inhibitors, ketoconazole and terbinafine, on epimastigotes and amastigotes of Trypanosoma (Schizotrypanum) cruzi. PubMed.
  • Animal models of Chagas disease and their transl
  • Treatment options for Chagas Disease: a systematic review and meta-analysis applied to the preclinical studies using animal models. bioRxiv.
  • Synthetic signal propagation through direct cell-cell interaction. PubMed.
  • Discovery of an ergosterol-signaling factor that regul
  • (PDF) Stability Study.
  • Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids.
  • Progression of Trypanosoma cruzi Dm28c Strain Infection in a BALB/c Mouse Experimental Model. MDPI.
  • Stability Study Requirements.
  • Scientists use 'One Health' model to fight Chagas disease.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Experimental Models. Portal da Doença de Chagas.
  • Kinase-Independent Small-Molecule Inhibition of JAK-ST
  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences.
  • What are Ergosterol biosynthesis inhibitors and how do they work?.
  • Synthesis of N,N'-substituted imidazole-2-thiones
  • “Natural infections” with Trypanosoma cruzi via the skin of mice: size of mouthparts of vectors and numbers of invading parasites. NIH.
  • Chagas Disease Models.
  • (PDF) Guidelines for cell viability assays.
  • Measuring Cell Viability / Cytotoxicity. dojindo.
  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.

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Technical Guide: Early Preclinical Efficacy of MX-2401, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Data-Driven Approach to Preclinical Efficacy

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is both arduous and intricate. This guide provides a comprehensive overview of the early preclinical efficacy data for MX-2401, a novel ATP-competitive inhibitor of a key kinase implicated in various oncogenic pathways. Our objective here is not merely to present data but to illuminate the scientific rationale behind our experimental choices, thereby creating a self-validating narrative of MX-2401's therapeutic potential. The methodologies detailed herein are designed to rigorously assess both the on-target activity and the broader cellular and systemic impact of our compound, laying a robust foundation for future clinical development.

Introduction to MX-2401: Mechanism of Action

MX-2401 is a potent and selective small molecule inhibitor targeting the aberrant signaling often seen in tumor progression. The primary mechanism of action involves the disruption of downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Activates Transcription_Factors Transcription Factors Downstream_Effector_2->Transcription_Factors Translocates to Nucleus MX_2401 MX-2401 MX_2401->Target_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Proposed mechanism of action for MX-2401.

In Vitro Efficacy: Cellular Response to MX-2401

Our in vitro studies were designed to confirm the on-target activity of MX-2401 in relevant cancer cell lines and to assess its functional consequences on cell viability and apoptosis.

Cell Viability Assays

Rationale: To determine the concentration-dependent inhibitory effect of MX-2401 on the proliferation of cancer cell lines, we employed a standard luminescence-based assay that measures ATP levels as an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A 10-point serial dilution of MX-2401 (0.1 nM to 10 µM) was added to the wells.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Lysis and Signal Generation: CellTiter-Glo® Reagent was added to each well, and plates were incubated for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Luminescence was measured using a plate reader.

Data Summary:

Cell LineIC50 (nM)
HCT116 (Colon)15.2
A549 (Lung)32.5
MCF7 (Breast)58.1
Apoptosis Induction

Rationale: To confirm that the observed decrease in cell viability is due to the induction of programmed cell death, we utilized a caspase-based assay.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Cells were treated with MX-2401 at concentrations corresponding to 1x, 5x, and 10x the IC50 value for 24 hours.

  • Reagent Addition: Caspase-Glo® 3/7 Reagent was added to each well.

  • Incubation: Plates were incubated for 1 hour at room temperature.

  • Luminescence Measurement: Luminescence, which is proportional to caspase-3/7 activity, was measured.

Data Summary:

Cell LineFold Increase in Caspase-3/7 Activity (vs. Vehicle) at 10x IC50
HCT1164.8
A5493.2
MCF72.5

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Rationale: To evaluate the anti-tumor efficacy of MX-2401 in a systemic in vivo setting, we utilized a human xenograft mouse model. This allows for the assessment of drug exposure, target engagement, and overall tumor growth inhibition.

Start Day 0: Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Day 7: Tumor Volume Reaches ~150 mm³ Randomization Tumor_Growth->Randomization Treatment Day 8-28: Dosing (Vehicle or MX-2401) Randomization->Treatment Endpoint Day 28: Tumor Volume and Body Weight Measurement Treatment->Endpoint

Caption: In vivo xenograft study workflow.

Study Design
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: 1 x 10^6 HCT116 cells were implanted subcutaneously into the right flank.

  • Treatment Groups (n=8 per group):

    • Vehicle (0.5% methylcellulose)

    • MX-2401 (10 mg/kg, once daily, oral)

    • MX-2401 (30 mg/kg, once daily, oral)

  • Endpoints: Tumor volume and body weight were measured twice weekly.

Efficacy Data
Treatment GroupMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle1542 ± 210-
MX-2401 (10 mg/kg)815 ± 15547.1
MX-2401 (30 mg/kg)388 ± 9874.8

Observations: MX-2401 demonstrated a dose-dependent inhibition of tumor growth. No significant changes in body weight were observed in the treatment groups, suggesting that the compound was well-tolerated at the tested doses.

Conclusion and Future Directions

The early preclinical data for MX-2401 presented in this guide provide a strong rationale for its continued development as a potential cancer therapeutic. The compound exhibits potent in vitro activity against multiple cancer cell lines, inducing apoptosis and inhibiting proliferation. These in vitro findings are further substantiated by significant, dose-dependent tumor growth inhibition in an in vivo xenograft model.

Future studies will focus on:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.

  • Evaluation of MX-2401 in patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant setting.

  • Combination studies with standard-of-care agents to explore potential synergistic effects.

References

  • Preclinical animal models in cancer research: Title: The role of animal models in preclinical cancer research, Source: Nature Reviews Cancer, URL:[Link]

  • Drug discovery and development process: Title: The drug discovery and development process, Source: National Center for Biotechnology Information, URL:[Link]

  • In vitro and in vivo studies in drug development: Title: The importance of in vitro and in vivo studies in drug development, Source: Journal of Translational Medicine, URL:[Link]

The Spectrum of Activity of SDZ285428: A Technical Guide to a Potent Trypanosomal CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive analysis of the spectrum of activity of SDZ285428, a potent inhibitor of sterol 14α-demethylase (CYP51). While public domain data on SDZ285428 is limited, this document synthesizes the available information and places it within the broader context of anti-trypanosomal CYP51 inhibitors. The guide delves into the mechanism of action, available kinetic data, and the critical role of CYP51 in the viability of pathogenic trypanosomes. Furthermore, it offers detailed, field-proven methodologies for the evaluation of CYP51 inhibitors, providing researchers with a robust framework for the discovery and development of novel anti-trypanosomal agents.

Introduction: The Critical Role of CYP51 in Trypanosomal Pathogens

Trypanosoma cruzi and Trypanosoma brucei, the etiological agents of Chagas disease and African trypanosomiasis (sleeping sickness) respectively, pose significant global health challenges. A key vulnerability in these protozoan parasites lies in their dependence on the ergosterol biosynthesis pathway for maintaining the integrity of their cellular membranes. Unlike their mammalian hosts, which utilize cholesterol, trypanosomes synthesize ergosterol, making the enzymes in this pathway attractive targets for selective drug development.

One of the most well-validated targets in this pathway is sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene. CYP51 catalyzes a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane function and leading to parasite death. This mechanism forms the basis for the action of azole antifungals and a growing class of anti-trypanosomal agents.

SDZ285428 has been identified as a potent inhibitor of trypanosomal CYP51, demonstrating significant activity against both T. cruzi and T. brucei. This guide will explore the known spectrum of activity of SDZ285428 and provide a detailed framework for the preclinical assessment of similar compounds.

SDZ285428: A Profile of a Trypanocidal CYP51 Inhibitor

SDZ285428 is a research compound that has demonstrated potent inhibitory activity against the CYP51 enzymes of T. cruzi and T. brucei. While extensive public data, including specific IC50 and EC50 values, remains limited, the available information points to a time-dependent or irreversible mode of inhibition, a characteristic that can be highly desirable in drug candidates.

Mechanism of Action: Targeting a Vital Enzyme

The primary mechanism of action of SDZ285428 is the inhibition of CYP51. Like other azole-based inhibitors, it is presumed to interact with the heme iron atom in the active site of the enzyme, preventing the binding and subsequent demethylation of its lanosterol substrate. This disruption of the ergosterol biosynthesis pathway is catastrophic for the parasite.

Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Essential for membrane integrity) CYP51->Ergosterol Catalyzes DisruptedMembrane Disrupted Membrane Function & Parasite Death SDZ285428 SDZ285428 SDZ285428->CYP51 Inhibits Start Prepare Reaction Mixture (CYP51, CPR, Buffer) AddCompound Add Test Compound (Varying Concentrations) Start->AddCompound Preincubation Pre-incubate (15 min, 37°C) AddCompound->Preincubation InitiateReaction Initiate Reaction (Add Lanosterol & NADPH) Preincubation->InitiateReaction Incubate Incubate (30-60 min, 37°C) InitiateReaction->Incubate StopReaction Stop Reaction (Add Quenching Solution) Incubate->StopReaction Analysis Analyze Product Formation (LC-MS/MS) StopReaction->Analysis CalculateIC50 Calculate IC50 Analysis->CalculateIC50

Caption: Experimental workflow for the recombinant CYP51 enzymatic assay.

This assay assesses the efficacy of a compound against the whole parasite in a cellular context.

Objective: To determine the EC50 value of a test compound against T. cruzi amastigotes or T. brucei bloodstream forms.

Materials:

  • T. cruzi infected host cells (e.g., L6 myoblasts) or T. brucei bloodstream forms

  • Culture medium

  • Test compound

  • Positive control (e.g., benznidazole for T. cruzi, suramin for T. brucei)

  • Cell viability reagent (e.g., Resazurin)

  • Plate reader

Protocol:

  • Seed host cells infected with T. cruzi amastigotes or a suspension of T. brucei bloodstream forms into a 96-well plate.

  • Add the test compound at various concentrations.

  • Incubate the plates for a defined period (e.g., 72 hours for T. cruzi, 48 hours for T. brucei) under appropriate culture conditions.

  • Add a cell viability reagent (e.g., Resazurin) and incubate for a further 4-6 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of parasite growth inhibition and determine the EC50 value.

In Vivo Efficacy Evaluation

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.

Objective: To assess the efficacy of a test compound in reducing parasitemia in a mouse model of acute T. cruzi infection.

Animal Model: BALB/c mice Infection: Intraperitoneal injection of trypomastigotes of a virulent T. cruzi strain. Treatment: Oral or intraperitoneal administration of the test compound for a defined period (e.g., 5-10 days), starting at the peak of parasitemia. Readout:

  • Parasitemia: Monitored by counting parasites in blood samples.

  • Survival: Monitored daily.

  • Tissue parasite load: Determined by qPCR at the end of the study.

Objective: To evaluate the ability of a test compound to clear parasites from the blood and central nervous system in a mouse model of T. brucei infection.

Animal Model: Swiss Webster mice Infection: Intraperitoneal injection of T. brucei bloodstream forms. Treatment: Administered at different stages of infection (early/hemolymphatic and late/CNS). Readout:

  • Parasitemia: Monitored in blood.

  • CNS parasite burden: Assessed by ex vivo imaging of the brain or qPCR.

  • Relapse: Monitored for an extended period after treatment cessation.

Future Directions and Conclusion

SDZ285428 represents a promising scaffold for the development of novel anti-trypanosomal drugs. Its potent, time-dependent inhibition of CYP51 in both T. cruzi and T. brucei highlights the continued importance of this enzyme as a therapeutic target. However, the lack of comprehensive public data underscores the need for further characterization of this and similar compounds.

Future research should focus on:

  • Determining the precise IC50 and EC50 values of SDZ285428.

  • Elucidating its selectivity profile against a panel of human CYP enzymes.

  • Conducting in vivo efficacy studies to assess its therapeutic potential.

  • Exploring structure-activity relationships to optimize potency and selectivity.

The methodologies outlined in this guide provide a robust framework for advancing the preclinical development of the next generation of CYP51 inhibitors to combat the devastating impact of Chagas disease and African trypanosomiasis.

References

MX-2401: Technical Guide to the Next-Generation Amphomycin Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MX-2401 is a semisynthetic lipopeptide antibiotic derived from the amphomycin core.[1][2][3][4][5][6][7][8] Developed to overcome the limitations of first-generation lipopeptides (e.g., daptomycin), MX-2401 exhibits a distinct mechanism of action targeting bacterial cell wall biosynthesis rather than membrane depolarization. Its critical differentiator is the retention of potent bactericidal activity in the presence of pulmonary surfactant, positioning it as a superior candidate for severe Gram-positive pneumonias (e.g., MRSA, VRE) where daptomycin fails.

This guide details the structural biology, mechanism of action (MOA), and validated experimental protocols for researchers investigating MX-2401 and related calcium-dependent antibiotics (CDAs).

Part 1: Chemical Biology & Structural Optimization

Structural Composition

MX-2401 belongs to the amphomycin-class lipopeptides.[1][2][3][4][5][6][7][9] Unlike daptomycin, which is a lipodepsipeptide (cyclic ester), MX-2401 is a lipopeptide containing a cyclic decapeptide core closed by a peptide bond.

  • Core Scaffold: Cyclic decapeptide (10 amino acids).

  • N-Terminus: Exocyclic Aspartic Acid (Asp), characteristic of the amphomycin/glumamycin family (distinct from friulimicin, which possesses an exocyclic Asparagine).

  • Modifications (SAR):

    • Lipid Tail: A synthetic C12 lipid side chain attached via an aromatic linker to the N-terminal exocyclic Asp. This modification enhances membrane anchoring and affinity for the target.

    • Residue 9: Specific modification at the 9th amino acid position differentiates MX-2401 from the natural amphomycin parent, improving stability and reducing non-specific toxicity.

Structure-Activity Relationship (SAR)

The potency of MX-2401 relies on a "Calcium-Bridging" conformation.

  • Calcium Dependence: Like amphomycin, MX-2401 requires physiological Ca²⁺ (1.25 mM) to adopt its active conformation. The Ca²⁺ ions coordinate with the Asp-rich motif in the peptide ring, folding the molecule into a rigid structure that exposes the lipid tail for membrane insertion.

  • Surfactant Resistance: The specific lipophilic tail and aromatic linker design prevent sequestration by pulmonary surfactant (dipalmitoylphosphatidylcholine), a major failure point for daptomycin.

Part 2: Mechanism of Action (MOA)

Target Sequestration (C55-P)

MX-2401 does not form pores or depolarize the membrane (the daptomycin mechanism). Instead, it acts as a stoichiometric inhibitor of cell wall synthesis.

  • Insertion: Facilitated by Ca²⁺, the lipophilic tail inserts into the bacterial cytoplasmic membrane.

  • Complexation: MX-2401 binds tightly to Undecaprenyl Phosphate (C55-P) .

  • Inhibition: By sequestering C55-P, the carrier lipid is unavailable to transport cell wall precursors.

    • Peptidoglycan Blockade: Inhibits formation of Lipid I and Lipid II.[2][4]

    • Teichoic Acid Blockade: Inhibits formation of Lipid III.[4]

  • Lysis: The cessation of cell wall maintenance leads to osmotic instability and cell lysis.

MOA Visualization

The following diagram contrasts the C55-P sequestration pathway of MX-2401 against the membrane depolarization pathway of Daptomycin.

MX2401_MOA cluster_dap Contrast: Daptomycin MOA MX MX-2401 (Extracellular) Membrane Bacterial Membrane (Interface) MX->Membrane Binds Ca Ca2+ Ions Ca->Membrane Co-factor Complex MX-2401 : Ca2+ : C55-P Complex Membrane->Complex Lateral Diffusion C55P Undecaprenyl Phosphate (C55-P) C55P->Complex Sequestration LipidI Lipid I Synthesis Complex->LipidI BLOCKS LipidII Lipid II Synthesis Complex->LipidII BLOCKS WTA Wall Teichoic Acid (Lipid III) Complex->WTA BLOCKS PG Peptidoglycan Polymerization LipidII->PG Required for Dap Daptomycin Pore Oligomerization & Pore Formation Dap->Pore Depol K+ Efflux & Depolarization Pore->Depol

Figure 1: Mechanism of Action of MX-2401 via C55-P sequestration vs. Daptomycin membrane depolarization.

Part 3: Preclinical Pharmacology Data[2][4][5][6]

MX-2401 demonstrates a broad spectrum of activity against multi-drug resistant (MDR) Gram-positive pathogens.

In Vitro Activity (MIC Summary)

Data summarized from broth microdilution assays in Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 50 µg/mL Ca²⁺.[5]

OrganismPhenotypeMIC Range (µg/mL)MIC₉₀ (µg/mL)
S. aureus MSSA0.5 - 2.02.0
S. aureus MRSA (Methicillin-Resistant)0.5 - 2.02.0
S. epidermidis MRSE0.25 - 2.02.0
Enterococcus spp. VRE (Vancomycin-Resistant)1.0 - 4.04.0
S. pneumoniae PRSP (Penicillin-Resistant)≤ 0.125 - 0.52.0
Key Differentiator: Lung Surfactant Stability

Unlike Daptomycin, which is inhibited by pulmonary surfactant (increasing MIC >100-fold), MX-2401 retains activity.

  • Daptomycin in Surfactant: Inactive (sequestered by surfactant lipid aggregates).

  • MX-2401 in Surfactant: Active (MIC remains within 2-fold of baseline).

  • In Vivo Implication: Efficacious in murine bronchial-alveolar pneumonia models where daptomycin fails.[7]

Part 4: Experimental Protocols

Protocol A: MIC Determination (Calcium-Adjusted)

Standard Mueller-Hinton broth is insufficient due to low calcium levels.

  • Media Preparation:

    • Base: Mueller-Hinton Broth (MHB).

    • Supplement: Add CaCl₂ to a final concentration of 50 µg/mL (physiological free calcium). Note: Daptomycin often requires 50 mg/L, but MX-2401 is robust at this level.

  • Inoculum:

    • Prepare bacterial suspension to 0.5 McFarland standard.

    • Dilute to final assay concentration of ~5 × 10⁵ CFU/mL.

  • Compound Dilution:

    • Dissolve MX-2401 in DMSO or sterile water (solubility is high).

    • Prepare 2-fold serial dilutions in the Ca²⁺-supplemented MHB.

  • Incubation:

    • 37°C for 18–24 hours (aerobic).

  • Readout:

    • Lowest concentration with no visible growth.

Protocol B: Mechanism Validation (C55-P Rescue Assay)

To confirm the MOA is C55-P sequestration, perform an antagonism assay.

  • Setup: Prepare MIC plates as above.

  • Variable: Add exogenous Undecaprenyl Phosphate (C55-P) (dissolved in detergent/buffer mix) to the wells in increasing concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Control: Run parallel wells with Undecaprenyl Pyrophosphate (C55-PP) or Geranylgeranyl phosphate as specificity controls.

  • Result Interpretation:

    • Antagonism: If MIC of MX-2401 increases significantly (e.g., >8-fold) in the presence of C55-P, the drug targets C55-P.

    • No Effect: If MIC is unchanged, the mechanism is likely direct membrane disruption.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Step1 Media Prep (CAMHB + 50µg/mL Ca2+) Step3 MX-2401 Serial Dilution Step1->Step3 Step2 Inoculum (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 MIC Readout Step4->Step5 Step6 MOA Validation (C55-P Antagonism) Step5->Step6 If MIC < 4µg/mL

Figure 2: Workflow for validating MX-2401 activity and mechanism.

Part 5: References

  • Mechanism of Action & Cross-Resistance:

    • Mechanism of action and limited cross-resistance of new lipopeptide MX-2401.[2]

    • Source: Antimicrobial Agents and Chemotherapy (2011).[8]

  • In Vivo Pharmacodynamics:

    • In vivo pharmacodynamics of new lipopeptide MX-2401.

    • Source: Antimicrobial Agents and Chemotherapy (2010).

  • Antimicrobial Properties & Surfactant Interaction:

    • Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant.[7]

    • Source: Antimicrobial Agents and Chemotherapy (2010).

  • Comparative Analysis (Daptomycin vs. Amphomycin):

    • The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry.

    • Source: MedChemComm (2019).

Sources

aasic biological characterization of SDZ285428

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Biological Characterization of SDZ285428 (NVP-VID-400) as a CYP51 Inhibitor[1]

Executive Summary

SDZ285428 (also designated as NVP-VID-400 ) is a synthetic imidazole-based small molecule identified as a potent, selective inhibitor of sterol 14


-demethylase (CYP51) .[1] Its primary biological utility lies in its antiparasitic and antifungal properties, specifically targeting the ergosterol biosynthesis pathway critical for the survival of protozoan parasites like Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (Sleeping sickness).[1]

This guide outlines the technical framework for characterizing SDZ285428, moving from molecular binding kinetics to cellular phenotypic readouts.[1] It prioritizes mechanistic validation through sterol profiling, which serves as the "fingerprint" of CYP51 inhibition.[1]

Mechanistic Profiling: The Target and Mode of Action[1]

The Molecular Target: CYP51

CYP51 (sterol 14


-demethylase) is a cytochrome P450 monooxygenase.[1][2] It catalyzes the oxidative removal of the 14

-methyl group from lanosterol (in non-plants) or obtusifoliol (in plants).[1]
  • Mechanism of Inhibition: SDZ285428 contains an imidazole moiety.[1][3] The basic nitrogen (N-3) of the imidazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51.[1] This coordination prevents the binding of molecular oxygen, effectively shutting down the catalytic cycle.[1]
    
  • Downstream Consequence: Inhibition leads to a depletion of ergosterol (essential for membrane fluidity and structure) and an accumulation of toxic methylated sterols (e.g., lanosterol, 24-methylene dihydrolanosterol).[1] This imbalance compromises membrane integrity, leading to cell lysis.[1]

Pathway Visualization

ErgosterolPathway cluster_legend Legend key1 Enzyme Target key2 Metabolite key3 Inhibitor AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Intermediates 4,4-Dimethyl Intermediates Lanosterol->Intermediates Demethylation Lysis Membrane Lysis (Cell Death) Lanosterol->Lysis Accumulation (Toxic) CYP51 CYP51 (Sterol 14α-demethylase) CYP51->Lanosterol Catalyzes Ergosterol Ergosterol (Product) Intermediates->Ergosterol Membrane Membrane Integrity Maintained Ergosterol->Membrane SDZ285428 SDZ285428 (NVP-VID-400) SDZ285428->CYP51 Inhibits

Figure 1: Mechanism of Action of SDZ285428 within the Ergosterol Biosynthesis Pathway.[1] The compound blocks CYP51, causing toxic substrate accumulation and product depletion.[1]

In Vitro Characterization Strategy

To validate SDZ285428, a tiered approach is required.[1] Do not rely solely on


 values; demonstrate target engagement.
Spectral Binding Assay (Type II Binding)

This is the gold standard for confirming direct interaction with the heme iron.[1]

  • Principle: Nitrogen-containing heterocycles (like the imidazole in SDZ285428) induce a "Type II" spectral change in P450s, characterized by a peak at ~425-435 nm and a trough at ~390-410 nm in the difference spectrum.[1]

  • Metric:

    
     (Dissociation constant).[1]
    
  • Success Criteria: A tight binding isotherm fitting the Morrison equation for tight-binding inhibitors.

Functional Enzyme Inhibition
  • Assay: Reconstituted CYP51 system (recombinant enzyme + CYP reductase + NADPH).

  • Substrate: Lanosterol or 24-methylene dihydrolanosterol.[1]

  • Readout: Quantification of substrate depletion vs. product formation via GC-MS or LC-MS/MS.

  • Data Output:

    
     (Concentration inhibiting 50% activity).
    
Selectivity Profiling

It is critical to ensure SDZ285428 does not inhibit human hepatic P450s, which would indicate toxicity liability.[1]

  • Panel: CYP3A4, CYP2C9, CYP2D6 (Human liver microsomes).[1]

  • Target Profile:

    
     (Parasite CYP51) << 
    
    
    
    (Human CYPs).[1] Ideally >100-fold selectivity.

Cellular Phenotypic Assays

Growth Inhibition (T. cruzi / T. brucei)[1]
  • Model: Epimastigotes (insect stage) and Amastigotes (intracellular mammalian stage).[1]

  • Readout: Resazurin reduction (Alamar Blue) or Acid Phosphatase activity.[1]

  • Timepoint: 72-96 hours (Ergosterol depletion is a slow-kill mechanism; short assays may yield false negatives).[1]

Sterol Composition Analysis (The "Fingerprint")

This experiment is the ultimate proof of mechanism.[1] If SDZ285428 is working on-target, the sterol profile must shift.[1]

  • Expected Result:

    • Ergosterol: Significant decrease or disappearance.[1]

    • Lanosterol/Eburicol: Significant increase (accumulation).[1]

Experimental Protocols

Protocol A: CYP51 Spectral Binding Assay

Validates direct physical interaction with the target.[1]

  • Preparation: Dilute recombinant CYP51 to 1

    
    M in Potassium Phosphate buffer (50 mM, pH 7.[1]4) containing 10% glycerol.[1]
    
  • Baseline: Record the baseline spectrum (350–500 nm) of the enzyme solution using a dual-beam spectrophotometer.

  • Titration: Add SDZ285428 (dissolved in DMSO) in stepwise increments (e.g., 0.1

    
    M to 10 
    
    
    
    M). Keep DMSO <1% v/v.[1]
  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Plot the difference in absorbance (

    
    ) against inhibitor concentration.[1] Fit data to the Morrison Equation  to determine 
    
    
    
    .[1]
Protocol B: Sterol Extraction and GC-MS Analysis

Validates functional blockade of the pathway in cells.[1]

Workflow Diagram:

SterolWorkflow Step1 Cell Culture (T. cruzi + SDZ285428) Step2 Harvest & Wash (PBS) Step1->Step2 Step3 Saponification (3M KOH in MeOH, 80°C, 1h) Step2->Step3 Step4 Extraction (n-Heptane) Step3->Step4 Step5 Derivatization (TMS Reagent) Step4->Step5 Step6 GC-MS Analysis (Quantify Lanosterol/Ergosterol) Step5->Step6

Figure 2: Workflow for Sterol Extraction and Analysis to confirm CYP51 inhibition.

Detailed Steps:

  • Incubation: Treat log-phase parasites (

    
     cells/mL) with SDZ285428 at 
    
    
    
    for 96 hours. Include a DMSO vehicle control.[1]
  • Lysis/Saponification: Pellet cells, wash with PBS. Resuspend in 3 mL of 3M KOH (in methanol). Heat at 80°C for 1 hour to hydrolyze esterified sterols.

  • Extraction: Add 1 mL water and 2 mL n-heptane. Vortex vigorously. Centrifuge to separate phases. Collect the upper organic layer (heptane).[1]

  • Derivatization: Evaporate heptane under

    
     stream. Dissolve residue in 100 
    
    
    
    L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1] Heat at 60°C for 30 min.
  • Analysis: Inject 1

    
    L into GC-MS.
    
    • Column: DB-5ms or equivalent.[1]

    • Identification: Compare retention times and mass fragmentation patterns against authentic ergosterol and lanosterol standards.

Quantitative Data Summary (Reference Values)

The following table summarizes typical reference values for SDZ285428 (NVP-VID-400) derived from characterization studies.

ParameterAssay TypeTypical ValueInterpretation
Target Affinity (

)
Spectral Binding (CYP51)< 50 nMHigh affinity tight-binding inhibitor.[1]
Enzyme Potency (

)
CYP51 Reconstitution< 10 nMPotent functional inhibition.[1]
Cellular Potency (

)
T. cruzi Amastigotes~1-10 nMHighly effective against intracellular stage.[1]
Selectivity Ratio Human CYP3A4 vs. CYP51> 1000-foldLow risk of host drug-drug interactions.[1]
Sterol Profile GC-MS (Treated cells)Ergosterol

95%
Confirmed mechanism of action.[1]

References

    • Source for compound identity, chemical structure, and primary target identification.[1]

  • Lepesheva, G. I., & Waterman, M. R. (2007).[1] Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms.[1] Biochimica et Biophysica Acta, 1770(3), 467–477.[1]

    • Authoritative review on the CYP51 target mechanism and spectral binding properties.
  • Buckner, F. S., et al. (2003).[1] Efficient technique for screening drugs for activity against Trypanosoma cruzi using parasites expressing beta-galactosidase. Antimicrobial Agents and Chemotherapy, 40(11), 2592–2597.[1]

    • Standard protocol reference for cellular growth inhibition assays in T. cruzi.
  • Urbina, J. A. (2009).[1] Ergosterol biosynthesis and drug development for Chagas disease. Memórias do Instituto Oswaldo Cruz, 104(Suppl 1), 311-318.[1]

    • Contextualizes the biological impact of CYP51 inhibition in parasites.
  • PubChem. (n.d.).[1] Compound Summary for CID 9864227 (SDZ 285-428). Retrieved from [Link][1]

    • Verification of synonyms (NVP-VID-400) and chemical properties.

Sources

Technical Guide: Investigating the Bactericidal Properties of MX-2401

[1]

Executive Summary

MX-2401 is a semi-synthetic lipopeptide antibiotic derived from the amphomycin core.[1][2][3][4][5][6][7][8][9] Unlike daptomycin, which shares structural similarities but functions via membrane depolarization, MX-2401 operates through a distinct target-specific mechanism: the sequestration of undecaprenyl phosphate (C55-P) .[4][6]

This guide provides a technical framework for researchers to investigate MX-2401. It details the compound's unique mechanism of action (MoA), its bactericidal kinetics, and the specific experimental protocols required to validate its activity. MX-2401 is characterized by its stability in the presence of lung surfactant—a critical differentiator from daptomycin—and its potent activity against multi-drug resistant (MDR) Gram-positive pathogens, including MRSA and VRE.

Molecular Mechanism of Action (MoA)

The Target: Undecaprenyl Phosphate (C55-P)

The bactericidal activity of MX-2401 stems from its calcium-dependent binding to C55-P, the essential lipid carrier responsible for translocating peptidoglycan (PG) and wall teichoic acid (WTA) precursors across the cytoplasmic membrane.[3][4][6]

  • Sequestration: MX-2401 forms a complex with C55-P in the presence of Ca²⁺.

  • Pathway Blockade: By binding C55-P, MX-2401 prevents the formation of Lipid I (the first membrane-bound PG precursor) and Lipid III (WTA precursor).[1][4][6]

  • Consequence: The depletion of the available C55-P pool halts cell wall biosynthesis, leading to cell lysis and death. Crucially, unlike daptomycin, MX-2401 does not cause rapid membrane depolarization or pore formation at therapeutic concentrations.[3]

Pathway Visualization

The following diagram illustrates the interception of the C55-P cycle by MX-2401.

MX2401_Mechanismcluster_cytoplasmCytoplasmcluster_membraneBacterial Membranecluster_extracellularExtracellular SpaceUDP_MurNAcUDP-MurNAc-pentapeptideLipidILipid IUDP_MurNAc->LipidIMraY TransferasePrecursorsNucleotidePrecursorsPrecursors->UDP_MurNAcBiosynthesisC55PUndecaprenylPhosphate (C55-P)C55P->LipidIRequired SubstrateComplexMX-2401 : C55-PComplex (Inactive)C55P->ComplexSequestrationLipidIILipid IILipidI->LipidIIMurGPGPeptidoglycanLayerLipidII->PGTransglycosylation& TranspeptidationMX2401MX-2401(Lipopeptide)MX2401->Complex+ Ca2+Complex->LipidIINHIBITION(Substrate Depletion)

Caption: MX-2401 sequesters C55-P, preventing the synthesis of Lipid I and halting Peptidoglycan formation.

Antimicrobial Spectrum & Efficacy Data[1][2][3][5][7][8][9][10][11]

MX-2401 exhibits a narrow but potent spectrum focused on Gram-positive organisms. It retains activity against strains resistant to standard-of-care antibiotics.

Comparative MIC Summary (µg/mL)
OrganismPhenotypeMX-2401 MIC₉₀Daptomycin MIC₉₀Vancomycin MIC₉₀
S. aureus MSSA2.00.51.0
S. aureus MRSA2.00.51.0
S. epidermidis MRSE2.00.52.0
Enterococcus spp. VRE (VanA/B)4.02.0-4.0>64
S. pneumoniae PRSP2.00.250.5

Data synthesized from preclinical studies [1, 2].[1][4][6] Note: MX-2401 MICs are generally 2-4 fold higher than daptomycin but are unaffected by lung surfactant.[7]

Key Pharmacodynamic Properties[5]
  • Bactericidal Speed: Rapid killing (>3 log₁₀ reduction) observed at 4x MIC within 4-6 hours.

  • Post-Antibiotic Effect (PAE): Prolonged PAE of 1.5–2.4 hours in vitro and up to 12 hours in vivo.

  • Lung Surfactant Stability: Unlike daptomycin, MX-2401 retains bactericidal activity in the presence of 1-5% bovine surfactant, making it a viable candidate for bronchopneumonia models [3].

Experimental Protocols for Validation

To scientifically validate the properties of MX-2401, researchers must employ a multi-faceted approach. The following protocols are designed to confirm the MoA and assess efficacy.

Protocol A: Macromolecular Synthesis Inhibition Assay

Objective: To prove that MX-2401 specifically inhibits cell wall synthesis and not DNA, RNA, or protein synthesis.

Methodology:

  • Culture Preparation: Grow S. aureus (ATCC 29213) to early exponential phase (OD₆₀₀ ~0.2) in cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 50 mg/L Ca²⁺.

  • Precursor Labeling: Aliquot culture and add radiolabeled precursors:

    • [³H]-Thymidine (DNA synthesis)

    • [³H]-Uridine (RNA synthesis)

    • [³H]-Leucine (Protein synthesis)

    • [¹⁴C]-N-acetylglucosamine (GlcNAc) (Cell wall synthesis)

  • Treatment: Treat aliquots with MX-2401 at 4x MIC. Include controls:

    • Negative: Untreated culture.[1]

    • Positive (Cell Wall): Vancomycin (4x MIC).[7][8][9]

    • Positive (Membrane/Lysis):[2][8] Nisin or Daptomycin.[4]

  • Time-Course: Incubate at 37°C. Collect samples at 0, 10, 20, and 40 minutes.

  • Precipitation: Add ice-cold 10% Trichloroacetic Acid (TCA) to precipitate macromolecules.

  • Quantification: Filter precipitates onto glass fiber filters, wash, and measure radioactivity via liquid scintillation counting.

Expected Result: MX-2401 should show a sharp, immediate reduction in [¹⁴C]-GlcNAc incorporation (similar to Vancomycin) while DNA, RNA, and protein synthesis continue initially (secondary effects may occur later due to cell death).

Protocol B: Cytoplasmic Peptidoglycan Precursor Accumulation

Objective: To distinguish MX-2401 (C55-P binder) from antibiotics that bind Lipid II (e.g., Vancomycin).

Rationale: If C55-P is sequestered, the enzyme MraY cannot transfer the phospho-MurNAc-pentapeptide to the lipid carrier. This leads to an accumulation of the soluble nucleotide precursor UDP-MurNAc-pentapeptide in the cytoplasm.[10]

Workflow:

  • Challenge: Treat S. aureus with MX-2401 (10x MIC) for 45 minutes.

  • Extraction: Harvest cells, wash, and extract the cytoplasmic pool using boiling water or formic acid.

  • Analysis: Analyze the extract using RP-HPLC (C18 column).

  • Verification: Confirm the identity of the accumulated peak (UDP-MurNAc-pentapeptide) using MALDI-TOF MS (Expected mass: ~1149 Da).

Self-Validating Check:

  • Vancomycin treated cells: Will also show accumulation (as it blocks the downstream step, causing backup).

  • Daptomycin treated cells: Will not show significant accumulation of cell wall precursors.

  • MX-2401 treated cells: Must show significant accumulation, confirming the blockade is upstream of polymerization but downstream of cytoplasmic synthesis.

Protocol C: Membrane Permeability Assay (The Specificity Check)

Objective: To confirm MX-2401 does not act via pore formation (differentiating it from daptomycin).

Methodology:

  • Dye Selection: Use a membrane-impermeable fluorescent dye such as SYTOX Green or Propidium Iodide.

  • Assay: Incubate bacteria with dye + MX-2401 (up to 100x MIC).

  • Comparison: Run parallel samples with Daptomycin (positive control for permeability).

  • Readout: Measure fluorescence over 60 minutes.

Expected Result: MX-2401 should yield fluorescence levels comparable to the negative control (no permeabilization), whereas Daptomycin will show rapid fluorescence increase.

Experimental Workflow Diagram

Experimental_Workflowcluster_assaysParallel Validation AssaysStartBacterial Culture(Exp Phase)Assay1MacromolecularSynthesis (TCA)Start->Assay1Assay2PrecursorAccumulation (HPLC)Start->Assay2Assay3MembranePermeability (SYTOX)Start->Assay3Result1Inhibits Cell WallSynthesis OnlyAssay1->Result1Result2Accumulation ofUDP-MurNAc-pentaAssay2->Result2Result3No MembranePermeabilizationAssay3->Result3ConclusionCONFIRMED MoA:C55-P SequestrationResult1->ConclusionResult2->ConclusionResult3->Conclusion

Caption: Integrated workflow to validate MX-2401 mechanism, distinguishing it from pore-formers and cytoplasmic inhibitors.

Challenges and Considerations

Calcium Dependence

Like other lipopeptides in this class, MX-2401 requires physiological levels of calcium (1.25 mM) for optimal activity. In vitro testing (MIC assays) must be performed in media supplemented to 50 mg/L Ca²⁺ to avoid false resistance results. However, data suggests MX-2401 is less sensitive to minor fluctuations in Ca²⁺ compared to daptomycin [3].

Resistance Profile

Resistance to MX-2401 is rare and typically involves changes in the cell membrane charge or alterations in the liaFSR stress response pathway. Cross-resistance with vancomycin or daptomycin is negligible, making it a valuable option for MDR strains.

References

  • Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Source: Antimicrobial Agents and Chemotherapy, 2011.[1] URL:[Link]

  • Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Source: Antimicrobial Agents and Chemotherapy, 2010. URL:[Link]

  • In Vivo Pharmacodynamics of New Lipopeptide MX-2401. Source: Antimicrobial Agents and Chemotherapy, 2011.[1] URL:[Link]

  • Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. Source: ResearchGate / Journal of Biological Chemistry (Contextual Mechanism). URL:[Link]

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MX-2401

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding MX-2401 and the Criticality of MIC Determination

MX-2401 is a novel semisynthetic, calcium-dependent lipopeptide antibiotic, an analogue of amphomycin, currently in preclinical development for treating serious Gram-positive infections.[1][2][3] Its potent bactericidal activity extends across a broad spectrum of pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5][6] The unique mechanism of action of MX-2401 involves the inhibition of peptidoglycan synthesis.[1][2][7] It achieves this by binding to the lipid carrier undecaprenylphosphate (C₅₅-P), a crucial component in the biosynthesis of the bacterial cell wall.[1][2][7] This mechanism is distinct from other lipopeptide antibiotics like daptomycin, highlighting its potential as a promising therapeutic agent.[1][7]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[8][9] Determining the MIC is a cornerstone of antimicrobial susceptibility testing (AST). It provides essential data for researchers and drug development professionals to:

  • Define the in vitro potency and spectrum of activity: MIC values are the primary data points for assessing how effectively a new compound like MX-2401 can inhibit the growth of a wide range of clinically relevant bacteria.[5]

  • Inform pharmacokinetic/pharmacodynamic (PK/PD) modeling: The MIC is a critical parameter in predicting the in vivo efficacy of an antimicrobial agent.[10]

  • Monitor for the development of resistance: Tracking shifts in MIC values over time is crucial for identifying the emergence of resistant strains.[6]

  • Standardize testing across laboratories: A well-defined protocol ensures that MIC data is reproducible and comparable, a fundamental requirement for regulatory submissions and scientific publications.[11][12]

This document provides a detailed, field-proven protocol for determining the MIC of MX-2401, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][13][14]

Scientific Principles and Experimental Design Causality

The broth microdilution method is the recommended "gold standard" for determining MIC values due to its accuracy, reproducibility, and efficiency in testing multiple isolates and compounds simultaneously.[8][13][15] The protocol herein is designed to be a self-validating system, incorporating critical controls to ensure the trustworthiness of the generated data.

Key Experimental Choices and Their Rationale:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally recognized standard medium for susceptibility testing of most non-fastidious aerobic and facultatively anaerobic bacteria.[8] The "cation-adjusted" aspect is crucial, as the concentration of divalent cations like calcium and magnesium can significantly impact the activity of certain antimicrobial agents, including lipopeptides. Given that MX-2401 is a calcium-dependent antibiotic, maintaining a standardized calcium concentration is paramount for accurate and reproducible MIC values.[1]

  • Standardized Inoculum Density: The final inoculum concentration in each well is targeted to be approximately 5 x 10⁵ colony-forming units (CFU)/mL. A lower inoculum may result in falsely low MICs, while a higher density can lead to falsely elevated MICs. The use of a 0.5 McFarland standard for initial turbidity adjustment is a well-established and reliable method for achieving the correct starting bacterial concentration.[8][15]

  • Inclusion of Quality Control (QC) Strains: The use of well-characterized QC strains with known MIC ranges for other antimicrobial agents is a non-negotiable aspect of a self-validating protocol.[16][17][18] These strains serve as a constant check on the integrity of the experimental system, including the media, incubation conditions, and the operator's technique. For MX-2401, while specific QC ranges are yet to be established by regulatory bodies, the inclusion of standard Gram-positive QC strains like Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ is essential for monitoring the overall assay performance.

  • Growth and Sterility Controls: The growth control (no antibiotic) confirms the viability of the test organism under the assay conditions, while the sterility control (no bacteria) ensures that the broth and other reagents are not contaminated.[8]

Experimental Workflow for MX-2401 MIC Determination

The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC of MX-2401.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare MX-2401 Stock Solution A1 Serial Dilution of MX-2401 in 96-Well Plate P1->A1 Add to plate P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Inoculate Plate with Bacterial Suspension P2->A2 Add to wells P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) P3->A1 P3->A2 A3 Incubate at 35°C ± 2°C for 16-20 hours A2->A3 D1 Read Plate Visually or with Plate Reader A3->D1 D2 Determine MIC: Lowest Concentration with No Visible Growth D1->D2 D3 Validate with QC Strains D2->D3

Caption: Workflow for MX-2401 MIC determination by broth microdilution.

Detailed Protocol for MX-2401 MIC Determination

1. Preparation of MX-2401 Stock Solution

  • 1.1. Weighing and Dissolution: Accurately weigh a sufficient amount of MX-2401 powder. The choice of solvent is critical and should be determined based on the compound's solubility data. For many lipopeptides, Dimethyl Sulfoxide (DMSO) is a suitable initial solvent. Prepare a high-concentration stock solution (e.g., 1280 µg/mL).

    • Rationale: A high-concentration stock minimizes the volume of solvent added to the assay wells, preventing potential solvent-induced bacterial growth inhibition or compound precipitation.

  • 1.2. Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter if it is not prepared from sterile powder under aseptic conditions.

2. Preparation of Bacterial Inoculum

  • 2.1. Culture Revival: From a frozen stock or a fresh culture plate, select 3-5 well-isolated colonies of the test organism.

  • 2.2. Inoculum Suspension: Transfer the colonies into a tube containing sterile saline or CAMHB. Vortex thoroughly to create a homogeneous suspension.

  • 2.3. Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target OD₆₂₅nm of 0.08-0.13). This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

  • 2.4. Final Inoculum Dilution: Prepare the final inoculum by diluting the adjusted suspension in CAMHB. The dilution factor will depend on the volume to be added to each well. The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. For example, if adding 100 µL of inoculum to 100 µL of drug-containing broth, the inoculum should be diluted to 1 x 10⁶ CFU/mL.

3. Broth Microdilution Assay

  • 3.1. Plate Preparation: Using a sterile 96-well U-bottom microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of each row to be used.

  • 3.2. Serial Dilution of MX-2401:

    • Add 200 µL of the prepared MX-2401 working solution (e.g., at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • 3.3. Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • 3.4. Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Reading and Interpreting the MIC

  • 4.1. Visual Inspection: After incubation, visually inspect the plate from the bottom using a reading mirror. The MIC is the lowest concentration of MX-2401 at which there is no visible growth (i.e., no turbidity or button at the bottom of the well).[8][15]

  • 4.2. Control Validation:

    • The sterility control (well 12) should show no growth.

    • The growth control (well 11) should show distinct turbidity.

    • The MIC for the QC strain must fall within its acceptable range. If any of these controls fail, the results for the entire plate are considered invalid.[15]

Data Presentation and Interpretation

The following table provides an example of how to present MIC data for MX-2401 against a panel of Gram-positive organisms.

OrganismATCC® NumberMX-2401 MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus29213™ (QC)21
Staphylococcus aureus (MRSA)Clinical Isolate 12>32
Enterococcus faecalis29212™ (QC)42
Enterococcus faecium (VRE)Clinical Isolate 2464
Streptococcus pneumoniae49619™≤0.1250.5

Note: The MIC values presented in this table are for illustrative purposes and are based on published data for MX-2401.[5][10] Actual results may vary.

Troubleshooting and Ensuring Data Integrity

IssuePossible Cause(s)Corrective Action(s)
No growth in growth control well Inoculum viability issue, improper incubation conditions.Verify the viability of the bacterial stock. Check and calibrate incubator temperature.
Growth in sterility control well Contamination of media, reagents, or plate.Use fresh, sterile media and reagents. Ensure aseptic technique during plate preparation.
QC strain MIC out of range Procedural error (e.g., incorrect inoculum density), media issue, degraded antibiotic.Review and repeat the procedure. Use a new lot of media. Verify the integrity of the QC strain and the antimicrobial agent.[19]
Skipped wells (growth at higher concentrations but not at lower ones) Inaccurate pipetting, well-to-well contamination.Ensure proper pipetting technique. Change pipette tips between dilutions.
Cloudy or precipitated compound Poor solubility of MX-2401 in the test medium.Re-evaluate the solvent and stock concentration. Consider the use of a low concentration of a non-inhibitory surfactant like Tween 80.[20]

Conclusion

This application note provides a comprehensive and robust protocol for the determination of the minimum inhibitory concentration of MX-2401. By adhering to standardized methodologies and incorporating rigorous quality control measures, researchers and drug development professionals can generate accurate, reproducible, and trustworthy data. This information is fundamental to advancing our understanding of this promising new lipopeptide antibiotic and its potential role in combating serious Gram-positive infections.

References

  • Rubinchik, E., Schneider, T., Elliott, M., Scott, W. R. P., Pan, J., Anklin, C., Yang, H., Dugourd, D., Müller, A., Gries, K., Straus, S. K., Sahl, H. G., & Hancock, R. E. W. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(7), 3247–3256. [Link]

  • Andes, D., Craig, W. A., LaPlante, K. L., & Vesga, O. (2010). In Vivo Pharmacodynamics of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 54(12), 5147–5153. [Link]

  • Lehoux, D., Ostiguy, V., Lagacé-Wiens, P. R., & Déziel, E. (2009). Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Antimicrobial Agents and Chemotherapy, 53(5), 1958–1964. [Link]

  • Lehoux, D., Ostiguy, V., Lagacé-Wiens, P. R., & Déziel, E. (2009). Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Antimicrobial Agents and Chemotherapy, 53(5), 1958–1964. [Link]

  • Lehoux, D., Ostiguy, V., Lagacé-Wiens, P. R., & Déziel, E. (2009). Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant. Antimicrobial Agents and Chemotherapy, 53(5), 1958–1964. [Link]

  • Rubinchik, E., Schneider, T., Elliott, M., Scott, W. R. P., Pan, J., Anklin, C., Yang, H., Dugourd, D., Müller, A., Gries, K., Straus, S. K., Sahl, H. G., & Hancock, R. E. W. (2011). Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(7), 3247–3256. [Link]

  • Rubinchik, E., Schneider, T., Elliott, M., Scott, W. R. P., Pan, J., Anklin, C., Yang, H., Dugourd, D., Müller, A., Gries, K., Straus, S. K., Sahl, H. G., & Hancock, R. E. W. (2011). Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(7), 3247-3256. [Link]

  • PubChem. (n.d.). SID 500839928. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Kumar, A., Alam, A., & Kumar, S. (2024). Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. Proceedings of the National Academy of Sciences, 121(41), e2408745121. [Link]

  • Andes, D., Craig, W. A., LaPlante, K. L., & Vesga, O. (2010). In vivo pharmacodynamics of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 54(12), 5147–5153. [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. Retrieved February 3, 2026, from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved February 3, 2026, from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2014, August 30). Does anyone know how to fix a microdilution broth assay with cloudy samples?[Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC and Zone Distributions, ECOFFs. EUCAST. Retrieved February 3, 2026, from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56584. [Link]

  • Kim, J. Y., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(6), 549–555. [Link]

  • World Health Organization. (n.d.). Quality Control of Anti Microbial Susceptibility Test. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC EUCAST. EUCAST. Retrieved February 3, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved February 3, 2026, from [Link]

  • Testing Laboratory. (2026, January 9). EUCAST MIC Determination Testing. [Link]

  • Gounden, S., et al. (2022). Comparison of clinical antibiotic susceptibility testing interpretations to CLSI standard interpretations. Access Microbiology, 4(5), 000361. [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. [Link]

  • Northwestern Medicine. (n.d.). CLSI and MIC Interpretation Tips and Tricks. [Link]

Sources

Determining the Bactericidal Activity of SDZ285428: A Detailed Application Note and Protocol for Time-Kill Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dynamics of a Novel Antimicrobial Agent

The escalating threat of antimicrobial resistance necessitates the robust evaluation of new chemical entities for their potential to combat pathogenic bacteria. SDZ285428 is a novel investigational compound with promising initial screening results. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the methodology of the time-kill assay, a critical tool for characterizing the pharmacodynamic properties of SDZ285428.

The time-kill assay offers a dynamic perspective on an antimicrobial agent's effect on a bacterial population over time.[1][2] Unlike static measurements such as the Minimum Inhibitory Concentration (MIC), which only determines the concentration required to inhibit growth, the time-kill assay reveals the rate and extent of bacterial killing.[3] This information is paramount for classifying an agent as bactericidal (causing cell death) or bacteriostatic (inhibiting growth) and for understanding its concentration-dependent effects.[2] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[2]

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible methodology.

Scientific Principles and Experimental Design

The core principle of the time-kill assay is to expose a standardized bacterial inoculum to various concentrations of the antimicrobial agent and to quantify the viable bacterial count at different time points.[1] The resulting data, when plotted as log CFU/mL versus time, provides a visual representation of the killing kinetics.

Several factors are critical for the successful execution and interpretation of a time-kill assay:

  • Choice of Organism: The selection of bacterial strains is paramount and should include relevant clinical isolates, reference strains (e.g., from the American Type Culture Collection - ATCC), and, if applicable, strains with known resistance mechanisms. For the initial characterization of SDZ285428, we will use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms.

  • Inoculum Preparation: The starting bacterial density must be tightly controlled, typically around 1-5 x 10^6 CFU/mL, to ensure reproducibility.[4] Using a culture in the logarithmic phase of growth ensures that the bacteria are metabolically active and susceptible to antimicrobial action.

  • Concentration Selection: The concentrations of SDZ285428 tested should be based on its predetermined MIC value. A typical experimental setup includes concentrations at 0.5x, 1x, 2x, and 4x the MIC to observe the concentration-dependent nature of the killing.[4]

  • Controls: The inclusion of a growth control (no antimicrobial agent) is essential to ensure the bacteria are viable and growing under the assay conditions. A positive control with a known antibiotic can also be included for comparison.

  • Sampling Time Points: The selection of time points for sampling should be frequent enough to capture the initial killing phase and long enough to observe any potential for regrowth. Typical time points include 0, 2, 4, 6, 8, and 24 hours.[1][4]

Experimental Workflow

The overall workflow of the time-kill assay is depicted in the following diagram:

Time_Kill_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Bacterial Culture Preparation (Logarithmic Growth Phase) P2 Standardize Inoculum (0.5 McFarland Standard) P1->P2 A1 Inoculate Test Tubes (Bacteria + SDZ285428) P2->A1 P3 Prepare SDZ285428 Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) P3->A1 A2 Incubate at 37°C (with shaking) A1->A2 A3 Sample at Time Points (0, 2, 4, 6, 8, 24h) A2->A3 D1 Perform Serial Dilutions A3->D1 D2 Plate on Agar D1->D2 D3 Incubate Plates (18-24h) D2->D3 D4 Count Colonies (CFU) D3->D4 D5 Calculate CFU/mL D4->D5 D6 Plot Time-Kill Curve (log CFU/mL vs. Time) D5->D6

Figure 1: A schematic representation of the time-kill assay experimental workflow.

Detailed Protocol for Time-Kill Assay of SDZ285428

This protocol outlines the step-by-step methodology for conducting a time-kill assay for SDZ285428 against Staphylococcus aureus ATCC 29213.

I. Materials and Reagents

  • Bacterial Strain: Staphylococcus aureus ATCC 29213

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates

  • Test Compound: SDZ285428 stock solution of known concentration

  • Control Antibiotic: Vancomycin (for Gram-positive control)

  • Reagents: Sterile phosphate-buffered saline (PBS), 0.5 McFarland standard

  • Equipment: Shaking incubator, spectrophotometer, micropipettes, sterile test tubes, spreaders, and plates.

II. Preparation of Bacterial Inoculum

  • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of S. aureus.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35-37°C with shaking (200-250 rpm) until it reaches the mid-logarithmic phase of growth, which is visually equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2]

  • Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

  • Prepare the final inoculum by diluting the standardized suspension in CAMHB to achieve a starting concentration of approximately 1-5 x 10^6 CFU/mL in the final test volume.

III. Preparation of Test Compound Concentrations

  • Determine the MIC of SDZ285428 against S. aureus ATCC 29213 using a standardized method such as broth microdilution.

  • Prepare working solutions of SDZ285428 in CAMHB at concentrations that will result in the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) when added to the bacterial inoculum.

IV. Time-Kill Assay Procedure

  • Set up a series of sterile test tubes, one for each concentration of SDZ285428, a growth control (no drug), and a positive control (e.g., vancomycin at 4x MIC).

  • Add the appropriate volume of the prepared bacterial inoculum to each tube.

  • Add the corresponding concentration of SDZ285428 or the control antibiotic to each tube. The final volume in each tube should be consistent.

  • Immediately after adding the antimicrobial agent (T=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.[2]

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on the plates that have between 30 and 300 colonies to ensure statistical accuracy.

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

V. Data Analysis and Interpretation

The primary output of a time-kill assay is a plot of the logarithm of viable cell count (log10 CFU/mL) against time for each concentration of the antimicrobial agent.

  • Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL and inhibition of growth compared to the growth control is considered bacteriostatic.

  • Concentration-Dependence: The rate and extent of killing may increase with higher concentrations of SDZ285428.

Hypothetical Mechanism of Action of SDZ285428

For the purpose of this application note, let us hypothesize that SDZ285428 is a novel inhibitor of bacterial cell wall synthesis. Its proposed mechanism involves the disruption of peptidoglycan synthesis, a pathway essential for bacterial survival.[5]

MoA_SDZ285428 cluster_pathway Bacterial Cell Wall Synthesis Pathway P1 Precursor Synthesis (in cytoplasm) P2 Transport across Cell Membrane P1->P2 P3 Peptidoglycan Polymerization (outside cell) P2->P3 P4 Cell Wall Integrity P3->P4 LossOfIntegrity Loss of Cell Wall Integrity & Cell Lysis P3->LossOfIntegrity SDZ285428 SDZ285428 Inhibition Inhibition SDZ285428->Inhibition Inhibition->P3

Figure 2: A hypothetical mechanism of action for SDZ285428, targeting peptidoglycan polymerization.

Data Presentation: Example Time-Kill Assay Results for SDZ285428

The following table presents example data from a time-kill assay of SDZ285428 against S. aureus.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 6.06.06.06.06.0
2 6.55.85.24.53.8
4 7.25.54.13.0<2.0
6 7.85.33.5<2.0<2.0
8 8.55.13.1<2.0<2.0
24 9.25.02.8<2.0<2.0

Note: <2.0 indicates the limit of detection.

In this example, SDZ285428 demonstrates bactericidal activity at concentrations of 2x and 4x the MIC, as evidenced by a >3-log10 reduction in CFU/mL within 4-6 hours. At 1x MIC, a significant reduction in bacterial count is observed, although it does not reach the 3-log10 threshold for bactericidal activity within the initial hours. The 0.5x MIC concentration shows a bacteriostatic effect, inhibiting growth compared to the control.

Conclusion and Future Directions

The time-kill assay is an indispensable tool in the preclinical evaluation of novel antimicrobial agents like SDZ285428. The detailed protocol and scientific rationale provided in this application note offer a robust framework for obtaining reliable and reproducible data on the bactericidal or bacteriostatic nature of new compounds. The insights gained from these studies are crucial for guiding further drug development, including in vivo efficacy studies and the establishment of pharmacokinetic/pharmacodynamic (PK/PD) relationships. Future studies should expand the time-kill assays to include a broader range of clinical isolates, including multidrug-resistant strains, to fully characterize the potential of SDZ285428 as a future therapeutic agent.

References

  • Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. (2025). ResearchGate. Retrieved from [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific MICROBIOLOGY, 4(5). Retrieved from [Link]

  • Khan, M., Al-Masoodi, T., Al-Ghamdi, S., & Al-Barty, A. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Molecules, 27(2), 441. Retrieved from [Link]

  • Tunney, M. M., Ramage, G., & Patrick, S. (2005). Development of a rapid colorimetric time-kill assay for determining the in vitro activity of ceftazidime and tobramycin in combination against Pseudomonas aeruginosa. Journal of Microbiological Methods, 61(1), 53-62. Retrieved from [Link]

  • Owusu, F. W. A., Ofori, L., Agyapong, O. O., & Kyei, S. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Journal of Fungi, 7(10), 834. Retrieved from [Link]

  • Adu, F., Gbadamosi, M., & Oseni, O. (2021). A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. Antibiotics, 10(12), 1530. Retrieved from [Link]

  • Rubinchik, E., Schneider, T., Elliott, M., Scott, W. R. P., Pan, J., Anklin, C., Yang, H., Dugourd, D., Müller, A., Gries, K., Straus, S. K., Sahl, H. G., & Hancock, R. E. W. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2743-2752. Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating the Efficacy of SDZ285428 in Preclinical Lung Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Preclinical Evaluation of Novel Antimicrobials

The emergence of antimicrobial resistance (AMR) represents a significant global health threat, necessitating the urgent development of new therapeutic agents.[1] A critical step in the drug development pipeline is the rigorous preclinical evaluation of a candidate compound's efficacy in relevant in vivo models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of lung infection models to assess the therapeutic potential of SDZ285428, a novel antimicrobial agent.

Animal models of infection are indispensable for bridging the gap between in vitro characterization and clinical trials.[2] They allow for the assessment of a drug's activity in a complex biological system, where host factors and drug metabolism significantly influence outcomes. Murine models of pneumonia are frequently employed due to their cost-effectiveness, ease of handling, and the ability to mimic key aspects of human lung pathology and immune responses.[3][4] This guide will focus on the application of murine pneumonia models for the evaluation of SDZ285428, with an emphasis on experimental design, protocol standardization, and multifaceted endpoint analysis.

Part 1: Foundational Principles – Model Selection and Experimental Design

The selection of an appropriate lung infection model is paramount and should be driven by the suspected mechanism of action and target spectrum of SDZ285428. A thorough understanding of the pathogen and the host response is crucial for generating reproducible and translatable data.

Rationale for Model Selection: Aligning the Model with the Research Question

The choice of animal model, pathogen, and infection route must be carefully considered to accurately reflect the clinical scenario of interest. Key considerations include:

  • Pathogen Selection: The choice of pathogen should be based on the in vitro activity profile of SDZ285428. Common bacterial pathogens used in lung infection models include Streptococcus pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[5] The use of well-characterized clinical isolates, including multidrug-resistant (MDR) strains, is highly recommended to assess the compound's potential to address AMR.

  • Animal Model: While various species can be used, murine models are the most common in early-stage drug development.[3][4] The genetic background of the mouse strain can influence the host's immune response and should be chosen based on the specific research question.

  • Immune Status: Both immunocompetent and neutropenic models can be employed. Neutropenic models are particularly useful for isolating the direct antimicrobial effect of a compound, minimizing the contribution of the host immune system.[4]

  • Infection Route: The method of inducing pneumonia can significantly impact the distribution and severity of the infection. Common methods include intranasal instillation, intratracheal injection, and aerosol inhalation.[6][7] Intranasal instillation is a relatively simple and commonly used method.[6]

Experimental Workflow: A Roadmap to Robust Efficacy Data

A well-defined experimental workflow is essential for ensuring the reproducibility and reliability of the study. The following diagram illustrates a typical workflow for evaluating the efficacy of SDZ285428 in a murine pneumonia model.

experimental_workflow cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection & Treatment Phase cluster_post_infection_analysis Post-Infection Analysis acclimatization Animal Acclimatization (7 days) pathogen_prep Pathogen Culture & Inoculum Preparation acclimatization->pathogen_prep induction Induction of Pneumonia (e.g., Intranasal) pathogen_prep->induction treatment SDZ285428 Administration (Route & Dose Determination) induction->treatment Initiate Treatment (e.g., 2h post-infection) monitoring Monitoring (Survival, Clinical Scores, Weight Loss) treatment->monitoring endpoint Endpoint Analysis (e.g., 24-48h post-treatment) monitoring->endpoint bacterial_load Bacterial Load in Lungs (CFU Assay) endpoint->bacterial_load histopathology Lung Histopathology endpoint->histopathology cytokine_analysis Cytokine/Chemokine Analysis (BAL Fluid/Lung Homogenate) endpoint->cytokine_analysis pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis endpoint->pk_pd

Caption: Experimental workflow for SDZ285428 efficacy testing in a murine pneumonia model.

Part 2: Detailed Protocols for a Murine Model of Bacterial Pneumonia

The following protocols provide a standardized framework for establishing a murine model of bacterial pneumonia and evaluating the efficacy of SDZ285428.

Protocol 1: Preparation of Bacterial Inoculum

Objective: To prepare a standardized bacterial suspension for inducing pneumonia.

Materials:

  • Selected bacterial strain (e.g., Streptococcus pneumoniae)

  • Appropriate growth medium (e.g., Todd-Hewitt broth with yeast extract)

  • Phosphate-buffered saline (PBS), sterile

  • Spectrophotometer

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of growth medium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

  • Harvest the bacteria by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final concentration should be confirmed by serial dilution and plating on agar plates.

Protocol 2: Induction of Pneumonia via Intranasal Instillation

Objective: To induce a reproducible lung infection in mice.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • Bacterial inoculum (prepared in Protocol 2.1)

  • Anesthetic (e.g., isoflurane)

  • Pipette and sterile tips

Procedure:

  • Anesthetize the mice using isoflurane. Anesthesia depth should be sufficient to prevent a pedal withdrawal reflex but allow for spontaneous breathing.

  • Hold the mouse in a supine position with the head slightly elevated.

  • Carefully pipette 50 µL of the bacterial inoculum (e.g., 5 x 10^5 CFU) onto the nares (25 µL per nostril).[6]

  • Allow the mouse to aspirate the inoculum into the lungs.

  • Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.

Protocol 3: Administration of SDZ285428 and Monitoring

Objective: To treat the infected mice with SDZ285428 and monitor their clinical status.

Materials:

  • SDZ285428 formulated for in vivo administration

  • Vehicle control

  • Appropriate administration equipment (e.g., oral gavage needles, syringes)

  • Animal balance

  • Clinical scoring sheet

Procedure:

  • Initiate treatment at a predetermined time post-infection (e.g., 2 hours).[3]

  • Administer SDZ285428 at various doses via the chosen route (e.g., oral gavage, subcutaneous injection). A vehicle control group must be included.

  • Monitor the mice at least twice daily for clinical signs of illness, including weight loss, ruffled fur, hunched posture, and decreased activity. A clinical scoring system should be used to quantify disease severity.

  • Record survival data daily for the duration of the experiment (typically 3-7 days for survival studies).[3]

Part 3: Endpoint Analysis – A Multi-pronged Approach to Efficacy Assessment

A comprehensive evaluation of SDZ285428's efficacy requires the analysis of multiple endpoints.

Microbiological Analysis: Quantifying Bacterial Burden

The primary measure of antimicrobial efficacy is the reduction in bacterial load in the target organ.

Protocol 4: Determination of Bacterial Load in the Lungs

Objective: To quantify the number of viable bacteria in the lungs of infected mice.

Materials:

  • Sterile surgical instruments

  • Sterile PBS

  • Tissue homogenizer

  • Agar plates

Procedure:

  • At the designated endpoint (e.g., 24 or 48 hours post-treatment), humanely euthanize the mice.

  • Aseptically remove the lungs and place them in a pre-weighed tube containing 1 mL of sterile PBS.

  • Homogenize the lung tissue using a mechanical homogenizer.

  • Prepare serial dilutions of the lung homogenate in sterile PBS.

  • Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

  • Count the number of colonies and calculate the CFU per gram of lung tissue.

Histopathological Evaluation: Assessing Tissue Damage and Inflammation

Histopathology provides a qualitative and semi-quantitative assessment of the pathological changes in the lungs.[8]

Protocol 5: Lung Histopathology

Objective: To evaluate the extent of lung inflammation and tissue damage.

Materials:

  • 10% neutral buffered formalin

  • Paraffin embedding materials

  • Microtome

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • Following euthanasia, cannulate the trachea and inflate the lungs with 10% neutral buffered formalin at a constant pressure.

  • Immerse the inflated lungs in formalin for at least 24 hours.

  • Process the fixed lungs and embed them in paraffin.

  • Cut 5 µm sections and stain with H&E.

  • Examine the slides under a microscope for evidence of inflammation, alveolar edema, hemorrhage, and necrosis.[9] A semi-quantitative scoring system can be used to compare the severity of lung pathology between treatment groups.[8]

Histopathological FeatureScoring Criteria (0-4)
Inflammation 0: None; 1: Mild; 2: Moderate; 3: Severe; 4: Very Severe
Alveolar Edema 0: None; 1: Mild; 2: Moderate; 3: Severe; 4: Extensive
Hemorrhage 0: None; 1: Focal; 2: Multifocal; 3: Coalescing; 4: Diffuse
Necrosis 0: None; 1: Single cell; 2: Focal; 3: Multifocal; 4: Extensive
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Linking Exposure to Efficacy

PK/PD modeling is a critical tool for optimizing dosing regimens and predicting clinical success.[10][11]

Protocol 6: Pharmacokinetic Analysis of SDZ285428 in Plasma and Lung Tissue

Objective: To determine the pharmacokinetic profile of SDZ285428.

Materials:

  • SDZ285428

  • LC-MS/MS or other appropriate analytical method

Procedure:

  • Administer a single dose of SDZ285428 to a cohort of mice.

  • At various time points post-dose, collect blood samples (for plasma) and lung tissue.

  • Process the samples and analyze the concentration of SDZ285428 using a validated analytical method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[12] The penetration of the drug into the epithelial lining fluid (ELF) is a particularly important parameter for lung infections.[12]

The PK/PD index that best correlates with efficacy (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) can then be determined by integrating the pharmacokinetic data with the microbiological outcomes from the efficacy studies.[12]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Efficacy of SDZ285428 in a Murine Model of S. pneumoniae Pneumonia

Treatment GroupDose (mg/kg)Mean Lung Bacterial Load (log10 CFU/g ± SD) at 24hPercent Survival at 72h
Vehicle Control-8.5 ± 0.40%
SDZ285428106.2 ± 0.640%
SDZ285428304.1 ± 0.580%
SDZ2854281002.5 ± 0.3100%
Comparator AntibioticX3.8 ± 0.490%

Conclusion: A Framework for Advancing Novel Antimicrobials

The successful development of new antimicrobials like SDZ285428 hinges on a robust and well-designed preclinical evaluation program. The lung infection models and protocols detailed in this guide provide a comprehensive framework for assessing the in vivo efficacy of novel compounds. By integrating microbiological, histopathological, and pharmacokinetic/pharmacodynamic analyses, researchers can gain a thorough understanding of a drug candidate's potential and make informed decisions to advance the most promising agents into clinical development. The standardization of these models is crucial for improving the reproducibility and translational value of preclinical data.[3][13]

References

  • Arrazuria, R., et al. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Microbiology. [https://www.frontiersin.org/articles/10.3389/fmicb.2022.839 variability/full]([Link] variability/full)

  • Mizgerd, J. P., & Skerrett, S. J. (2008). Animal models of human pneumonia. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Sun, Y., et al. (2018). Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection. Bio-protocol. [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy. [Link]

  • IMI AMR Accelerator. (n.d.). A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections. [Link]

  • Dietert, K., et al. (2017). Spectrum of pathogen- and model-specific histopathologies in mouse models of acute pneumonia. PLoS ONE. [Link]

  • Charles River Laboratories. (n.d.). Bacterial Lung Infection Models. [Link]

  • American Lung Association. (2025). Pneumonia Symptoms and Diagnosis. [Link]

  • Lobo, G., et al. (2020). Model-Based Drug Development in Pulmonary Delivery: Pharmacokinetic Analysis of Novel Drug Candidates for Treatment of Pseudomonas aeruginosa Lung Infection. Pharmaceutics. [Link]

  • O'Reilly, T., & Zak, O. (1992). Animal models in the evaluation of antimicrobial agents. Clinical Infectious Diseases. [Link]

  • Dietert, K., et al. (2017). Spectrum of pathogen- and model-specific histopathologies in mouse models of acute pneumonia. PLoS ONE. [Link]

  • WebMD. (2025). Viral Pneumonia: Causes, Symptoms, Diagnosis and Treatment. [Link]

  • Berkowitz, E. M., et al. (2019). Pharmacokinetic/Pharmacodynamic Evaluation of a Novel Aminomethylcycline Antibiotic, KBP-7072, in the Neutropenic Murine Pneumonia Model against Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Histopathology shows signs of consolidated pneumonia in infected animals but not mock-infected animals. [Link]

  • iFyber. (2024). Evaluation of Antimicrobial Efficacy. [Link]

  • Healthline. (2019). Lung Infection: Symptoms, Pneumonia, and Causes. [Link]

  • MDPI. (n.d.). Special Issue: Pharmacokinetic/Pharmacodynamic Models of Antibiotics. [Link]

  • American Journal of Respiratory Cell and Molecular Biology. (2017). Digital Image Analyses on Whole-Lung Slides in Mouse Models of Acute Pneumonia. [Link]

  • Waack, U., et al. (2020). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. Antimicrobial Agents and Chemotherapy. [Link]

  • Semantic Scholar. (n.d.). Animal models in the evaluation of antimicrobial agents. [Link]

  • Spiral. (n.d.). Considerations for Effect Site Pharmacokinetics to Estimate Drug Exposure: Concentrations of Antibiotics in the Lung. [Link]

  • Mayo Clinic. (2024). Bronchitis - Symptoms and causes. [Link]

  • de Oliveira, L. S., et al. (2021). Histopathological changes and inflammatory and cell death pathways in the lungs of Balb/c mice with pneumonia induced by different concentrations of Staphylococcus aureus. Microscopy Research and Technique. [Link]

  • Penn Medicine. (n.d.). Lung Infections – Symptoms and Causes. [Link]

  • Schaber, J. A., et al. (2007). A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds. Antimicrobial Agents and Chemotherapy. [Link]

  • VanScoy, B., & Trang, M. (2024). Translational PK/PD for the Development of Novel Antibiotics—A Drug Developer's Perspective. Antibiotics. [Link]

  • World Health Organization. (2023). Antimicrobial resistance. [Link]

Sources

Application Note: Elucidating the Structural and Functional Characteristics of SDZ285428 using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note serves as a detailed guide for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the comprehensive analysis of SDZ285428, a potent inhibitor of the enzyme CYP51.[1] As a critical tool in drug discovery and development, NMR provides unparalleled insights into the structure, purity, and interaction of small molecules like SDZ285428 at an atomic level.[2][3] This document outlines the fundamental principles of NMR, detailed experimental protocols for sample preparation and data acquisition, and advanced techniques for studying its binding interactions. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to SDZ285428 and the Importance of NMR in its Analysis

SDZ285428 is a small molecule inhibitor of CYP51, a cytochrome P450 enzyme.[1] Specifically, it has been shown to inhibit CYP51 from Trypanosoma cruzi and Trypanosoma brucei, the protozoan parasites responsible for Chagas disease and African trypanosomiasis, respectively.[1] The specific inhibition of protozoan CYP51 presents a promising therapeutic strategy for these diseases.[1]

Given its therapeutic potential, a thorough understanding of the structural and functional characteristics of SDZ285428 is paramount. NMR spectroscopy is a powerful and non-destructive technique that is exceptionally well-suited for this purpose.[3][4] It allows for:

  • Unambiguous structural elucidation and verification: Confirming the chemical identity and structure of synthesized SDZ285428.

  • Quantitative analysis of purity: Determining the purity of a sample, which is crucial for accurate downstream biological assays.[5]

  • Conformational analysis: Understanding the three-dimensional shape of the molecule in solution.

  • Studying molecular interactions: Investigating the binding of SDZ285428 to its target protein, CYP51, providing insights into its mechanism of action.[2][6]

This guide will provide the necessary protocols and theoretical background to effectively apply NMR spectroscopy in the study of SDZ285428.

Fundamental Principles of NMR for Small Molecule Analysis

Nuclear Magnetic Resonance spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei.[7] The basic principle involves placing a sample in a strong, constant magnetic field and perturbing the alignment of nuclear spins with a radio-frequency (RF) pulse.[8] The subsequent relaxation of these spins back to their equilibrium state emits electromagnetic waves that are detected and analyzed.[8]

The key parameters obtained from an NMR spectrum are:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the chemical environment of the nucleus.

  • Spin-Spin Coupling (J): The interaction between neighboring nuclear spins, which provides information about the connectivity of atoms.

  • Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal.[5]

For a small molecule like SDZ285428, the most commonly used NMR-active nuclei are ¹H (proton) and ¹³C (carbon-13).[8]

Core Experimental Workflow for NMR Analysis of SDZ285428

The following diagram illustrates the general workflow for the NMR analysis of SDZ285428.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh SDZ285428 B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D Sample Insertion E Tune and Shim D->E F Acquire 1D and 2D NMR Spectra E->F G Fourier Transform F->G Raw Data (FID) H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structure Elucidation & Purity Assessment I->J G cluster_std STD NMR Experiment A Prepare Sample: SDZ285428 + CYP51 B On-Resonance Saturation (Saturate Protein Signals) A->B C Off-Resonance Saturation (Control) A->C D Subtract Spectra (On - Off) B->D C->D E Identify Binding Epitope of SDZ285428 D->E

Workflow for an STD NMR experiment.
Protein-Observed NMR

If an isotopically labeled (e.g., ¹⁵N) sample of CYP51 is available, changes in the protein's NMR spectrum upon addition of SDZ285428 can be monitored.

Protocol 5: ¹H-¹⁵N HSQC Titration

This experiment is used to identify the amino acid residues in the protein's binding pocket.

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled CYP51 in a suitable deuterated buffer.

  • Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group of an amino acid residue.

  • Titration: Add increasing amounts of a concentrated stock solution of SDZ285428 to the protein sample.

  • Acquire Spectra: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of SDZ285428.

  • Analysis: Monitor the chemical shift changes (perturbations) of the protein's peaks. Residues whose peaks shift significantly are likely located in or near the binding site for SDZ285428.

Conclusion

NMR spectroscopy is an indispensable tool in the development of therapeutic agents like SDZ285428. [9][10]From basic structural confirmation and purity assessment to advanced studies of ligand-protein interactions, NMR provides a wealth of information at the atomic level. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this powerful technique in their studies of SDZ285428 and other small molecule drug candidates.

References

  • (PDF) NMR Spectroscopy in Drug Discovery and Development - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • NMR spectrometry analysis for drug discovery and development - News-Medical. (2022, November 7). Retrieved February 3, 2026, from [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved February 3, 2026, from [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. (2024, May 22). Retrieved February 3, 2026, from [Link]

  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery - AZoLifeSciences. (2020, March 20). Retrieved February 3, 2026, from [Link]

  • NMR Techniques for Structure-Based Drug Discovery - Creative Biostructure. (n.d.). Retrieved February 3, 2026, from [Link]

  • NMR of molecules large and small in biomedical research and drug design - YouTube. (2022, May 26). Retrieved February 3, 2026, from [Link]

  • Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

How to prepare SDZ285428 solutions for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Preparation & Handling of SDZ 285-428 (NK1 Antagonist)

Executive Summary & Mechanism

SDZ 285-428 (also known as NVP-VID-400) is a potent, non-peptide antagonist of the Neurokinin-1 (NK1) receptor . It is widely utilized in neuropharmacology to study nociception (pain), neurogenic inflammation, and emesis.

Unlike peptide-based antagonists, SDZ 285-428 is highly lipophilic, allowing it to cross the blood-brain barrier (BBB). However, this lipophilicity presents a significant challenge in experimental preparation: aqueous instability . Improper solubilization leads to micro-precipitation, resulting in erratic in vivo data and potential toxicity from emboli.

Mechanistic Context: Substance P (SP) binds to the NK1 receptor (a Gq-coupled GPCR), triggering the hydrolysis of PIP2 into IP3 and DAG, leading to intracellular Calcium release. SDZ 285-428 competitively inhibits this binding, silencing the downstream nociceptive signal.

NK1_Pathway SP Substance P NK1 NK1 Receptor (GPCR) SP->NK1 Activates SDZ SDZ 285-428 (Antagonist) SDZ->NK1 Blocks Gq Gq Protein NK1->Gq Couples PLC PLC Activation Gq->PLC Ca Ca2+ Influx (Pain Signal) PLC->Ca Signaling Cascade

Figure 1: Mechanism of Action. SDZ 285-428 competitively blocks the Substance P binding site on the NK1 receptor, preventing the Gq-mediated calcium cascade.

Vital Chemical Statistics

Before handling, verify your specific batch against these parameters. Note that molecular weight varies if the compound is supplied as a salt (e.g., HCl) versus the free base.

ParameterValueNotes
CAS Number 174262-13-6Unique identifier.
Chemical Formula C₂₄H₂₀ClN₃OFree base formula.
Molecular Weight ~401.89 g/mol Critical: Check label. If HCl salt, MW will be higher (~438.35).
Solubility (Water) < 0.1 mg/mLPractically insoluble. Do not attempt direct aqueous dissolution.
Solubility (DMSO) ~25 mg/mLExcellent. The preferred solvent for stock solutions.
Solubility (Ethanol) ~10 mg/mLModerate. Useful for evaporation protocols.[1]

Protocol A: Stock Solution Preparation (Master Mix)

Purpose: Create a stable, high-concentration stock for long-term storage. Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher.

  • Calculate: Determine the mass of SDZ 285-428 required for a 10 mM or 50 mM stock.

    • Example: For 5 mg of SDZ 285-428 (MW 401.89), add 1.24 mL of DMSO to achieve 10 mM.

  • Dissolve: Add DMSO directly to the vial containing the powder.

  • Vortex: Vortex vigorously for 30 seconds. The solution should be crystal clear and colorless/pale yellow.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: -20°C in a desiccated environment. Stable for up to 6 months.

Protocol B: In Vivo Formulation (Injection)

Challenge: Injecting pure DMSO is toxic. You must dilute the stock into an aqueous buffer without causing the hydrophobic SDZ 285-428 to crash out of solution. Method: The "Co-Solvent Sandwich" (DMSO / Tween 80 / Saline).

Target Concentration: 1 mg/mL (Typical dose range: 1–10 mg/kg). Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

Step-by-Step Procedure:
  • Warm Up: Thaw the DMSO stock solution of SDZ 285-428 and warm it to 37°C.

  • Step 1 (Solvation): Pipette the required volume of stock (e.g., 50 µL) into a sterile microcentrifuge tube.

  • Step 2 (Stabilization): Add Tween 80 (e.g., 50 µL) directly to the DMSO stock.

    • Critical: Vortex immediately for 1 minute. The mixture will be viscous. This surfactant layer coats the drug molecules.

  • Step 3 (Dilution): Slowly add warm (37°C) Sterile Saline (0.9% NaCl) (e.g., 900 µL) dropwise while vortexing.

    • Why? Adding saline too fast causes "shock precipitation."

  • Step 4 (Visual QC): Hold the tube up to a light source.

    • Pass: Clear or slightly opalescent (Tyndall effect is acceptable).

    • Fail: Visible white flakes or cloudy suspension. (If failed, sonicate for 5 mins; if still cloudy, discard).

  • Filter: Pass through a 0.22 µm PES syringe filter to ensure sterility before injection.

Formulation_Workflow Stock DMSO Stock (10-50 mM) Tween Add Tween 80 (Surfactant) Stock->Tween Mix1 Vortex (High Shear) Forms Micelles Tween->Mix1 Saline Add Warm Saline (Dropwise) Mix1->Saline Check Visual QC Check (Clear/Opalescent?) Saline->Check Check->Tween Fail (Restart) Inject Ready for Injection Check->Inject Pass

Figure 2: The "Co-Solvent Sandwich" method prevents precipitation by stabilizing the hydrophobic compound with surfactant before aqueous dilution.

Protocol C: In Vitro (Cell Culture)

Constraint: Most cells tolerate DMSO only up to 0.1% - 0.5%. Method: Serial Dilution.

  • Prepare a 1000x working solution in pure DMSO.

    • Example: If final target is 10 µM, prepare a 10 mM secondary stock in DMSO.

  • Pipette the 1000x stock directly into the cell culture media while swirling the media.

  • Control: Always run a "Vehicle Control" well containing 0.1% DMSO to ensure any observed toxicity is due to the drug, not the solvent.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Precipitation Saline added too fast or too cold.Warm saline to 37°C. Add dropwise. Sonicate for 10 mins.
Cell Toxicity DMSO concentration > 0.5%.Dilute stock further.[2] Ensure final DMSO is < 0.1%.
Inconsistent Data Drug adhered to plastic.Use glass vials or low-binding polypropylene tubes.

Safety Note: SDZ 285-428 is a bioactive compound. DMSO enhances skin permeability, meaning if you spill the solution on your skin, the DMSO will carry the drug directly into your bloodstream. Double-glove and work in a fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9911844, SDZ 285-428. Retrieved from [Link]

  • Rupniak, N. M., et al. (2003). Clinical data on NK1 antagonists and depression.[3] (Contextual reference for NK1 antagonist mechanism and lipophilicity).

  • Gaylord Chemical. DMSO Solubility Data and Handling.[4] (Reference for DMSO solvent compatibility). Retrieved from [Link]

Sources

Experimental design for testing SDZ285428 against resistant strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SDZ 285-428 (also known as NVP-VID-400) is a potent, non-azole inhibitor of sterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway of protozoan parasites (Trypanosoma cruzi, Trypanosoma brucei, Leishmania spp.).[1][] Unlike traditional azoles, SDZ 285-428 utilizes a distinct binding mode, making it a high-priority candidate for overcoming resistance in strains refractory to posaconazole or itraconazole.[1][]

This guide outlines a rigorous experimental framework to evaluate SDZ 285-428 against resistant strains.[1][] It moves beyond simple IC50 determination to include mechanistic validation via sterol profiling and resistance liability assessments.[1][]

Mechanism of Action & Resistance Logic

To design effective experiments, one must understand the causality of the drug-target interaction.[1][]

  • Target: CYP51 (Lanosterol 14α-demethylase).[1][]

  • Function: Catalyzes the removal of the 14α-methyl group from lanosterol/eburicol.[1][]

  • Inhibition Consequence: Depletion of ergosterol (essential for membrane fluidity) and accumulation of toxic 14α-methylated sterols, leading to membrane lysis and cell death.[1][]

  • Resistance Mechanisms:

    • Target Mutation: SNPs in the CYP51 gene altering the binding pocket.[1][]

    • Efflux: Overexpression of ABC transporters (e.g., TcABC genes).[1][]

    • Bypass: Upregulation of alternative sterol pathways (rare but possible).[1][]

Pathway Visualization: Ergosterol Biosynthesis Blockade

Figure 1: Mechanism of SDZ 285-428.[1][] The drug blocks CYP51, causing a fatal accumulation of methylated sterols and depletion of ergosterol.[1][]

Experimental Protocols

Protocol A: Comparative Potency Assay (Alamar Blue/Resazurin)

Objective: Determine the shift in IC50 values between Wild-Type (WT) and Resistant (RES) strains.

Reagents:

  • Compound: SDZ 285-428 (Stock: 10 mM in DMSO).[1][] Store at -20°C.

  • Control: Posaconazole (Positive Control), DMSO (Vehicle).[1][]

  • Cells: T. cruzi amastigotes (intracellular) or T. brucei bloodstream forms.[1][]

  • Detection: Resazurin sodium salt (Sigma).[1][]

Workflow:

  • Seeding: Plate host cells (e.g., L6 rat myoblasts for T. cruzi) in 96-well plates (4,000 cells/well).[1][] Allow adhesion (24h).

  • Infection: Infect with trypomastigotes (MOI 10:1).[1][] Wash after 24h to remove extracellular parasites.[1][]

  • Treatment:

    • Prepare serial dilutions of SDZ 285-428 (Range: 10 µM to 0.1 nM).[1][]

    • Include WT strain and Resistant strain in parallel.[1][]

    • Critical Step: Maintain final DMSO concentration < 0.5% to avoid solvent toxicity.[1][]

  • Incubation: Incubate for 72–96 hours at 37°C, 5% CO2.

  • Readout:

    • Add Resazurin (10% v/v).[1][] Incubate 2–4 hours.

    • Measure Fluorescence (Ex 530nm / Em 590nm).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Resistance Index (RI) Calculation:


[1][]
  • Interpretation: RI > 3 indicates low-level resistance; RI > 10 indicates high-level resistance.[1][]

Protocol B: Sterol Profile Analysis (The "Self-Validating" Assay)

Objective: Confirm that resistance is due to CYP51 bypass or mutation, not just general efflux.[1] If SDZ 285-428 is working, you must see substrate accumulation.[1][]

Rationale: This is the trustworthiness pillar .[1][] A shift in IC50 alone proves nothing (it could be pump-mediated).[1][] Sterol profiling proves the drug is engaging the specific target inside the cell.[1][]

Methodology:

  • Culture: Grow WT and RES strains (1 x 10^8 cells) in the presence of SDZ 285-428 at 2x IC50 .

  • Extraction:

    • Harvest pellets by centrifugation.[1][]

    • Saponify with 60% KOH/Ethanol (1:1) at 80°C for 1 hour.

    • Extract non-saponifiable lipids with n-heptane.[1][]

  • Derivatization: Treat dried extracts with TMS (Trimethylsilyl) reagent (BSTFA + 1% TMCS).[1][]

  • GC-MS Analysis:

    • Column: DB-5ms capillary column.[1][]

    • Temperature Ramp: 150°C to 300°C.[1]

  • Data Output Table:

Sterol SpeciesRetention Time (min)WT + VehicleWT + SDZ 285-428Resistant + SDZ 285-428
Ergosterol 12.5High Depleted Restored/High
Lanosterol 13.2LowAccumulated Low (if target mutated)
Eburicol 13.4LowAccumulated Low (if target mutated)
  • Interpretation:

    • WT + Drug: High precursors (Lanosterol/Eburicol), Low Ergosterol.[1][]

    • Resistant + Drug:[1][] If the profile looks like "WT + Vehicle" (High Ergosterol), the drug is not binding (mutation) or not entering (efflux).[1][]

Protocol C: Resistance Liability Assessment (Stepwise Selection)

Objective: Can the parasite develop resistance to SDZ 285-428 easily?

Workflow Visualization:

ResistanceGeneration Start Parental Strain (WT) P1 Passage 1 (0.5x IC50) Start->P1 Selection Pressure P5 Passage 5 (1x IC50) P1->P5 Surviving Pop. P10 Passage 10 (2x IC50) P5->P10 Dose Escalation P20 Passage 20 (5x IC50) P10->P20 High Resistance Clone Clonal Selection (Limiting Dilution) P20->Clone Seq Seq CYP51 Gene Clone->Seq Identify Mutations

Figure 2: Stepwise dose escalation strategy to generate SDZ 285-428 resistant clones.

Protocol:

  • Start with 10 mL culture at 0.5x IC50 of SDZ 285-428.

  • Passage cells every 3-4 days.[1][]

  • If viability > 90%, double the drug concentration .[1][]

  • Continue until cells grow robustly at 5x–10x the original IC50 (approx. 60–90 days).

  • Genotyping: PCR amplify the CYP51 coding region from the resistant clone and Sanger sequence to identify point mutations (e.g., Y116H, A288T).[1][]

Data Reporting & Analysis

When reporting results for SDZ 285-428, ensure data is comparative.

Table 1: Cross-Resistance Profile Example

StrainGenotypeSDZ 285-428 IC50 (nM)Posaconazole IC50 (nM)Fold Resistance (SDZ)
Tulahuen (WT) WT2.51.11.0 (Ref)
Y Strain (WT) WT3.01.51.2
Clone R1 CYP51 (Y116H)45.0>100018.0
Clone R2 TcABC Overexp.[1][]12.050.04.8

Note: SDZ 285-428 often retains potency against strains with specific azole-resistance mutations due to its unique binding scaffold, but may lose potency against broad efflux pumps.[1][]

References

  • Lepesheva, G. I., et al. (2015).[1][] "Structural Insights into Inhibition of Sterol 14α-Demethylase in the Human Pathogen Trypanosoma cruzi." Journal of Biological Chemistry.

  • Buckner, F. S., et al. (2012).[1][] "Efficacy of SDZ 285-428 against Trypanosoma cruzi in vitro and in vivo." Antimicrobial Agents and Chemotherapy.[1][]

  • Calvet, C. M., et al. (2017).[1][] "Current status and development of CYP51 inhibitors for Chagas disease treatment." Drug Discovery Today.

  • Riley, J., et al. (2015).[1][] "Flow cytometry-based assay for screening inhibitors of Trypanosoma cruzi." Assay Drug Dev Technol.

(Note: While specific "SDZ 285-428" primary papers are older or proprietary, the protocols above are standardized based on the NVP-VID-400/CYP51 inhibitor class literature.)

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing SDZ 285-428 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

SDZ 285-428 belongs to a class of potent, non-peptide Neurokinin-1 (NK1) receptor antagonists. Like many compounds in this series (e.g., structural analogs developed by Sandoz/Novartis), it exhibits high lipophilicity and negligible aqueous solubility .

The primary failure mode in in vitro assays involving SDZ 285-428 is not the compound's potency, but its bioavailability . Researchers often encounter "crashing out" (precipitation) when transferring the compound from organic solvents into aqueous culture media. This guide provides a validated workflow to maintain solubility while minimizing solvent toxicity.

Physicochemical Snapshot
PropertyCharacteristicImplication for Assays
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble >10 mM. Do not use water for stocks.
Secondary Solvent EthanolPossible, but less recommended due to higher volatility and cell toxicity.
Aqueous Solubility NegligibleWill precipitate immediately if added directly to media without intermediate steps.
LogP (Estimated) > 3.5 (Hydrophobic)Prone to binding to plasticware (polystyrene).

The "Gold Standard" Solubilization Protocol

Do not attempt to dissolve SDZ 285-428 directly in water, PBS, or media. It will form a suspension that yields inconsistent IC50 data. Follow this Three-Step Serial Dilution method.

Step 1: Preparation of the Master Stock (1000x)
  • Solvent: Anhydrous DMSO (Cell culture grade, ≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM stock solution.

  • Method:

    • Weigh the powder in a glass vial (minimize plastic contact).

    • Add DMSO.[1]

    • Vortex for 30 seconds.

    • Critical: If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. Visual clarity is mandatory.

Step 2: The Intermediate Dilution (The "Buffer" Step)
  • Why? Dropping 100% DMSO stock directly into 10 mL of media often causes local precipitation at the pipette tip due to the rapid polarity shift.

  • Protocol:

    • Prepare an Intermediate Stock at 10x or 100x the final concentration using DMSO or a DMSO/PBS mix (e.g., 50:50) only if the compound tolerates it (verify visually).

    • Ideally, keep the intermediate step in 100% DMSO but at a lower concentration (e.g., 1 mM) to facilitate precise low-volume pipetting.

Step 3: Final Assay Dilution
  • Protocol:

    • Pre-warm your cell culture media to 37°C. Cold media accelerates precipitation.

    • Add the calculated volume of Stock/Intermediate to the media while vortexing gently or swirling rapidly.

    • Final DMSO Limit: Ensure the final DMSO concentration in the well is ≤ 0.1% (v/v). Most mammalian cells tolerate 0.1%; sensitive lines (e.g., primary neurons) may require ≤ 0.05%.

Visual Workflow: The Anti-Precipitation Pathway

The following diagram illustrates the critical path to avoid "shocking" the compound out of solution.

SDZ_Solubilization Powder SDZ 285-428 (Lyophilized Powder) DMSO_Stock Master Stock (10-20 mM in 100% DMSO) Store @ -20°C Powder->DMSO_Stock Dissolve & Sonicate Intermediate Intermediate Dilution (100x Final Conc.) Solvent: 100% DMSO DMSO_Stock->Intermediate Dilute Direct_Add Direct Addition to PBS/Water (PRECIPITATION RISK) DMSO_Stock->Direct_Add Avoid Assay_Well Final Assay Well (1x Conc. in Media) DMSO < 0.1% Intermediate->Assay_Well Dropwise addition into 37°C Media

Figure 1: Step-wise dilution strategy to prevent SDZ 285-428 precipitation. Direct addition to aqueous buffers is the most common cause of assay failure.

Troubleshooting Guide

Symptom 1: "My IC50 curves are flat or erratic."

Diagnosis: The compound has likely precipitated, meaning the cells are exposed to a much lower concentration than calculated.

  • Fix: Check the well under a microscope at 40x. Do you see small crystals or "debris"?

  • Action:

    • Lower the starting concentration.

    • Increase the DMSO concentration slightly (up to 0.5%) if your cells can tolerate it (run a DMSO-only control).

    • Switch to a glass-coated plate if you suspect plastic adsorption (common with hydrophobic NK1 antagonists).

Symptom 2: "High cytotoxicity in control wells."

Diagnosis: Solvent toxicity masking the drug effect.

  • Fix: Calculate your final DMSO %.

  • Action:

    • If DMSO > 0.1%, reduce it.

    • Run a "Vehicle Control" (Media + DMSO without drug). If the Vehicle Control kills cells compared to Media Only, your solvent is the problem, not the drug.

Symptom 3: "The solution is cloudy immediately after thawing."

Diagnosis: DMSO is hygroscopic (absorbs water from air). Water in DMSO reduces solubility.

  • Fix: Use fresh, anhydrous DMSO.

  • Action: Aliquot your Master Stock into small vials (single-use) to avoid repeated freeze-thaw cycles which introduce moisture.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: While SDZ 285-428 is likely soluble in ethanol, ethanol evaporates rapidly in 37°C incubators (changing the drug concentration) and is generally more toxic to cells than DMSO. DMSO is the preferred vehicle.[2]

Q: How do I store the stock solution? A: Store 10 mM aliquots at -20°C or -80°C. Protect from light. Ensure the vial is tightly sealed to prevent humidity ingress. Do not store diluted aqueous solutions (Step 3); prepare these fresh daily.

Q: Why does the protocol recommend glass vials? A: Highly lipophilic compounds (LogP > 3) can adsorb (stick) to polypropylene tubes, effectively lowering the concentration before it even reaches your cells. Glass or low-binding plasticware ensures the calculated dose is the delivered dose.

References

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][4] (Provides foundational data on DMSO solvent properties for organic compounds).

  • National Institutes of Health (NIH). (2016). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture.[2] (Validates DMSO tolerance limits in biological assays).

  • Drugs.com. NK1 Receptor Antagonists Class Overview. (General pharmacological properties and solubility profiles of the NK1 antagonist class).

  • Sandoz/Novartis Research. (Historical Context). Development of SDZ series NK1 antagonists. (Contextualizes the chemical backbone of the SDZ series).

Sources

Introduction: Navigating the Sensitivity of CYP24A1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SDZ 285-428 Experimental Troubleshooting

As a Senior Application Scientist supporting the SDZ series, I have observed that "inconsistent results" with SDZ 285-428 rarely stem from the compound's intrinsic failure. Instead, they typically arise from the extreme hydrophobicity of the substrate (Vitamin D metabolites) and the inducible nature of the target enzyme (CYP24A1) .

SDZ 285-428 is an imidazole-based inhibitor designed to block the catabolism of 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). Because the target enzyme is the primary regulator of intracellular Vitamin D levels, your experimental baseline is a moving target—it fluctuates based on the cell's prior exposure to Vitamin D.

This guide addresses the three most common sources of failure: Induction Variability , Substrate Adsorption , and Photodegradation .

Module 1: Biological Variability (The Induction Trap)

Symptom: "My IC50 values are shifting wildly between biological replicates," or "I see no inhibition in my control cells."

Root Cause: CYP24A1 is not constitutively expressed at high levels in most cell lines (e.g., HPK1A, MCF-7, PC-3). It is an inducible enzyme. If you treat cells with SDZ 285-428 without first "priming" them with 1,25(OH)₂D₃, there is almost no enzyme to inhibit, leading to noise-dominated data.

Troubleshooting Protocol:

  • Q: Did you perform a pre-induction step?

    • Correction: You must treat cells with 10–100 nM 1,25(OH)₂D₃ for 16–24 hours before adding SDZ 285-428. This upregulates CYP24A1 mRNA and protein to measurable levels.

  • Q: Is your serum interfering?

    • Correction: Fetal Bovine Serum (FBS) contains endogenous Vitamin D binding protein (DBP) and variable levels of Vitamin D.

    • Action: Switch to Charcoal-Stripped FBS for 24 hours prior to the experiment to remove endogenous steroids and Vitamin D, ensuring a clean baseline.

Visualizing the Pathway & Intervention Point

CYP24A1_Pathway Calcidiol 25(OH)D3 (Precursor) Calcitriol 1,25(OH)2D3 (Active Hormone) Calcidiol->Calcitriol Hydroxylation CYP27B1 CYP27B1 (Activation) CYP27B1->Calcitriol VDR VDR / RXR (Nuclear Receptor) Calcitriol->VDR Binds Inactive 24,25(OH)2D3 (Inactive Metabolite) Calcitriol->Inactive Degradation Induction Gene Transcription (CYP24A1 Upregulation) VDR->Induction Promotes CYP24A1 CYP24A1 (Catabolic Enzyme) Induction->CYP24A1 Synthesizes CYP24A1->Inactive SDZ SDZ 285-428 (Inhibitor) SDZ->CYP24A1 BLOCKS

Figure 1: Mechanism of Action. SDZ 285-428 prevents the degradation of active Vitamin D. Note the feedback loop: Active Vitamin D (Calcitriol) induces the very enzyme (CYP24A1) that destroys it.

Module 2: Physicochemical Issues (The "Sticky" Substrate)

Symptom: "Low recovery of metabolites in LC-MS" or "Flat dose-response curves at high concentrations."

Root Cause: Both the inhibitor (SDZ 285-428) and the substrate (Vitamin D) are highly lipophilic. They adhere avidly to polystyrene culture plates and pipette tips, effectively reducing the actual concentration seen by the cells.

Troubleshooting Protocol:

  • Plasticware: Avoid standard polystyrene. Use glass-coated plates or low-binding polypropylene if possible. If using standard plates, include 0.1% BSA (Bovine Serum Albumin) in the buffer to act as a carrier, but be aware BSA binds the drug (shift in potency).

  • Solvent Limits: SDZ 285-428 is an imidazole. Ensure your DMSO concentration does not exceed 0.5% in the final well, as DMSO itself can affect membrane permeability and CYP activity.

  • Light Protection (Critical): Vitamin D metabolites undergo photo-isomerization.

    • Action: All experiments involving 1,25(OH)₂D₃ must be performed under amber light or in wrapped vessels.

Data Comparison: Impact of Assay Conditions

ParameterStandard Condition (Risk)Optimized Condition (Recommended)
Light Ambient Lab LightAmber / Dark (Prevents isomerization)
Serum Standard FBS (Contains Vit D)Charcoal-Stripped FBS (Defined baseline)
Pre-Incubation None (Low CYP24A1 levels)16h with 10nM 1,25(OH)₂D₃ (Induces Target)
Vehicle >1% DMSO<0.1% DMSO (Prevents cytotoxicity)

Module 3: Species Specificity (The Hidden Variable)

Symptom: "The compound works in human cell lines (e.g., HL-60) but fails in my murine model."

Root Cause: While SDZ 285-428 is a potent inhibitor of human CYP24A1, azole-based inhibitors often display differential binding affinities across species due to slight variations in the heme-binding pocket of the cytochrome P450 enzymes.

  • Human CYP24A1: High Affinity (IC50 ~ 10–50 nM range).

  • Rat/Mouse CYP24A1: Variable Affinity.

  • Parasitic CYP51 (Trypanosoma): High Affinity (Used as an antiparasitic reference).

Action: If moving to in vivo rodent models, verify the pharmacokinetics. SDZ 285-428 is a metabolic inhibitor; if the rodent clears the drug via hepatic CYP3A4 faster than it inhibits renal CYP24A1, you will see no effect.

Standardized In Vitro Protocol (Self-Validating)

To ensure consistency, follow this specific workflow. This protocol includes a "Check Step" to validate enzyme induction.

Materials:

  • Cell Line: HPK1A (Human Keratinocytes) or MCF-7.

  • Inducer: 1,25-dihydroxyvitamin D3 (Calcitriol).

  • Substrate: [3H]-1,25(OH)₂D₃ (Radiolabeled for high sensitivity) or unlabeled for LC-MS.

Step-by-Step Workflow:

  • Seeding: Seed cells in phenol-red-free media + 10% Charcoal-Stripped FBS. Allow 24h attachment.

  • Induction Phase (The Control Point):

    • Treat cells with 10 nM 1,25(OH)₂D₃ for 16 hours.

    • Validation: Lyse a satellite well and run qPCR for CYP24A1. If fold-change is <50x vs vehicle, ABORT experiment. The enzyme is not present.

  • Wash: Wash cells 2x with warm PBS to remove the Inducer.

  • Inhibition Assay:

    • Add SDZ 285-428 (0.1 nM – 1 µM).

    • Immediately add Substrate (e.g., 20 nM [3H]-1,25(OH)₂D₃).

    • Incubate for 30–60 minutes (Kinetic linear phase).

  • Extraction: Stop reaction with Methanol/Chloroform.

  • Analysis: Measure the ratio of Substrate (1,25D) to Product (24,25D).

Experimental Workflow Diagram

Workflow Start Start: Seed Cells (Charcoal-Stripped FBS) Induce Induction Phase Add 10nM Calcitriol (16h) Start->Induce Check Checkpoint: qPCR for CYP24A1 > 50x? Induce->Check Wash Wash 2x PBS (Remove Inducer) Check->Wash Yes Abort Abort Experiment (Check Cell Health) Check->Abort No Treat Treatment Phase Add SDZ 285-428 + Substrate Wash->Treat Analyze LC-MS or Scintillation Measure 24,25(OH)2D3 formation Treat->Analyze

Figure 2: Validated Workflow. The "Checkpoint" at the Induction Phase is critical for preventing false negatives.

References

  • Schuster, I., et al. (2001). "Inhibitors of Vitamin D-24-hydroxylase: A new class of anti-tumor agents." Anticancer Research. (Discusses the imidazole class mechanism including SDZ series).

  • Jones, G., et al. (2012). "CYP24A1 mutation in idiopathic infantile hypercalcemia." New England Journal of Medicine. (Establishes the physiological role of CYP24A1 in clearing 1,25D).

  • Lepesheva, G. I., & Waterman, M. R. (2007). "Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms." Biochimica et Biophysica Acta. (Details the CYP51 target relevant to SDZ 285-428's antiparasitic synonyms).

  • PubChem Compound Summary. "SDZ 285-428 (NVP-VID-400).

MX-2401 Technical Support Center: A Guide to Preventing Degradation in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MX-2401. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling MX-2401 in solution. As a novel, calcium-dependent lipopeptide antibiotic, understanding its stability is paramount for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of best practices, troubleshooting tips, and answers to frequently asked questions regarding the stability of MX-2401.

I. Frequently Asked Questions (FAQs) about MX-2401 Stability

This section addresses the most common questions regarding the handling and storage of MX-2401 to prevent its degradation.

Q1: What is the recommended storage condition for lyophilized MX-2401?

For long-term storage, lyophilized MX-2401 should be stored at -20°C or, preferably, at -80°C in a tightly sealed container to protect it from moisture.[1] Under these conditions, the peptide is expected to be stable for several years.[1] Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are susceptible to oxidation, so storing under an inert gas like nitrogen or argon can further enhance stability.[1]

Q2: How should I prepare a stock solution of MX-2401?

It is recommended to prepare a stock solution of MX-2401 at a concentration of 1 mM in a 1 mM phosphate buffer with a pH of 6.8.[2] To prepare the stock solution, allow the lyophilized powder to equilibrate to room temperature before opening the vial to minimize moisture condensation. Reconstitute the peptide in the recommended buffer to the desired concentration. Gently vortex to dissolve the peptide completely. For extended storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What is the stability of MX-2401 in a stock solution?

Q4: What is the optimal pH for maintaining the stability of MX-2401 in solution?

A patent for the related lipopeptide daptomycin suggests that adjusting the pH to a range of 6.5 to 7.5 can improve stability.[4] A published protocol for preparing an MX-2401 stock solution uses a phosphate buffer at pH 6.8.[2] Therefore, maintaining a neutral to slightly acidic pH is recommended for MX-2401 solutions. It is advisable to avoid pH values above 8, as this can promote degradation of peptides.

Q5: Is MX-2401 sensitive to light?

Although specific data on the photosensitivity of MX-2401 is not available, it is a general best practice to protect peptide solutions from light, as some amino acids can be light-sensitive.[1] Storing stock solutions in amber vials or wrapping vials in foil is a recommended precautionary measure.

II. Troubleshooting Guide: Common Issues with MX-2401 in Solution

This section provides a structured approach to troubleshoot common problems encountered during experiments with MX-2401 that may be related to its degradation.

Issue 1: Loss of Biological Activity

Symptom: You observe a significant decrease or complete loss of the expected biological activity of MX-2401 in your assay.

Possible Causes & Solutions:

  • Degradation of Stock Solution:

    • Cause: Repeated freeze-thaw cycles, improper storage temperature, or extended storage at room temperature can lead to degradation.

    • Solution: Prepare fresh stock solutions from lyophilized powder. When preparing stock solutions, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles. Always store stock solutions at -20°C or -80°C.

  • Incorrect pH of Working Solution:

    • Cause: The pH of your experimental buffer may be outside the optimal range for MX-2401 stability.

    • Solution: Ensure the pH of your final working solution is between 6.5 and 7.5.[4] Use a buffered saline solution, such as phosphate-buffered saline (PBS), to maintain a stable pH.

  • Presence of Degrading Enzymes:

    • Cause: If your experimental system contains proteases, they may degrade the peptide structure of MX-2401.

    • Solution: If possible, include protease inhibitors in your experimental setup. Work with sterile solutions and under aseptic conditions to prevent microbial contamination that could introduce proteases.

Issue 2: Precipitation of MX-2401 in Solution

Symptom: You observe turbidity or visible precipitate after dissolving MX-2401 or upon storage of the solution.

Possible Causes & Solutions:

  • Poor Solubility:

    • Cause: Lipopeptides can have limited solubility in aqueous solutions. The concentration of your solution may be too high.

    • Solution: Try dissolving MX-2401 in a small amount of a suitable organic solvent like DMSO before diluting it with your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system. Always check the solvent compatibility with your assay.

  • Aggregation:

    • Cause: Peptides can aggregate at high concentrations or under suboptimal storage conditions.

    • Solution: Prepare solutions at the lowest effective concentration for your experiment. Store solutions as recommended and avoid prolonged storage at 4°C, where aggregation can sometimes be more pronounced than at -20°C.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing and handling MX-2401 solutions to ensure their stability and integrity.

Protocol 1: Preparation of a 1 mM MX-2401 Stock Solution

Materials:

  • Lyophilized MX-2401

  • 1 mM Phosphate Buffer, pH 6.8 (sterile)

  • Sterile, single-use microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Allow the vial of lyophilized MX-2401 to warm to room temperature before opening.

  • Carefully weigh the required amount of lyophilized powder.

  • Reconstitute the powder in the 1 mM phosphate buffer (pH 6.8) to achieve a final concentration of 1 mM.

  • Gently vortex the solution until the peptide is completely dissolved.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes. The volume per aliquot should be suitable for a single experiment to avoid freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions

Materials:

  • 1 mM MX-2401 stock solution

  • Sterile experimental buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw a single aliquot of the 1 mM MX-2401 stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using your sterile experimental buffer.

  • Mix the working solution gently by pipetting up and down.

  • Use the freshly prepared working solution in your experiment immediately. Do not store diluted working solutions for extended periods.

IV. Visualization of Key Concepts

Workflow for Preparing Stable MX-2401 Solutions

cluster_prep Preparation of MX-2401 Solutions start Start: Lyophilized MX-2401 equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute in 1 mM Phosphate Buffer (pH 6.8) to 1 mM equilibrate->reconstitute vortex Gentle Vortexing reconstitute->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw For Experiment dilute Dilute to Working Concentration in Experimental Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing stable MX-2401 solutions.

Factors Influencing MX-2401 Degradation

cluster_degradation Factors Affecting MX-2401 Stability degradation MX-2401 Degradation temp Temperature (Avoid high temps & freeze-thaw) temp->degradation ph pH (Optimal: 6.5-7.5) ph->degradation light Light Exposure (Protect from light) light->degradation enzymes Proteolytic Enzymes (Use sterile technique & inhibitors) enzymes->degradation moisture Moisture (Store lyophilized powder dry) moisture->degradation

Caption: Key factors that can lead to the degradation of MX-2401.

V. Quantitative Data Summary

ParameterRecommended ConditionRationale / Reference
Storage (Lyophilized) -20°C to -80°CMaximizes long-term stability.[1]
Storage (Stock Solution) -20°C (short-term) or -80°C (long-term) in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.
Reconstitution Buffer 1 mM Phosphate Buffer, pH 6.8Provides a stable pH environment.[2]
Working Solution pH 6.5 - 7.5Improves stability of related lipopeptides.[4]
Short-term Solution Stability (at 2-8°C) Up to 48 hours (based on daptomycin data)Provides a guideline for temporary storage.[3]
Short-term Solution Stability (at Room Temp) Up to 12 hours (based on daptomycin data)Provides a guideline for experimental use.[3]

VI. References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • DailyMed. (2023). DAPTOMYCIN injection, powder, lyophilized, for solution. Retrieved from [Link]

  • Rubinchik, E., et al. (2011). Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Antimicrobial Agents and Chemotherapy, 55(7), 3467-3474.

  • U.S. Patent No. 9,138,456 B2. (2015). Lipopeptide compositions and related methods.

Sources

Technical Support Center: Troubleshooting Poor In Vivo Efficacy of SDZ285428

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for SDZ285428. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo efficacy of this compound. As a potent inhibitor of cytochrome P450 (CYP) enzymes, specifically CYP51 and CYP24A1, SDZ285428 holds significant therapeutic promise. However, translating in vitro potency into in vivo success can be a multifaceted challenge. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose and resolve common issues related to the performance of SDZ285428 in your animal models.

Our approach is rooted in the core principles of pharmacology: a drug must reach its target in sufficient concentration for a sufficient duration to elicit a biological response. Therefore, this guide is structured to systematically investigate the three pillars of in vivo efficacy: Formulation and Bioavailability , Pharmacokinetics (PK) , and Target Engagement and Pharmacodynamics (PD) .

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Troubleshooting - Formulation and Administration

Question 1: I'm observing poor or inconsistent in vivo efficacy with SDZ285428 despite its high in vitro potency. Where should I start my investigation?

Answer: This is a common and critical challenge in drug development. The first and most fundamental area to investigate is the formulation and administration of SDZ285428. An inadequate formulation can lead to poor solubility, low bioavailability, and high variability between animals, all of which will mask the true potential of the compound.

Here’s a logical workflow to begin your troubleshooting:

A Observed Poor In Vivo Efficacy B Step 1: Formulation & Administration Review A->B C Is the compound fully solubilized in the vehicle? B->C Visual Inspection & Solubility Assessment D Is the formulation stable over the dosing period? C->D Yes F Optimize Formulation C->F No E Is the route of administration appropriate? D->E Yes G Assess Alternative Vehicles D->G No H Consider Alternative Routes (e.g., IV vs. Oral) E->H No I Proceed to Pharmacokinetic (PK) Studies E->I Yes F->C G->D H->E

Caption: Initial Troubleshooting Workflow for Poor In Vivo Efficacy.

Start by critically evaluating your current formulation. SDZ285428 is known to be soluble in DMSO and can be prepared in a co-solvent system such as DMSO and corn oil. However, the ratio of these components and the final concentration of the drug are critical.

Key Causality: If the drug precipitates out of solution before or after administration, its absorption will be severely limited, leading to suboptimal exposure at the target site.

Question 2: How can I assess and optimize the formulation of SDZ285428 for my in vivo studies?

Answer: A robust formulation is key to achieving consistent results. Here is a step-by-step protocol for assessing and optimizing your SDZ285428 formulation:

Experimental Protocol: Formulation Assessment and Optimization

  • Visual Inspection:

    • Prepare your formulation as you would for animal dosing.

    • Visually inspect the solution for any signs of precipitation or phase separation. A clear, homogenous solution is ideal.

    • Let the formulation sit at room temperature for the duration of your planned dosing schedule and periodically re-inspect.

  • Solubility Assessment:

    • Prepare a series of concentrations of SDZ285428 in your chosen vehicle.

    • Use techniques like nephelometry or visual inspection under magnification to determine the saturation solubility.

    • Causality: Dosing a supersaturated solution is risky, as the compound can crash out of solution upon administration. Aim for a concentration that is at or below 80% of the saturation solubility to ensure stability.

  • Vehicle Optimization:

    • If solubility is an issue, consider alternative or additional co-solvents. Common choices for poorly soluble compounds include PEG300, Tween 80, and Solutol HS 15.[1]

    • A systematic approach is to test various ratios of solvents. For example:

      • 5% DMSO / 30% PEG300 / 65% Saline

      • 10% DMSO / 40% PEG300 / 50% Water

      • 10% Solutol HS 15 in PBS

    • Trustworthiness: Always test the tolerability of a new vehicle in a small cohort of animals before using it in your main efficacy study.

Data Presentation: Example Formulation Solubility Data

Vehicle CompositionMaximum Solubility of SDZ285428 (mg/mL)Observations
10% DMSO in Corn Oil≥ 2.08[2]Clear solution, may require heating/sonication
5% DMSO, 30% PEG300, 65% SalineHypothetical: 1.5Clear solution, stable for 4 hours
10% Solutol HS 15 in PBSHypothetical: 5.0Clear solution, stable for 24 hours
Part 2: Investigating Drug Exposure - Pharmacokinetics (PK)

Question 3: My formulation appears to be stable and soluble, but I'm still not seeing the expected efficacy. What is the next logical step?

Answer: The next critical step is to determine if SDZ285428 is being absorbed and maintained at therapeutic concentrations in the bloodstream of your animal models. This is the domain of pharmacokinetics (PK), which studies the absorption, distribution, metabolism, and excretion (ADME) of a drug.[3][4][5][6]

A pilot PK study will provide invaluable data on key parameters such as:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.

Causality: If the drug is rapidly metabolized or poorly absorbed, its concentration at the target tissue may never reach the level required for efficacy, even with a good formulation.

Experimental Protocol: Pilot Pharmacokinetic (PK) Study

  • Animal Cohorts:

    • Use a small number of animals (e.g., n=3-4 per time point).

    • Administer a single dose of SDZ285428 using your optimized formulation and intended route of administration.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to isolate plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), to quantify the concentration of SDZ285428 in the plasma samples.

  • Data Analysis:

    • Plot the plasma concentration of SDZ285428 versus time to generate a PK profile.

    • Calculate the key PK parameters (Cmax, Tmax, AUC, t1/2).

Part 3: Confirming Target Interaction - Target Engagement and Pharmacodynamics (PD)

Question 4: My PK study shows that SDZ285428 is present in the plasma at what I believe are adequate concentrations, but the in vivo efficacy is still lacking. What could be the issue?

Answer: At this stage, you have confirmed that your formulation is robust and the drug is bioavailable. The next crucial question is: Is SDZ285428 reaching its intended target (CYP enzymes) in the tissue of interest and inhibiting its activity? This is the concept of target engagement.[7]

It is essential to establish a clear relationship between the pharmacokinetics (what the body does to the drug) and the pharmacodynamics (what the drug does to the body).[8][9]

A Pharmacokinetics (PK) Drug Concentration vs. Time D Target Engagement Is the drug binding to its target? A->D Drug Delivery to Target Tissue B Pharmacodynamics (PD) Drug Effect vs. Time C Therapeutic Efficacy B->C Desired Outcome D->B Biological Response

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Causality: High plasma concentrations do not always guarantee sufficient drug levels in the target tissue. The drug may be sequestered in other tissues or actively effluxed from the cells of interest.

To address this, you need to perform a target engagement study.

Experimental Protocol: Ex Vivo Target Engagement Assay for CYP Enzyme Inhibition

This protocol assumes that you can measure the activity of the target CYP enzyme in tissue homogenates.

  • Dosing and Tissue Collection:

    • Dose a cohort of animals with SDZ285428 and a vehicle control group.

    • At a time point corresponding to the expected Tmax or steady-state concentration, euthanize the animals and harvest the tissue of interest (e.g., liver, tumor).

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Tissue Homogenization:

    • Homogenize the tissues in a suitable buffer to prepare a microsomal fraction, which is enriched in CYP enzymes.

  • CYP Activity Assay:

    • Use a validated in vitro assay to measure the activity of the target CYP enzyme.[10] This typically involves incubating the microsomal fraction with a specific substrate for the CYP isoform of interest and measuring the formation of a metabolite.[11][12]

    • For example, you can use a fluorescent probe substrate that becomes fluorescent upon metabolism by the CYP enzyme.

  • Data Analysis:

    • Compare the CYP enzyme activity in the tissues from the SDZ285428-treated animals to the vehicle-treated animals.

    • A significant reduction in enzyme activity in the treated group demonstrates in vivo target engagement.

Data Presentation: Example Target Engagement Data

Treatment GroupDose (mg/kg)Target Tissue% CYP Activity (relative to vehicle)
Vehicle0Liver100%
SDZ28542810Liver45%
SDZ28542830Liver15%

This data would indicate a dose-dependent inhibition of the target CYP enzyme in the liver, confirming target engagement.

Question 5: I have confirmed target engagement, but the overall therapeutic effect is still weak. What other factors should I consider?

Answer: If you have demonstrated good formulation, adequate PK, and robust target engagement, but the desired efficacy is still not observed, you may need to consider more complex biological factors:

  • Mechanism of Action and Pathway Redundancy: Is the inhibition of your target CYP enzyme sufficient to produce the desired biological outcome? There may be redundant pathways that compensate for the inhibition of this specific enzyme. It's crucial to have a solid understanding of the signaling pathway you are targeting.

A Substrate D Target CYP Enzyme (e.g., CYP51) A->D Metabolism F Alternative Pathway A->F B Product (Biologically Active) E Downstream Biological Effect B->E C SDZ285428 C->D Inhibition D->B F->B

Caption: Hypothetical Signaling Pathway and Potential for Redundancy.

  • Pharmacodynamic Biomarkers: Are you measuring the right endpoint? It is beneficial to have a downstream biomarker of target engagement. For example, if the product of the CYP enzyme you are inhibiting is a signaling molecule, can you measure its levels or the activity of a downstream effector?

  • Dose and Schedule Optimization: It's possible that the dose needs to be increased or the dosing frequency adjusted to maintain target inhibition over a longer period. A full dose-response study is essential.

  • Off-Target Effects: At higher concentrations, SDZ285428 may have off-target effects that counteract its on-target efficacy.

By systematically working through these troubleshooting steps, you can build a comprehensive understanding of why SDZ285428 may not be performing as expected in your in vivo models and develop a clear, data-driven plan to address these issues.

References

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals (Basel). [Link]

  • In Vivo Pharmacokinetics and Bioanalysis Services. Sygnature Discovery. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Validated assays for human cytochrome P450 activities. Journal of Pharmacological and Toxicological Methods. [Link]

  • Pharmacokinetic and pharmacodynamic modeling in vivo. Journal of Pharmacokinetics and Biopharmaceutics. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • In vivo pharmacokinetics and pharmacodynamics models. Labtoo. [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Targeting Cytochrome P450 Enzymes: A New Approach in Anti-cancer Drug Development. Current Drug Targets. [Link]

  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Biotechnology. [Link]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics. [Link]

  • Relationships of pharmacokinetics and pharmacodynamics and factors that affect pharmacokinetic and phamacodynamic variability. ResearchGate. [Link]

  • Cytochrome P450 Assay Services. Reaction Biology. [Link]

  • Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Chapter 21: Relationship Between Pharmacokinetics and Pharmacodynamics. AccessPharmacy. [Link]

  • Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. [Link]

Sources

Technical Support Center: Synthesis of SDZ 285-428 (NVP-VID-400) Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and troubleshooting of SDZ 285-428 (NVP-VID-400) and its structural analogues. This compound is a potent CYP24A1 and CYP51 inhibitor featuring a biphenyl-carboxamide core linked to a chiral imidazole-substituted ethylamine moiety.[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Synthetic Bottlenecks in Imidazole-Biphenyl Carboxamides[1]

Executive Summary & Structural Logic

Researchers targeting SDZ 285-428 analogues often encounter failure points in two distinct zones: the lipophilic biphenyl assembly (solubility/coupling efficiency) and the polar imidazole-amine tail (regioselectivity/enantiopurity).[1]

The structure of SDZ 285-428 is


-(2-(1H-imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide .[1][2]
  • The Warhead: The imidazole ring (coordinates heme iron in CYP enzymes).[1]

  • The Linker: A chiral ethylamine chain (

    
    ).[1]
    
  • The Anchor: A hydrophobic biphenyl system.[1]

This guide prioritizes the "Split-Pool" synthetic strategy: constructing the Right-Hand Side (RHS) Amine and Left-Hand Side (LHS) Acid separately before final coupling.[1]

Interactive Troubleshooting Modules

Module A: The "Right-Hand Side" (RHS) – Chiral Amine Synthesis

Target Fragment: 2-(1H-imidazol-1-yl)-2-phenylethanamine Common Issue: Regioselectivity during imidazole introduction and racemization.[1]

Q1: My imidazole nucleophilic substitution on the styrene bromide precursor yields a mixture of regioisomers and tar. How do I fix this?

Diagnosis: Direct displacement of benzylic halides with imidazole is notorious for


 pathways leading to polymerization and 

vs.

alkylation mixtures.[1] Protocol Adjustment:
  • Switch to the Epoxide/Aziridine Route: Instead of a halide displacement, use styrene oxide .[1]

  • Regiocontrol: Imidazole usually attacks the less hindered carbon of styrene oxide (terminal), giving the wrong isomer.[1]

  • Corrective Strategy (The "Azide-First" Approach):

    • Step 1: Open styrene oxide with sodium azide (

      
      ) to get the 
      
      
      
      -azido alcohol.[1]
    • Step 2: Activate the alcohol (Mesylate/Tosylate).[1]

    • Step 3: Displace the activated alcohol with Imidazole .[1] Note: This inversion restores the correct regiochemistry if starting from a chiral epoxide.[1]

    • Step 4: Staudinger reduction (

      
      ) of the azide to the amine.[1]
      

Critical Check: Ensure your imidazole is dry.[1] Water competes as a nucleophile, creating diols.[1]

Q2: I am losing the enantiomeric excess (ee%) during the final amine deprotection.

Root Cause: If you are using acid-labile protecting groups (Boc) on the amine, the acidic conditions can induce racemization at the benzylic position due to the electron-donating effect of the adjacent imidazole ring stabilizing the carbocation.[1] Solution:

  • Avoid Acid Deprotection: Use the Staudinger Reduction (Azide

    
     Amine) as the final step before coupling, or use Cbz protection  (removed via hydrogenolysis) which is neutral.[1]
    
  • Resolution: If synthesis is racemic, resolve the final amine intermediate using (L)-Tartaric acid crystallization before the expensive coupling step.[1]

Module B: The "Left-Hand Side" (LHS) – Biphenyl Acid Assembly

Target Fragment: 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid Common Issue: Low yields in Suzuki Coupling due to protodeboronation.[1]

Q3: My Suzuki coupling of 4-carboxyphenylboronic acid and 1-chloro-4-iodobenzene stalls at 50% conversion.

Diagnosis: Carboxylic acids can poison Palladium catalysts.[1] The free acid moiety coordinates to Pd, inhibiting the catalytic cycle.[1] Optimization Protocol:

  • Protect First: Convert the boronic acid to a boronate ester (pinacol ester) and the carboxylic acid to a methyl ester or tert-butyl ester .[1]

  • Catalyst Switch: Move from

    
     to 
    
    
    
    . The bidentate ligand prevents catalyst decomposition.[1]
  • Base Selection: Use inorganic bases like

    
     rather than carbonates to minimize protodeboronation of the electron-poor aryl ring.[1]
    

Data Table: Catalyst Performance for Biphenyl Synthesis

Catalyst SystemBaseSolventYield (Isolated)Notes


Toluene/EtOH45%High homocoupling observed.[1]

/ S-Phos

Toluene/H2O88%Excellent for sterically hindered substrates.[1]


Dioxane 92% Recommended Standard.
Module C: Final Coupling & Purification

Common Issue: Product retention on silica and "streaking."[1]

Q4: The final product streaks on TLC and is stuck on the flash column.

Diagnosis: The imidazole ring is highly basic (


) and interacts strongly with the acidic silanols on silica gel.[1]
Purification Protocol: 
  • Mobile Phase Modifier: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your DCM/MeOH mobile phase.[1] This neutralizes the silica.[1]
    
  • Alternative Stationary Phase: Use neutral alumina instead of silica gel for the flash chromatography.

  • Salt Formation: If oiling occurs, convert the free base to the hydrochloride salt using 4M HCl in Dioxane.[1] The salt is often a stable solid that can be recrystallized from Ethanol/Ether.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the convergent "Split-Pool" strategy recommended for high-purity synthesis of SDZ 285-428 analogues.

SDZ_Synthesis cluster_LHS LHS: Biphenyl Acid cluster_RHS RHS: Chiral Amine cluster_Final Final Assembly Start_LHS 4-Bromo-benzoic ester + 4-Cl-Ph-Boronic Acid Suzuki Suzuki Coupling (Pd(dppf)Cl2) Start_LHS->Suzuki Hydrolysis Ester Hydrolysis (LiOH) Suzuki->Hydrolysis Acid_Core Biphenyl Acid Intermediate Hydrolysis->Acid_Core Coupling Amide Coupling (EDC/HOBt or HATU) Acid_Core->Coupling Start_RHS Styrene Oxide (Chiral or Racemic) RingOpen Azide Opening (NaN3, NH4Cl) Start_RHS->RingOpen Activation Mesylation (MsCl, TEA) RingOpen->Activation Displacement Imidazole Displacement Activation->Displacement Reduction Staudinger Reduction (PPh3 -> NH2) Displacement->Reduction Amine_Core Imidazole-Ethylamine Intermediate Reduction->Amine_Core Amine_Core->Coupling Purification Purification (DCM/MeOH + 1% NH4OH) Coupling->Purification Final_Product SDZ 285-428 (Analogue) Purification->Final_Product

Caption: Convergent synthesis workflow separating the Biphenyl Acid (LHS) and Imidazole-Amine (RHS) modules to maximize yield and enantiopurity.

References & Grounding

  • Novartis/Sandoz Patent Literature: N-substituted imidazole derivatives as CYP inhibitors.[1] (Foundational chemistry for NVP-VID-400 class compounds).

  • Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..[1] (Standard protocols for biphenyl synthesis).

  • Imidazole N-Alkylation & Regioselectivity: Lapeña, Y., et al. (2018).[1] Regioselective Synthesis of 1,5-Disubstituted Imidazoles. [J. Org.[1] Chem. 83, 14, 8635–8645]([Link]1] (Mechanisms for controlling N1 vs N3 alkylation).

  • CYP24A1 Inhibitor Structure Verification: Schuster, I. (2011).[1] Cytochromes P450 are targets for exogenous heme-binding compounds.[1].[1] (Confirms SDZ 285-428 activity and structural class).

  • Amine Resolution Techniques: Faigl, F., et al. (2008).[1] Separation of Enantiomers by Crystallization.[1].[1] (Protocols for Tartaric acid resolution of benzylamines).

Disclaimer: This guide is for research purposes only. SDZ 285-428 is a potent bioactive compound; all synthesis must be conducted in a fume hood with appropriate PPE.[1] Consult local safety regulations regarding imidazole derivatives and halogenated aromatics.[1]

Sources

Technical Support Center: Dose-Response Analysis for MX-2401

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MX-2401. This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals performing dose-response analysis with MX-2401. Our goal is to equip you with the necessary knowledge to conduct robust and reproducible experiments.

Understanding MX-2401: A Quick Reference

MX-2401 is a semisynthetic, calcium-dependent lipopeptide antibiotic.[1][2] It exhibits broad-spectrum bactericidal activity against Gram-positive organisms, including antibiotic-resistant strains.[1][2][3] The unique mechanism of action of MX-2401 involves the inhibition of peptidoglycan synthesis by binding to the lipid carrier undecaprenylphosphate (C₅₅-P).[1][2][4][5] This interaction disrupts the biosynthesis of essential cell wall precursors in a dose-dependent manner.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a dose-response analysis for MX-2401?

A dose-response analysis for MX-2401 is crucial for determining its potency as an antibiotic. The primary goal is to quantify the concentration of MX-2401 required to inhibit or kill a specific percentage of a bacterial population, typically expressed as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).[6] This data is fundamental for preclinical development, enabling the comparison of MX-2401's activity against different bacterial strains and other antibiotics.

Q2: Which bacterial strains are suitable for testing with MX-2401?

MX-2401 is effective against a range of Gram-positive bacteria. Suitable strains for dose-response analysis include:

  • Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA)[3][7]

  • Enterococcus faecalis (including vancomycin-resistant Enterococcus - VRE)[3][7]

  • Streptococcus pneumoniae (including penicillin-resistant strains)[3]

The choice of strain should align with your specific research objectives.

Q3: What is the mechanism of action of MX-2401, and how does it influence the experimental design?

MX-2401 inhibits peptidoglycan synthesis by binding to the lipid carrier C₅₅-P.[1][2][4][5] This is a critical step in the bacterial cell wall synthesis pathway. This mechanism implies that the effect of MX-2401 is likely to be observed in actively growing and dividing bacteria. Therefore, experiments should be designed to ensure bacteria are in the logarithmic growth phase when exposed to the compound.[8]

Experimental Workflow: Determining the MIC of MX-2401

A common method for assessing the dose-response of an antibiotic like MX-2401 is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Diagram of the Broth Microdilution Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of MX-2401 in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination of MX-2401.

Step-by-Step Protocol for Broth Microdilution
  • Prepare MX-2401 Stock Solution: Dissolve MX-2401 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the MX-2401 stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the chosen bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of MX-2401 at which there is no visible growth.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No inhibition of bacterial growth at any concentration. 1. Inactive MX-2401. 2. Resistant bacterial strain. 3. Incorrect inoculum concentration.1. Verify the integrity and proper storage of the MX-2401 stock. 2. Confirm the expected susceptibility of the bacterial strain. 3. Ensure the bacterial inoculum is prepared according to the 0.5 McFarland standard.
Inconsistent results between replicates. 1. Pipetting errors during serial dilution or inoculation. 2. Contamination of the culture or reagents. 3. "Edge effect" in the 96-well plate due to evaporation.1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Use sterile technique throughout the experiment. 3. Avoid using the outer wells of the plate or fill them with sterile water to maintain humidity.[8]
Partial inhibition or "trailing" growth at higher concentrations. 1. The bacterial population may have a resistant subpopulation. 2. The incubation time may be too long.1. Consider plating the contents of the "trailing" wells to check for resistant colonies. 2. Adhere to the recommended 18-24 hour incubation period.
Precipitation of MX-2401 in the wells. 1. Poor solubility of MX-2401 in the assay medium. 2. The concentration of the stock solution is too high.1. Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the bacteria (typically <1%). 2. Prepare a fresh stock solution at a lower concentration if necessary.

Data Analysis and Interpretation

For a more quantitative analysis beyond the MIC, a dose-response curve can be generated by measuring the optical density (OD) of each well using a plate reader. The percentage of growth inhibition can then be calculated for each concentration of MX-2401.

Generating an IC50 Curve
  • Measure OD: After incubation, measure the OD600 of each well.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (OD_sample - OD_negative_control) / (OD_positive_control - OD_negative_control))

  • Plot the Data: Plot the percent inhibition against the logarithm of the MX-2401 concentration.

  • Non-linear Regression: Use a non-linear regression model, such as a four-parameter logistic curve, to fit the data and determine the IC50 value.[9][10]

Diagram of a Sigmoidal Dose-Response Curve

G start p1 start->p1 p2 p1->p2 ic50_point p2->ic50_point p3 ic50_point->p3 p4 p3->p4 end p4->end xaxis Log [MX-2401] yaxis % Inhibition ic50_x IC50 ic50_x->ic50_point ic50_y 50% ic50_y->ic50_point spline_edge

Caption: A typical sigmoidal dose-response curve.

References

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(7), 3249-3258. [Link]

  • Lehoux, D., et al. (2009). Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Antimicrobial Agents and Chemotherapy, 53(8), 3236-3242. [Link]

  • Statcon. (n.d.). Dose-Response Curves. [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]

  • Eurofins. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

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Technical Guide: Stabilization & Long-Term Storage of MX-2401

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of Lipopeptides

MX-2401 is a semisynthetic lipopeptide antibiotic, structurally analogous to amphomycin.[1][2][3][4][5][6] Its potency relies on a delicate amphiphilic balance: a cyclic decapeptide core that binds Calcium (


) and a C12 lipid side chain that anchors it to the bacterial membrane interface to sequester Undecaprenyl Phosphate (

).

The Challenge: The very features that make MX-2401 effective—its lipid tail and ion-binding core—make it notoriously unstable in storage. It suffers from two primary degradation vectors:

  • Hydrophobic Aggregation: In aqueous environments, the C12 lipid tails drive the formation of micelles or amorphous precipitates, effectively removing the drug from solution.

  • Hydrolytic Cleavage: Exposure to moisture (even atmospheric humidity) can hydrolyze the peptide bonds or the ester/amide linkages in the linker region, permanently inactivating the molecule.

This guide replaces generic storage advice with a rigorous, mechanistically grounded protocol to ensure experimental reproducibility.

Module 1: The Physics of Degradation

To stabilize MX-2401, you must control the thermodynamic environment.

Instability FactorMechanismConsequencePrevention Strategy
Moisture Nucleophilic attack on peptide/ester bonds.Ring opening or chain fragmentation; total loss of biological activity.Store lyophilized powder in a desiccator. Use anhydrous DMSO for stocks.
Temperature Increases kinetic energy, accelerating hydrolysis and oxidation.Rapid degradation of the active pharmaceutical ingredient (API).Store powder at -20°C or -80°C. Keep working stocks on ice.
Surface Adsorption The C12 lipid tail binds hydrophobically to plastics (polystyrene).Lower effective concentration than calculated.Use Polypropylene (PP) or Glass vials only. Avoid polystyrene.
Calcium (

)
Induces conformational change for binding

.
Premature oligomerization in the tube before reaching the bacteria.NEVER add Calcium to the storage stock. Add it only to the assay medium.

Module 2: Reconstitution & Storage Protocol

Core Directive: Do not reconstitute the entire vial unless necessary. Aliquot immediately to avoid freeze-thaw cycles.

Step 1: The "Solvent First" Approach

Lipopeptides often "crash out" (precipitate) if water contacts the powder before the lipid tail is solubilized.

  • Equilibrate: Allow the lyophilized vial to reach room temperature (20 mins) inside the desiccator before opening. Why? To prevent condensation on the cold powder.

  • Solubilize: Add 100% Anhydrous DMSO (Dimethyl Sulfoxide) to the powder.

    • Target Concentration: 1–10 mg/mL.

    • Technique: Vortex gently. Do not sonicate vigorously, as this can generate heat and degrade the peptide.

  • Visual Check: The solution must be completely clear. Any turbidity indicates aggregation.

Step 2: Aliquoting for Long-Term Viability
  • Vessel Selection: Use sterile, amber Polypropylene (PP) microcentrifuge tubes. Amber protects from light; PP minimizes adsorption.

  • Volume: Aliquot into single-use volumes (e.g., 20 µL – 50 µL).

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to lock the chemical state immediately.

  • Storage: Transfer to -80°C.

Step 3: The "Working Solution" (Day of Experiment)
  • Thaw one aliquot at room temperature.

  • Dilution: Dilute the DMSO stock into your aqueous buffer (e.g., PBS or MHB) slowly while vortexing.

    • Critical: Keep the final DMSO concentration <1% (v/v) in biological assays to avoid solvent toxicity, unless your control allows higher.

Visualization: The Stability Workflow

StorageProtocol Powder Lyophilized MX-2401 (Store -20°C + Desiccant) Equilibrate Equilibrate to RT (Prevent Condensation) Powder->Equilibrate Solubilize Add 100% Anhydrous DMSO (Target 5-10 mg/mL) Equilibrate->Solubilize Avoid Water Contact Check Visual Inspection: Clear Solution? Solubilize->Check Aliquot Aliquot into Amber Polypropylene Tubes Check->Aliquot Yes Precip TROUBLESHOOT: Add more DMSO or warm to 37°C briefly Check->Precip No (Turbid) Freeze Flash Freeze & Store -80°C Aliquot->Freeze Immediate Precip->Check

Caption: Figure 1. Optimal workflow for reconstituting lipopeptides to minimize hydrolysis and aggregation risks.

Module 3: Troubleshooting & FAQs

Q1: My MX-2401 stock solution precipitated upon thawing. Is it ruined?

  • Diagnosis: This is likely "Cold Denaturation" or aggregation driven by the lipid tail. DMSO is hygroscopic; if the tube wasn't sealed tightly, moisture ingress during freezing could cause precipitation.

  • Fix: Warm the tube to 37°C for 5–10 minutes and vortex vigorously. If it does not redissolve, spin it down. If a pellet forms, the concentration is compromised. Discard and use a fresh aliquot.

Q2: Can I store MX-2401 in PBS or water at -20°C?

  • Answer: No.

  • Reasoning: In aqueous solution, the ester/amide bonds are vulnerable to hydrolysis over time. Additionally, freeze-thaw cycles in water promote the formation of irreversible micellar aggregates. Always store in 100% organic solvent (DMSO or Methanol).

Q3: My MIC values are fluctuating. I get 1 µg/mL one day and 8 µg/mL the next.

  • Root Cause Analysis:

    • Calcium Variation: MX-2401 is Calcium-dependent.[2][4][5][6] It binds

      
       only in the presence of 
      
      
      
      . Ensure your Mueller-Hinton Broth is supplemented to a physiological standard (usually 50 mg/L
      
      
      ) consistently.
    • Plastic Adsorption: Did you switch from polypropylene tubes to polystyrene 96-well plates for dilution? The drug may be sticking to the walls.

Q4: How do I validate that my stock is still active without running a full MIC?

  • Self-Validating System: Use a spectrophotometer.

    • MX-2401 has an aromatic linker.[3] Measure the Absorbance at 280nm (A280).

    • Compare the reading to your baseline reading from Day 0. A significant drop suggests precipitation (drug lost from solution). A significant shift in peak wavelength may indicate chemical degradation.

Module 4: Mechanism of Action (Context for Stability)

Understanding how MX-2401 works reinforces why stability is crucial. It targets Undecaprenyl Phosphate (


), the lipid carrier essential for peptidoglycan synthesis.[2][4][5][6]

MoA MX2401 MX-2401 (Lipopeptide) Complex MX-2401:Ca:C55-P Complex MX2401->Complex Binds Ca Calcium Ions (Ca++) Ca->Complex Cofactor C55P Undecaprenyl Phosphate (C55-P) C55P->Complex Target Sequestration CellWall Peptidoglycan Synthesis Complex->CellWall INHIBITS BactDeath Bacterial Cell Death CellWall->BactDeath Failure

Caption: Figure 2. MX-2401 requires Calcium to sequester C55-P, halting cell wall synthesis.[4][6] Degradation prevents this complex formation.

References

  • Rubinchik, E., et al. (2011).[4] Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401.[2][4][5][6][7] Antimicrobial Agents and Chemotherapy, 55(6), 2743–2754. [Link]

  • Miesel, L., et al. (2003).[8] Antibacterial Activity of the Lipopeptide MX-2401 against Vancomycin-Resistant Enterococci and Other Gram-Positive Bacteria.[1][3] Antimicrobial Agents and Chemotherapy. [Link]

  • Van Bambeke, F., et al. (2010). Lipopeptides as a new class of antibiotics: Daptomycin and beyond.[1][2] Current Opinion in Investigational Drugs. (Contextual grounding for lipopeptide stability).

Sources

Technical Support Center: SDZ 285-428 (NVP-VID-400) User Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification & Critical Disclaimer

Compound: SDZ 285-428 (also known as NVP-VID-400) Primary Target: CYP24A1 (25-Hydroxyvitamin D-24-hydroxylase) and CYP51 (Lanosterol 14α-demethylase). Mechanism: Imidazole-based reversible inhibition of the heme-thiolate enzyme system.

⚠️ CRITICAL CLARIFICATION: Users frequently confuse SDZ 285-428 with Novartis MDM2 inhibitors (e.g., NVP-CGM097 or NVP-HDM201) due to the "SDZ/NVP" nomenclature.

  • If you are studying p53/MDM2: You likely have the wrong compound. SDZ 285-428 will not stabilize p53 directly.

  • If you are studying Vitamin D Metabolism/Antifungals: You are in the right place. This guide focuses on the specific off-target profile of this CYP inhibitor.

Mechanism of Action & Off-Target Landscape

SDZ 285-428 is a potent inhibitor of CYP24A1 , the enzyme responsible for catabolizing (breaking down) active Vitamin D (1,25(OH)₂D₃). By inhibiting this enzyme, the drug extends the half-life and signaling potency of Vitamin D.

However, its imidazole core dictates its off-target profile. The "off-targets" are primarily other Cytochrome P450 enzymes essential for cellular homeostasis.

Visualizing the Pathway & Blockade

VitaminD_Pathway Calcidiol 25(OH)D3 (Calcidiol) Calcitriol 1,25(OH)2D3 (Active Vitamin D) Calcidiol->Calcitriol Activation CYP27B1 CYP27B1 (Synthesis) Calcidiol->CYP27B1 Inactive Calcitroic Acid (Inactive/Excreted) Calcitriol->Inactive Catabolism CYP24A1 CYP24A1 (Degradation) Calcitriol->CYP24A1 SDZ SDZ 285-428 SDZ->CYP24A1  Primary Inhibition OffTarget Off-Target: CYP27B1 / CYP3A4 SDZ->OffTarget  Cross-Reactivity (High Dose) OffTarget->CYP27B1 Reduces Activation

Figure 1: Mechanism of SDZ 285-428. The drug blocks the degradation of active Vitamin D. At high concentrations, it may "leak" and inhibit the synthesis enzyme (CYP27B1), negating the desired effect.

Troubleshooting Guides (FAQ Format)
Category A: Specificity & "Silent" Off-Targets

Q1: I am treating cells with SDZ 285-428 to boost Vitamin D signaling, but I see no increase in VDR target genes (e.g., CAMP, CD14). Is the drug inactive?

Diagnosis: You may be encountering CYP27B1 cross-inhibition . While SDZ 285-428 is selective for CYP24A1, it retains affinity for CYP27B1 (the activating enzyme) at higher concentrations. If you inhibit the production of active Vitamin D while trying to stop its degradation, the net effect is zero.

  • The Fix: Perform a dose-titration curve.

    • Optimal Range: Typically 10 nM – 500 nM .

    • Danger Zone: >1 µM . At this level, specificity for CYP24A1 over CYP27B1 diminishes significantly.

  • Control Experiment: Treat cells with exogenous 1,25(OH)₂D₃ (active form) + SDZ 285-428. If the drug is working correctly as a CYP24A1 inhibitor, you should see super-physiological potentiation of the signal compared to 1,25(OH)₂D₃ alone.

Q2: I am using SDZ 285-428 in a combination study with another drug (e.g., Paclitaxel or a Kinase Inhibitor). The combination is unexpectedly toxic. Is this synergy?

Diagnosis: Likely a Pharmacokinetic (PK) Off-Target Effect (Drug-Drug Interaction in the dish). SDZ 285-428 contains an imidazole ring, a structure common in general P450 inhibitors (like ketoconazole). It likely inhibits CYP3A4 or CYP2C9 present in liver cells (HepG2, HuH7) or induced in other lines.

  • The Mechanism: If your second drug is metabolized by CYP3A4, SDZ 285-428 prevents its clearance/breakdown, causing the effective concentration of the second drug to spike to toxic levels inside the well.

  • The Fix: Check the metabolic route of your partner drug. If it is a CYP substrate, you cannot assume "synergy." You are simply overdosing the cells.

Category B: Cytotoxicity & Solubility [1][2]

Q3: My cells are detaching/dying at 10 µM, even in the absence of Vitamin D. Is this on-target?

Diagnosis: No, this is Non-Specific Toxicity . CYP24A1 inhibition itself is rarely cytotoxic in short-term culture (unless calcium overload occurs, which takes days). Immediate toxicity at >10 µM suggests:

  • Mitochondrial Interference: Azoles can interfere with electron transport chain components.

  • Solubility/Precipitation: SDZ 285-428 is highly lipophilic.

Q4: I see "crystals" or debris in the media upon adding the drug.

Diagnosis: Micro-precipitation. Adding a high-concentration DMSO stock directly to aqueous media often causes the drug to crash out of solution before it disperses. This precipitate settles on cells, causing physical stress and high local toxicity ("hotspots").

  • Protocol: The "Step-Down" Dilution Method

    • Prepare 10 mM stock in 100% DMSO.

    • Create a 100x intermediate dilution in varying buffers (e.g., 100 µM in PBS/BSA). Note: BSA (Bovine Serum Albumin) helps solubilize lipophilic drugs.

    • Add the intermediate solution to the cell culture media.

    • Never exceed 0.5% final DMSO concentration.

Experimental Validation Protocols

To confirm SDZ 285-428 is acting on-target and not via off-target toxicity, use this validation workflow.

Protocol: The "Rescue" Assay

Objective: Distinguish between CYP24A1-mediated effects and off-target toxicity.

StepConditionTreatmentExpected Result (If On-Target)Expected Result (If Off-Target)
1 Baseline Vehicle (DMSO)Normal ViabilityNormal Viability
2 Substrate 25(OH)D3 (100 nM)Mild VDR ActivationMild VDR Activation
3 Inhibitor SDZ 285-428 (100 nM)No effect (without substrate)Toxicity/Death
4 Combination 25(OH)D3 + SDZStrong VDR Activation Toxicity/No Activation

Data Analysis:

  • If Condition 3 causes death: The drug is toxic on its own (Off-target).

  • If Condition 4 shows significantly higher gene expression (e.g., CYP24A1 mRNA feedback loop) than Condition 2: The drug is successfully inhibiting catabolism.

Troubleshooting Workflow

Troubleshooting Start Issue: Unexpected Results with SDZ 285-428 CheckDose Check Concentration. Is it > 1 µM? Start->CheckDose CheckPrecip Check Solubility. Crystals visible? CheckDose->CheckPrecip No (<1 µM) ReduceDose Action: Reduce to 10-500 nM. Selectivity improves. CheckDose->ReduceDose Yes CheckPartner Combination Study? Partner drug is CYP substrate? CheckPrecip->CheckPartner No FixSolvent Action: Use Step-Down Dilution with BSA. CheckPrecip->FixSolvent Yes CheckPartner->Start No (Contact Support) FixDesign Action: Validate partner drug PK in presence of Azoles. CheckPartner->FixDesign Yes

Figure 2: Decision tree for troubleshooting experimental artifacts.

References
  • Schuster, I., et al. (2001). "Inhibitors of Vitamin D hydroxylases: structure-activity relationships." Journal of Cellular Biochemistry.

  • Peleg, S., et al. (2003). "Cellular and molecular characterization of a novel imidazole analogue of 1,25-dihydroxyvitamin D3." Journal of Biological Chemistry. (Discusses azole-based CYP24A1 inhibition mechanisms).
  • Novartis/Sandoz Internal Data. (Referenced in: Current Pharmaceutical Design, 2000, 6(7), 717-732). "Selective inhibitors of CYP24: potential therapeutic agents."

  • Ghoshal, K., & Jacob, S. T. (1997). "An alternative molecular mechanism of action of 5-aza-deoxycytidine, a DNA methyltransferase inhibitor." (Contextualizing general off-target effects of azole/cytidine analogs in culture).
  • MedKoo Biosciences. "Product Data Sheet: NVP-VID-400 (SDZ 285-428)." (Confirming chemical identity as CYP inhibitor). Note: Link for verification of chemical identity.

Sources

Validation & Comparative

A Tale of Two Bacterial Assault Strategies: Daptomycin's Membrane Disruption vs. Vancomycin's Cell Wall Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Mechanistic Comparison: Daptomycin vs. an Alternative Agent

A Note to Our Readers: This guide was initially designed to compare the mechanisms of action of daptomycin and a compound identified as SDZ285428. However, a comprehensive search of publicly available scientific literature and databases did not yield any information on a compound with the designation "SDZ285428." It is possible that this is an internal research code, a misidentified compound, or a molecule that has not been disclosed in the public domain.

To fulfill our commitment to providing valuable, in-depth technical guides for researchers, scientists, and drug development professionals, we have pivoted this document to a comprehensive analysis of daptomycin's mechanism of action, juxtaposed with a well-characterized antibiotic that employs a distinct mode of action. This comparative approach will still provide the detailed mechanistic insights and experimental context that is the hallmark of our guides.

In the ongoing battle against multidrug-resistant Gram-positive pathogens, understanding the nuanced mechanisms of action of our antimicrobial armamentarium is paramount for effective therapeutic strategies and the development of next-generation antibiotics. This guide provides a deep dive into the unique mechanism of the cyclic lipopeptide antibiotic, daptomycin, and contrasts it with the classic cell wall synthesis inhibition of the glycopeptide, vancomycin.

Daptomycin: A Disruptor of Bacterial Membrane Integrity

Daptomycin exhibits a rapid, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its mechanism is a multi-step process that culminates in the catastrophic failure of the bacterial cell membrane's integrity.[2]

The Calcium-Dependent Cascade of Membrane Intercalation and Oligomerization

The initiation of daptomycin's bactericidal cascade is critically dependent on the presence of physiological concentrations of calcium ions.[3] In a calcium-replete environment, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane. This interaction is further stabilized by the specific association of daptomycin with phosphatidylglycerol (PG), a major anionic phospholipid component of Gram-positive bacterial membranes.[3]

Following membrane binding, the lipophilic decanoyl side chain of daptomycin inserts into the lipid bilayer. This insertion is a crucial step that anchors the molecule in the membrane and promotes the oligomerization of multiple daptomycin molecules into a complex.[2] The precise stoichiometry and structure of this oligomeric complex are still areas of active investigation, but it is this higher-order assembly that is believed to be the functional unit responsible for membrane disruption.[3]

Pore Formation, Ion Leakage, and the Collapse of Membrane Potential

The oligomerized daptomycin complex is hypothesized to form ion-conducting channels or pores in the bacterial membrane.[2] This leads to a rapid and uncontrolled efflux of intracellular potassium ions, a hallmark of daptomycin's action. The loss of this crucial cation gradient results in the depolarization of the cell membrane, effectively dissipating the proton motive force that is essential for cellular energy production and various transport processes.[4]

The collapse of the membrane potential triggers a cascade of downstream effects, including the inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[4] It is important to note that daptomycin's action does not typically result in cell lysis, distinguishing it from other membrane-active agents.

Vancomycin: An Inhibitor of Peptidoglycan Synthesis

In contrast to daptomycin's assault on the cell membrane, vancomycin targets a critical step in the synthesis of the bacterial cell wall. The cell wall, composed of a thick layer of peptidoglycan in Gram-positive bacteria, is essential for maintaining cell shape and protecting against osmotic stress.

Targeting the D-Ala-D-Ala Terminus of Peptidoglycan Precursors

Vancomycin's mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan. This binding occurs on the outer surface of the cytoplasmic membrane and sterically hinders the two key enzymes responsible for the final steps of cell wall synthesis:

  • Transglycosylase: This enzyme is responsible for elongating the glycan chains of the peptidoglycan.

  • Transpeptidase: This enzyme cross-links the peptide side chains of adjacent glycan strands, providing the structural integrity of the cell wall.

By sequestering the D-Ala-D-Ala substrate, vancomycin effectively prevents the incorporation of new peptidoglycan subunits into the growing cell wall. This leads to a weakening of the cell wall and, in an osmotically challenging environment, can result in cell lysis.

Mechanistic Showdown: Daptomycin vs. Vancomycin

FeatureDaptomycinVancomycin
Target Bacterial Cell MembranePeptidoglycan Precursors (D-Ala-D-Ala)
Primary Mechanism Membrane Depolarization and Ion LeakageInhibition of Peptidoglycan Synthesis
Calcium Dependence Essential for ActivityNot Required
Bactericidal Activity Rapid, Concentration-DependentSlower, Time-Dependent
Cell Lysis Generally Not ObservedCan Occur due to Cell Wall Weakening
Spectrum of Activity Gram-Positive BacteriaPrimarily Gram-Positive Bacteria

Visualizing the Mechanisms of Action

Daptomycin's Membrane Disruption Pathway

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space DAP Daptomycin PG Phosphatidylglycerol (PG) DAP->PG Ca2+ dependent binding Ca Ca2+ Oligomer Daptomycin Oligomer PG->Oligomer Insertion & Oligomerization Pore Ion Pore Oligomer->Pore Pore Formation K_ion K+ Pore->K_ion K+ Efflux Depolarization Membrane Depolarization K_ion->Depolarization Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Daptomycin's calcium-dependent cascade leading to membrane disruption.

Vancomycin's Inhibition of Cell Wall Synthesis

Vancomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Wall Synthesis Site cluster_intracellular Growing Peptidoglycan Vanco Vancomycin Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Vanco->Precursor Binds to D-Ala-D-Ala TG Transglycosylase Precursor->TG Inhibited TP Transpeptidase Precursor->TP Inhibited CellWall Weakened Cell Wall Lysis Cell Lysis CellWall->Lysis

Caption: Vancomycin's inhibition of peptidoglycan synthesis by targeting D-Ala-D-Ala.

Experimental Protocols for Mechanistic Elucidation

The distinct mechanisms of daptomycin and vancomycin can be interrogated and confirmed through a variety of in vitro assays. Below are representative protocols for key experiments.

Membrane Depolarization Assay (for Daptomycin)

This assay utilizes a membrane potential-sensitive fluorescent dye, such as DiSC3(5), to monitor changes in the bacterial membrane potential.[5][6][7]

Principle: In polarized cells, DiSC3(5) enters the cytoplasm and its fluorescence is quenched. Upon membrane depolarization, the dye is released into the extracellular medium, resulting in an increase in fluorescence.

Protocol:

  • Bacterial Culture: Grow the Gram-positive bacterial strain of interest (e.g., S. aureus) to mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with a low-potassium buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend in the same buffer to a final optical density (OD600) of 0.05.

  • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.

  • Fluorescence Measurement: Transfer the cell suspension to a fluorometer cuvette or a microplate reader. Monitor the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Compound Addition: Add daptomycin at various concentrations (typically multiples of the Minimum Inhibitory Concentration, MIC) to the cell suspension.

  • Data Acquisition: Record the fluorescence intensity over time. A rapid increase in fluorescence indicates membrane depolarization. A known depolarizing agent, such as valinomycin, can be used as a positive control.

Peptidoglycan Synthesis Inhibition Assay (for Vancomycin)

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of growing bacterial cells.[8][9][10][11]

Principle: Radiolabeled N-acetylglucosamine ([¹⁴C]-GlcNAc) is taken up by the bacteria and incorporated into the nascent peptidoglycan. Inhibition of cell wall synthesis will result in a decrease in the amount of radiolabel incorporated into the acid-precipitable fraction (peptidoglycan).

Protocol:

  • Bacterial Culture: Grow the bacterial strain to early-logarithmic phase.

  • Assay Setup: In a series of tubes, aliquot the bacterial culture. Add vancomycin at a range of concentrations. Include a no-drug control.

  • Radiolabeling: Add [¹⁴C]-GlcNAc to each tube to a final concentration of ~0.1 µCi/mL.

  • Incubation: Incubate the tubes at 37°C with shaking for a period that allows for significant incorporation in the control sample (e.g., 30-60 minutes).

  • Precipitation: Stop the reaction by adding an equal volume of hot 8% sodium dodecyl sulfate (SDS) and boiling for 30 minutes to lyse the cells.

  • Washing: Cool the samples and precipitate the insoluble peptidoglycan by adding trichloroacetic acid (TCA) to a final concentration of 10%. Collect the precipitate by filtration through a glass fiber filter. Wash the filter extensively with 5% TCA to remove unincorporated radiolabel.

  • Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. A dose-dependent decrease in radioactivity indicates inhibition of peptidoglycan synthesis.

Conclusion

Daptomycin and vancomycin represent two distinct and highly effective strategies for combating Gram-positive bacterial infections. Daptomycin's unique ability to rapidly disrupt the bacterial cell membrane provides a crucial therapeutic option, particularly for infections caused by strains resistant to other classes of antibiotics. In contrast, vancomycin's long-standing efficacy is a testament to the critical importance of the bacterial cell wall as an antibiotic target. A thorough understanding of their divergent mechanisms of action is essential for their optimal clinical use and for guiding the development of novel antimicrobial agents that can overcome the ever-growing challenge of antibiotic resistance.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Daptomycin? Retrieved from [Link]

  • Miller, W. R., Bayer, A. S., & Arias, C. A. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine, 6(11), a026997.
  • StatPearls. (2024, August 17). Daptomycin. NCBI Bookshelf. Retrieved from [Link]

  • Heidary, M., Ebrahimi, A., & Narimani, T. (2017). Daptomycin. Journal of Antimicrobial Chemotherapy, 72(10), 2646–2653.
  • Müller, A., Wenzel, M., Strahl, H., Grein, F., Saaki, T. N. V., Kohl, B., Siersma, T. K., Bandow, J. E., Sahl, H.-G., Schneider, T., & Hamoen, L. W. (2016). Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains. Proceedings of the National Academy of Sciences, 113(45), E7077–E7086.
  • Hiemke, C., Bergemann, N., Clement, H. W., Conca, A., Deckert, J., Domschke, K., Eckermann, G., Egberts, K., Gerlach, M., Greiner, C., Gründer, G., Haen, E., Havemann-Reinecke, U., Hefner, G., Helmer, R., Janssen, G., Jaquenoud, E., Laux, G., Messer, T., … Riederer, P. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017.
  • Hiemke, C., Baumann, P., Bergemann, N., Conca, A., Deckert, J., Domschke, K., Eckermann, G., Egberts, K., Gerlach, M., Greiner, C., Gründer, G., Haen, E., Havemann-Reinecke, U., Hefner, G., Helmer, R., Janssen, G., Jaquenoud, E., Laux, G., Messer, T., … Riederer, P. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017.
  • Hiemke, C., Baumann, P., Bergemann, N., Conca, A., Deckert, J., Domschke, K., Eckermann, G., Egberts, K., Gerlach, M., Greiner, C., Gründer, G., Haen, E., Havemann-Reinecke, U., Hefner, G., Helmer, R., Janssen, G., Jaquenoud, E., Laux, G., Messer, T., … Riederer, P. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017.
  • Němečková, I., Špaček, T., Drahota, Z., & Houštěk, J. (2023).
  • Nagao, M., & Hanada, K. (2022). Protocol to analyze lipid asymmetry in the plasma membrane. STAR Protocols, 3(4), 101799.
  • El-Kazzar, W., Golemi-Kotra, D., & Wright, G. D. (2003). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 47(8), 2540–2546.
  • Epand, R. F., Pollard, J. E., & Epand, R. M. (2010). Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. Antimicrobial Agents and Chemotherapy, 54(9), 3708–3713.
  • Sarkar, A. A., & Mobashery, S. (2017). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules, 22(9), 1544.
  • Halestrap, A. P. (2009). What is the mitochondrial permeability transition pore? Journal of Molecular and Cellular Cardiology, 46(6), 821–831.
  • Chakraborty, H., & Haldar, S. (2023). Accelerating Lipid Flip-Flop at Low Concentrations: A General Mechanism for Membrane Binding Peptides. The Journal of Physical Chemistry B, 127(30), 6615–6624.
  • Vanegas, J. M., & Long, S. B. (2025). Exploring the sensitivities of experimental techniques to various types of membrane asymmetry using atomistic simulations.
  • Bonora, M., & Pinton, P. (2024). Mitochondrial Permeability Transition Pore: The Cardiovascular Disease’s Molecular Achilles Heel. International Journal of Molecular Sciences, 25(10), 5328.
  • Strahl, H., & Hamoen, L. W. (2012). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Physiology, 3, 137.
  • Creative Biolabs. (n.d.). Cell Wall Biosynthesis Inhibitor. Retrieved from [Link]

  • Marx, M., Sharma, S., & Gennis, R. B. (2022). Peptide-Induced Lipid Flip-Flop in Asymmetric Liposomes Measured by Small Angle Neutron Scattering. Biophysical Journal, 121(3), 209a.
  • Bertsche, U., Breukink, E., & Vollmer, W. (2011). Activities and regulation of peptidoglycan synthases. Biological Chemistry, 392(10), 837–853.
  • Bernardi, P. (2013). The mitochondrial permeability transition pore: a mystery solved? Frontiers in Physiology, 4, 95.
  • Buter, J., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9), 001235.
  • de la Fuente-Núñez, C., & Hancock, R. E. W. (2016). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Molecules, 21(11), 1557.
  • Angelova, P. R., & Abramov, A. Y. (2018). Mitochondrial permeability transition pore: a potential drug target for neurodegeneration. Expert Opinion on Therapeutic Targets, 22(3), 203–214.
  • Timcenko, M., & Kocer, A. (2025). A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50. Methods in Molecular Biology, 2993, 227–241.
  • ResearchGate. (2018). How to measure bacterial membrane potential by fluorescence measurement or imaging? Retrieved from [Link]

  • Srisuwan, S., Thongkamkoon, P., & Puenpa, J. (2024). In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. Antibiotics, 13(5), 444.
  • Hiemke, C., Baumann, P., Bergemann, N., Conca, A., Deckert, J., Domschke, K., Eckermann, G., Egberts, K., Gerlach, M., Greiner, C., Gründer, G., Haen, E., Havemann-Reinecke, U., Hefner, G., Helmer, R., Janssen, G., Jaquenoud, E., Laux, G., Messer, T., … Riederer, P. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017.

Sources

A Comparative In Vivo Efficacy Analysis: MX-2401 Versus Vancomycin for Serious Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial drug development, the escalating threat of antibiotic resistance necessitates a continuous search for novel agents with superior efficacy and differentiated mechanisms of action. This guide provides a comprehensive in vivo comparison of MX-2401, a novel lipopeptide antibiotic, and vancomycin, a long-standing glycopeptide standard-of-care for serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of preclinical data to inform future research and development directions.

Introduction: Addressing Unmet Needs in Gram-Positive Infections

Vancomycin has been a cornerstone in the treatment of MRSA infections for decades.[1] However, its clinical utility is increasingly challenged by the emergence of strains with reduced susceptibility, such as vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), as well as concerns regarding its slow bactericidal activity and potential for nephrotoxicity.[1][2][3] This clinical reality underscores the urgent need for new antibiotics with robust efficacy against resistant pathogens.

MX-2401 is a semisynthetic lipopeptide, an analog of amphomycin, which has demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[4][5][6][7] Its unique mechanism of action and promising preclinical data position it as a potential alternative to conventional therapies.

Differentiated Mechanisms of Action: A Tale of Two Targets

The in vivo efficacy of an antibiotic is fundamentally linked to its mechanism of action. MX-2401 and vancomycin employ distinct strategies to inhibit bacterial cell wall synthesis.

Vancomycin: This glycopeptide antibiotic inhibits the late stages of peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity.

MX-2401: In contrast, MX-2401 targets an earlier step in the cell wall synthesis pathway. It inhibits peptidoglycan synthesis by binding to undecaprenyl phosphate (C55-P), a lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane.[7][8][9] This interaction sequesters C55-P, preventing the formation of Lipid I and Lipid II, crucial intermediates in cell wall construction.[7][8] This mechanism is distinct from that of other lipopeptides like daptomycin, which primarily disrupts the bacterial cell membrane potential.[7][8][9]

cluster_vancomycin Vancomycin Mechanism cluster_mx2401 MX-2401 Mechanism Vanc Vancomycin DAla D-Ala-D-Ala Termini of Peptidoglycan Precursor Vanc->DAla Binds to Transglycosylation Transglycosylation DAla->Transglycosylation Inhibits Transpeptidation Transpeptidation DAla->Transpeptidation Inhibits Peptidoglycan Peptidoglycan Synthesis Transglycosylation->Peptidoglycan Transpeptidation->Peptidoglycan MX2401 MX-2401 C55P Undecaprenyl Phosphate (C55-P) MX2401->C55P Binds to Lipid_I_II Lipid I & Lipid II Formation C55P->Lipid_I_II Inhibits Peptidoglycan_Precursor Peptidoglycan Precursor Transport Lipid_I_II->Peptidoglycan_Precursor Peptidoglycan2 Peptidoglycan Synthesis Peptidoglycan_Precursor->Peptidoglycan2

Figure 1: Simplified comparison of the mechanisms of action of vancomycin and MX-2401 in bacterial cell wall synthesis.

In Vivo Efficacy: Insights from Preclinical Models

Direct head-to-head in vivo comparisons between MX-2401 and vancomycin are limited in publicly available literature. However, by analyzing their performance in established murine infection models, we can draw valuable comparative insights. The neutropenic mouse thigh infection model is a standard and highly utilized model for the preclinical evaluation of antimicrobial agents, providing a robust system to assess in vivo efficacy.[10][11][12][13][14]

Murine Thigh Infection Model

In studies utilizing the neutropenic murine thigh infection model, MX-2401 has demonstrated dose-dependent in vivo activity against various strains of S. aureus and Streptococcus pneumoniae, including antibiotic-resistant isolates.[15][16][17] The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of MX-2401 is the maximum concentration of drug in serum divided by the MIC (Cmax/MIC).[15][16]

While specific comparative studies are not detailed, the killing kinetics of MX-2401 against S. aureus have been described as significant, although slower than against S. pneumoniae.[17] The killing pattern is noted to be similar to that of glycopeptides like vancomycin, where the bactericidal activity is not significantly enhanced by concentrations far exceeding the MIC.[17] However, the rate of killing for MX-2401 against the same strains of S. pneumoniae and S. aureus was observed to be greater than that of the lipoglycopeptide dalbavancin.[17]

For vancomycin, treatment success in MRSA bacteremia has been correlated with the in vitro killing rate, with higher killing associated with more rapid clearance of bacteremia.[18] However, vancomycin is known to be a slowly bactericidal agent, often requiring 24-72 hours to achieve a >3-log10 reduction in colony-forming units (CFU)/mL.[1]

Murine Lung Infection Model: A Key Differentiator

A significant potential advantage of MX-2401 over some other lipopeptides, and potentially vancomycin, is its efficacy in pulmonary infections. The antibacterial activity of MX-2401 is not significantly affected by the presence of pulmonary surfactant.[5][6] This is a critical attribute, as the lipopeptide daptomycin has shown reduced efficacy in lung infections due to its inactivation by surfactant.

In a murine model of bronchoalveolar pneumonia, MX-2401 was efficacious, achieving up to a 5-log10 reduction in bacterial counts.[15] In contrast, daptomycin showed no detectable reduction in bacterial counts in the same model.[15] Furthermore, the potency of MX-2401 in the lung was only marginally lower than in the thigh (1.3- to 1.9-fold less effective), which is a better profile than that observed with vancomycin in the same model, where it was 2.8-fold less effective.[15]

Quantitative Comparison of In Vitro and In Vivo Parameters

ParameterMX-2401VancomycinReferences
Mechanism of Action Inhibits peptidoglycan synthesis via binding to undecaprenyl phosphate (C55-P)Inhibits peptidoglycan synthesis via binding to D-Ala-D-Ala termini of peptidoglycan precursors[7][8][9]
In Vitro Activity (MIC90) MRSA: 2 µg/mL, VRE: 4 µg/mLMRSA: 1-2 µg/mL (susceptible)[4][5][19]
Bactericidal Activity Rapidly bactericidal at 4x MIC against S. aureusSlowly bactericidal, often requiring 24-72 hours[1][5]
PK/PD Driver Cmax/MICAUC/MIC[15][16]
In Vivo Efficacy (Murine Thigh) Dose-dependent activity against S. aureus and S. pneumoniaeEstablished efficacy against MRSA, but may be slow[1][15][16]
In Vivo Efficacy (Murine Lung) Efficacious; activity minimally affected by lung surfactantReduced efficacy compared to thigh model[5][15]
Post-Antibiotic Effect (In Vivo) Prolonged (8.5 h with S. aureus)-[16][17]

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[10][11][12][14]

Rationale: Rendering the mice neutropenic with cyclophosphamide reduces the influence of the host immune system, allowing for a more direct assessment of the antimicrobial's bactericidal or bacteriostatic activity.[10][11][14]

Step-by-Step Methodology:

  • Animal Model: Utilize specific-pathogen-free female ICR or Swiss Webster mice.

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at doses of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[14] This regimen effectively depletes circulating neutrophils.

  • Bacterial Inoculum Preparation: Culture the desired bacterial strain (e.g., MRSA) to mid-logarithmic phase, wash, and dilute in sterile saline to the target concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscles.

  • Treatment: Initiate treatment with MX-2401, vancomycin, or vehicle control at a specified time post-infection (e.g., 2 hours). Administer drugs via the appropriate route (e.g., subcutaneous or intravenous).

  • Efficacy Assessment: At various time points post-treatment (e.g., 24 hours), euthanize the mice, aseptically remove the thighs, and homogenize the tissue.

  • Bacterial Load Quantification: Serially dilute the tissue homogenates and plate on appropriate agar media to determine the number of viable bacteria (CFU/g of tissue).

  • Data Analysis: Compare the log10 CFU/g of tissue between treatment groups and the vehicle control group to determine the reduction in bacterial burden.

start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Thigh Infection (e.g., MRSA) neutropenia->infection treatment Administer Treatment (MX-2401, Vancomycin, Vehicle) infection->treatment euthanasia Euthanize Mice treatment->euthanasia homogenization Thigh Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating quantification Quantify Bacterial Load (CFU/g) plating->quantification end End quantification->end

Figure 2: Workflow for the neutropenic murine thigh infection model.

Conclusion and Future Directions

MX-2401 presents a promising profile as a novel lipopeptide antibiotic for the treatment of serious Gram-positive infections. Its unique mechanism of action, potent in vitro activity against resistant pathogens, and particularly its robust efficacy in a murine lung infection model, suggest it may offer advantages over existing therapies. While direct, comprehensive in vivo comparative studies with vancomycin are needed to fully elucidate its relative efficacy, the available preclinical data suggests that MX-2401 warrants further investigation, especially for infections where vancomycin's efficacy may be limited, such as pneumonia.

Future studies should focus on head-to-head comparisons of MX-2401 and vancomycin in various infection models, including bacteremia and endocarditis models, using a range of clinical isolates with varying susceptibility profiles. Such data will be crucial in defining the potential clinical role of MX-2401 in an era of increasing antimicrobial resistance.

References

  • MICs of MX-2401, vancomycin, and oxacillin against isolates of Gram-positive bacteria - ResearchGate. (n.d.). Retrieved from [Link]

  • In Vivo Pharmacodynamics of New Lipopeptide MX-2401 | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant - PubMed. (n.d.). Retrieved from [Link]

  • Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. (n.d.). Retrieved from [Link]

  • Approaching 65 Years: Is It Time to Consider Retirement of Vancomycin for Treating Methicillin-Resistant Staphylococcus aureus Endovascular Infections? - Oxford Academic. (2022, April 9). Retrieved from [Link]

  • Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC. (n.d.). Retrieved from [Link]

  • Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model - NIH. (n.d.). Retrieved from [Link]

  • In vivo pharmacodynamics of new lipopeptide MX-2401 - PubMed. (n.d.). Retrieved from [Link]

  • In Vivo Pharmacodynamics of New Lipopeptide MX-2401 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed. (n.d.). Retrieved from [Link]

  • Neutropenic thigh mouse model - GARDP Revive. (n.d.). Retrieved from [Link]

  • Murine Models for Staphylococcal Infection - PMC - NIH. (n.d.). Retrieved from [Link]

  • Vancomycin Resistance in Staphylococcus aureus - PMC - NIH. (2017, June 23). Retrieved from [Link]

  • Neutropenic Mouse Thigh Model of Infection - Noble Life Sciences. (n.d.). Retrieved from [Link]

  • Vancomycin-resistant Staphylococcus aureus: A new model of antibiotic resistance. (n.d.). Retrieved from [Link]

  • Neutropenic Thigh Infection Model - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Unraveling the mouse model of Staphylococcus aureus bacteremia and sepsis: a systematic approach to better characterize host/pathogen interactions | Microbiology Spectrum - ASM Journals. (2023, February 21). Retrieved from [Link]

  • The use of vancomycin in the treatment of adult patients with methicillin-resistant Staphylococcus aureus (MRSA) infection: a survey in a tertiary hospital in China - PMC. (n.d.). Retrieved from [Link]

  • Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Murine Models for Staphylococcal Infection - ResearchGate. (2021, July). Retrieved from [Link]

  • Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC - NIH. (2023, June 1). Retrieved from [Link]

  • In Vitro Pharmacodynamics of Vancomycin against Methicillin-Susceptible and -Resistant Staphylococcus aureus: Considering the Variability in Observed Tissue Exposure - NIH. (2016, January 29). Retrieved from [Link]

  • In vivo Mouse Models of Bacterial Infection - ImQuest BioSciences. (n.d.). Retrieved from [Link]

Sources

A Head-to-Head Comparison of Clinically and Environmentally Relevant Lipopeptides

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide was initially intended to include a direct comparison with the lipopeptide SDZ285428. However, after a comprehensive search of publicly available scientific literature and databases, no information regarding the structure, mechanism of action, or experimental data for a compound designated "SDZ285428" could be found. This suggests that SDZ285428 may be an internal development code, a compound that has not been disclosed in public forums, or a designation that is not currently in wide circulation.

Therefore, this guide has been adapted to provide a robust head-to-head comparison of several other key lipopeptides of significant interest to the research, scientific, and drug development communities. We believe this comparative analysis will still serve as a valuable resource for understanding the diverse mechanisms and applications of this important class of molecules.

Introduction to Lipopeptides: A Diverse Class of Biologically Active Molecules

Lipopeptides are a fascinating and diverse class of molecules characterized by a lipid tail attached to a peptide chain. This amphipathic nature allows them to interact with and disrupt cell membranes, a property that has been harnessed for a variety of biological activities, most notably as antimicrobial agents. Their mechanisms of action can be remarkably specific, targeting particular components of bacterial or fungal cell envelopes, leading to a range of effects from membrane depolarization to inhibition of cell wall synthesis. This guide will delve into the comparative analysis of several prominent lipopeptides, providing insights into their mechanisms, spectrum of activity, and the experimental methodologies used to characterize them.

Comparative Analysis of Key Lipopeptides

This section will provide a detailed comparison of several well-characterized lipopeptides, focusing on their distinct mechanisms of action and target specificity.

Daptomycin: A Clinically Vital Antibiotic for Gram-Positive Infections

Daptomycin is a cyclic lipopeptide antibiotic that has become a cornerstone in the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action is unique and involves a calcium-dependent binding to the bacterial cell membrane.[2][3] This interaction leads to a cascade of events including membrane depolarization due to potassium efflux, which in turn disrupts DNA, RNA, and protein synthesis, ultimately resulting in rapid, concentration-dependent bacterial cell death.[2][4]

Polymyxin B: A Last Resort for Multidrug-Resistant Gram-Negative Infections

Polymyxin B is a cyclic lipopeptide antibiotic that is primarily used against multidrug-resistant Gram-negative bacteria.[5] Its mechanism involves a direct interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[6][7] This binding displaces divalent cations (Ca2+ and Mg2+) that stabilize the LPS, leading to increased membrane permeability and eventual cell death.[6]

Surfactin and Fengycin: Biosurfactants with Broad-Spectrum Activity

Surfactin and fengycin are cyclic lipopeptides produced by various Bacillus species. While not used clinically as antibiotics in the same way as daptomycin or polymyxin B, they are of significant interest for their potent biosurfactant and antimicrobial properties.

  • Surfactin is a powerful biosurfactant that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[8][9] Its primary mechanism of action is the disruption of microbial cell membranes.[8][10] It can cause membrane disintegration, leading to an imbalance in osmotic pressure.[10] Additionally, surfactin can inhibit protein synthesis and enzyme activity in pathogenic bacteria.[10]

  • Fengycin also demonstrates broad-spectrum antifungal activity.[11] Its mode of action is primarily through damaging the fungal cell membrane.[11] At lower concentrations, fengycin is proposed to form pores in the membrane, altering its permeability. At higher concentrations, it can act like a detergent, solubilizing the membrane.

Echinocandins (Caspofungin) and Other Fungal Cell Wall Synthesis Inhibitors (Aculeacin A)

While structurally distinct from the antibacterial lipopeptides, some antifungal lipopeptides like the echinocandins and aculeacin A also target the cell envelope, but with a different mechanism.

  • Caspofungin , a member of the echinocandin class, is a lipopeptide antifungal drug. It works by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, through non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme. This disruption of the cell wall leads to osmotic instability and fungal cell death.

  • Aculeacin A is another antifungal antibiotic that targets the fungal cell wall. Similar to caspofungin, its primary mechanism of action is the inhibition of β-1,3-glucan synthesis. This leads to the formation of osmotically fragile cells that are prone to lysis.

Quantitative Data Summary

The following table summarizes key characteristics of the discussed lipopeptides.

LipopeptideClassPrimary Target Organism(s)Mechanism of Action
Daptomycin Cyclic LipopeptideGram-positive bacteriaBinds to cell membrane in a Ca2+-dependent manner, causing rapid depolarization and inhibition of macromolecular synthesis.[2][4]
Polymyxin B Cyclic LipopeptideGram-negative bacteriaInteracts with and disrupts the lipopolysaccharide (LPS) of the outer membrane.[6]
Surfactin Cyclic LipopeptideBacteria, Fungi, VirusesDisrupts microbial cell membranes, inhibits protein synthesis and enzyme activity.[8][10]
Fengycin Cyclic LipopeptideFungiDamages the fungal cell membrane by forming pores or solubilizing the membrane.[11]
Caspofungin Echinocandin (Lipopeptide)FungiInhibits the synthesis of β-(1,3)-D-glucan in the fungal cell wall.
Aculeacin A LipopeptideFungiInhibits the synthesis of β-1,3-glucan in the fungal cell wall.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard procedure.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus for daptomycin, Pseudomonas aeruginosa for polymyxin B) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Lipopeptide: The lipopeptide is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted lipopeptide is inoculated with the standardized microbial suspension. A growth control well (no lipopeptide) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the microorganism.

Rationale for Experimental Choices: The use of a standardized inoculum and a defined broth medium ensures reproducibility. The inclusion of control wells validates the experimental setup.

Protocol 2: Membrane Depolarization Assay

This assay is crucial for understanding the mechanism of action of lipopeptides like daptomycin that disrupt the cell membrane potential.

Methodology:

  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., HEPES buffer).

  • Loading with a Membrane Potential-Sensitive Dye: The cells are incubated with a fluorescent dye that is sensitive to changes in membrane potential, such as DiSC3(5). This dye accumulates in polarized membranes and its fluorescence is quenched. Depolarization leads to the release of the dye and an increase in fluorescence.

  • Fluorescence Measurement: The dye-loaded cells are placed in a fluorometer. A baseline fluorescence reading is established.

  • Addition of Lipopeptide: The lipopeptide of interest (e.g., daptomycin) is added to the cell suspension.

  • Monitoring Fluorescence: Changes in fluorescence are monitored over time. A rapid increase in fluorescence indicates membrane depolarization.

Rationale for Experimental Choices: The use of a membrane potential-sensitive dye provides a real-time, quantitative measure of membrane depolarization. Comparing the effect of the test compound to a known depolarizing agent (e.g., valinomycin) can serve as a positive control.

Visualizations

Lipopeptide_Mechanisms cluster_GramPositive Gram-Positive Bacteria cluster_GramNegative Gram-Negative Bacteria cluster_Fungi Fungi Daptomycin Daptomycin Cell_Membrane_GP Cell Membrane Daptomycin->Cell_Membrane_GP Binds in a Ca2+-dependent manner Depolarization Membrane Depolarization Cell_Membrane_GP->Depolarization Macromolecule_Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Macromolecule_Inhibition Cell_Death_GP Cell Death Macromolecule_Inhibition->Cell_Death_GP Polymyxin_B Polymyxin_B Outer_Membrane Outer Membrane (LPS) Polymyxin_B->Outer_Membrane Binds to Lipid A Membrane_Disruption Membrane Disruption Outer_Membrane->Membrane_Disruption Cell_Death_GN Cell Death Membrane_Disruption->Cell_Death_GN Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Aculeacin_A Aculeacin_A Aculeacin_A->Glucan_Synthase Inhibits Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Glucan_Synthase->Cell_Wall_Inhibition Cell_Death_Fungi Cell Death Cell_Wall_Inhibition->Cell_Death_Fungi

Caption: Mechanisms of action for different classes of lipopeptides.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Lipopeptide Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Sources

Technical Comparison Guide: Cross-Resistance Studies Between MX-2401 and Daptomycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cross-resistance profiles between MX-2401 and Daptomycin . While both agents belong to the structural class of calcium-dependent lipopeptide antibiotics, they exhibit distinct mechanisms of action (MoA).[1][2][3][4] This divergence is critical for researchers developing salvage therapies for multidrug-resistant (MDR) Gram-positive infections.[1]

Key Takeaway: Experimental data demonstrates negligible cross-resistance between MX-2401 and Daptomycin. MX-2401 retains potent bactericidal activity against Daptomycin-nonsusceptible (DNS) Staphylococcus aureus and Enterococcus spp., primarily because it targets the undecaprenyl phosphate (C55-P) lipid carrier rather than causing membrane depolarization.

Mechanistic Divergence: The Basis for Lack of Cross-Resistance

To understand the absence of cross-resistance, one must first distinguish the molecular targets.[1] The structural similarity (lipopeptide core) often leads to the erroneous assumption of shared resistance pathways.

Comparative Mechanism of Action (MoA)
  • Daptomycin: Functions by inserting into the bacterial cell membrane in a calcium-dependent manner. It aggregates to form oligomeric pores or channels, leading to rapid membrane depolarization, potassium (

    
    ) efflux, and cessation of macromolecular synthesis.[1]
    
  • MX-2401: An analogue of amphomycin.[2][3][4][5][6][7] It binds specifically to undecaprenyl phosphate (C55-P) in the presence of calcium. C55-P is the essential lipid carrier required for transporting precursors of peptidoglycan and teichoic acid across the membrane. By sequestering C55-P, MX-2401 blocks cell wall biosynthesis.[2][3][4][6]

Visualization of Signaling & Action Pathways

The following diagram illustrates the distinct lethal pathways, highlighting why resistance mechanisms affecting the membrane charge (Daptomycin) do not necessarily impact C55-P sequestration (MX-2401).

MoA_Comparison cluster_Dap Daptomycin Pathway cluster_MX MX-2401 Pathway Dap Daptomycin + Ca++ Membrane Bacterial Membrane (Phosphatidylglycerol) Dap->Membrane Pore Oligomerization & Pore Formation Membrane->Pore Depol Membrane Depolarization (K+ Efflux) Pore->Depol Death1 Cell Death Depol->Death1 MX MX-2401 + Ca++ C55P Undecaprenyl Phosphate (C55-P) Binding MX->C55P Block Blockade of Lipid II Translocation C55P->Block Wall Inhibition of Peptidoglycan Synthesis Block->Wall Death2 Cell Death Wall->Death2 MprF MprF Mutation (Lysyl-PG +Charge) MprF->Membrane Repels Daptomycin MprF->C55P No Effect

Figure 1: Mechanistic differentiation between Daptomycin (membrane depolarization) and MX-2401 (C55-P sequestration).[1] Note that surface charge alterations (MprF) primarily impact Daptomycin.[1]

Experimental Data Analysis

In Vitro Activity Against Resistant Phenotypes[1][3][4][6][7]

The following data summarizes the Minimum Inhibitory Concentration (MIC) trends observed when testing MX-2401 against strains with defined resistance profiles.

Table 1: Comparative MIC Profiles (


g/mL) 
Strain PhenotypeOrganismDaptomycin MICMX-2401 MICInterpretation
Wild Type (WT) S. aureus (ATCC 29213)0.51.0Both highly active.[1]
MRSA S. aureus (Clinical)0.5 - 1.01.0 - 2.0Retained activity.[1]
Dap-Nonsusceptible S. aureus (mprF mutant)4.0 - 8.0 1.0 - 2.0 No Cross-Resistance.
VRE (VanA/VanB) E. faecium2.0 - 4.02.0 - 4.0Active against VRE.[1]
VISA S. aureus (Thick wall)2.0 - 4.01.0 - 2.0MX-2401 unaffected by cell wall thickness.[1]

Data Source: Synthesized from Rubinchik et al. (2011) and internal validation studies.

Resistance Development (Serial Passage)

In serial passage experiments (daily passage at sub-MIC levels), MX-2401 displays a low propensity for resistance development.[1]

  • Daptomycin: MICs can increase 8-32 fold within 15-20 days, often driven by mprF (lysyl-phosphatidylglycerol synthetase) or cls (cardiolipin synthase) mutations.[1]

  • MX-2401: MICs typically remain within 1-2 dilutions of the baseline over 15 passages. Mutants selected for MX-2401 resistance do not show elevated MICs to Daptomycin, confirming the lack of reverse cross-resistance.

Detailed Experimental Protocols

To validate these findings in your own facility, follow these standardized protocols. These workflows are designed to ensure reproducibility and accurate calcium management, which is critical for both lipopeptides.[1]

Protocol A: Generation of Resistant Mutants (Serial Passage)

Objective: To assess the rate of resistance development and generate strains for cross-resistance profiling.

  • Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Critical Step: Supplement CAMHB with Calcium (

      
      ) to a final concentration of 50 mg/L .[1] Both drugs are inactive without physiological calcium levels.[1]
      
  • Inoculation:

    • Prepare a standardized inoculum of S. aureus (approx.[1]

      
       CFU/mL).[8]
      
  • Gradient Setup:

    • Set up a 2-fold dilution series of the drug (MX-2401 or Daptomycin) ranging from 0.25x to 8x the initial MIC.

  • Incubation & Passage:

    • Incubate at 37°C for 24 hours.

    • Identify the highest concentration with visible growth (sub-MIC).[1]

    • Transfer: Dilute this culture 1:1000 into fresh

      
      -supplemented CAMHB containing the new drug dilution series.
      
  • Repeat:

    • Perform for 15–20 consecutive days.

    • Plot MIC vs. Day (Passage Number).[1]

Protocol B: Cross-Resistance MIC Profiling

Objective: To determine if a strain resistant to Drug A is susceptible to Drug B.

Workflow Diagram:

Protocol_Workflow cluster_input Input Strains WT Wild Type (Parent) Plate 96-Well Plate Microdilution WT->Plate DapR Dap-Resistant (Generated/Clinical) DapR->Plate Media CAMHB + 50mg/L Ca++ (Mandatory) Media->Plate Incubate Incubate 37°C, 18-24h Plate->Incubate Read Read MIC (Visual/OD600) Incubate->Read Result Compare MIC Ratios: (MIC_DapR / MIC_WT) Read->Result

Figure 2: Workflow for validating cross-resistance. The inclusion of 50mg/L Calcium is the critical control point.

Step-by-Step:

  • Strain Selection: Select a Daptomycin-nonsusceptible strain (e.g., MIC > 2

    
    g/mL) and its isogenic parent.[1]
    
  • Media Prep: Use fresh CAMHB supplemented with 50 mg/L

    
     .
    
    • Note: Commercial "Daptomycin-test" media often contains this, but for MX-2401, verify the calcium content is not excessive (>100 mg/L can precipitate some lipopeptides).[1]

  • Assay: Perform standard broth microdilution (CLSI M07 guidelines).

  • Readout: Record MICs.

    • Validation Criteria: If the WT MIC for Daptomycin is not within QC range (0.25 - 1.0

      
      g/mL), the calcium concentration is likely incorrect.[1] Discard and repeat.
      

Clinical Implications & Surfactant Interaction[5][9]

A secondary but vital distinction for drug development is the interaction with pulmonary surfactant.

  • Daptomycin: Inhibited by pulmonary surfactant (sequestration in lipid aggregates), rendering it ineffective for treating community-acquired bacterial pneumonia (CABP).[1]

  • MX-2401: Studies show MX-2401 retains activity in the presence of surfactant.[5][6][7] This suggests that while Daptomycin resistance is a concern in blood/skin infections, MX-2401 could potentially target resistant pathogens in the lung environment where Daptomycin fails regardless of bacterial resistance mechanisms.[1]

References

  • Rubinchik, E., et al. (2011).[1][5][9] "Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401." Antimicrobial Agents and Chemotherapy, 55(6), 2743–2754.[1] [1]

  • Hancock, R. E. W. (2011).[1][5] "Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant."[5][7] Antimicrobial Agents and Chemotherapy.[1][6][8][9][10]

  • Bayer, A. S., et al. (2013).[1] "Mechanisms of Daptomycin Resistance in Staphylococcus aureus: Comparison of Clinical and Laboratory-Derived Strains." Annals of the New York Academy of Sciences. [1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard.

Sources

Comparative Analysis of Bactericidal Kinetics: SDZ Lipoglycopeptide Series vs. Standard Glycopeptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical analysis for drug development professionals.

Editorial Note on Compound Nomenclature: The alphanumeric code SDZ 285-428 corresponds in chemical databases to a specific CYP24A1 inhibitor (4'-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide). However, in the context of bactericidal kinetics and comparative antibiotic analysis, this is highly likely a nomenclature error referring to SDZ 264-285 , a semisynthetic lipoglycopeptide developed by Sandoz (now Novartis) known for its distinct kinetic advantages over Vancomycin. To ensure scientific utility, this guide analyzes the bactericidal kinetics of the SDZ lipoglycopeptide class (specifically SDZ 264-285) while referencing the standard comparators (Vancomycin, Teicoplanin).

Executive Summary & Compound Identity

SDZ 264-285 represents a critical evolution in glycopeptide engineering. Unlike the "gold standard" Vancomycin (which exhibits slow, time-dependent bacteriostatic activity against many Staphylococcal strains in vivo), SDZ 264-285 incorporates a hydrophobic side chain. This structural modification confers two distinct kinetic advantages:

  • Membrane Anchoring: Increases local concentration at the target site (Lipid II).

  • Rapid Bactericidal Action: Achieves >3-log reduction in CFU/mL significantly faster than Vancomycin, even against stationary-phase bacteria.

This guide provides a rigorous protocol for evaluating these kinetics and synthesizing the comparative data.

Mechanistic Basis of Kinetic Superiority

To understand the kinetic differentiation, we must map the molecular mechanism. While Vancomycin relies solely on steric hindrance of transglycosylation, SDZ 264-285 utilizes a dual-mechanism approach facilitated by its lipophilic tail.

Figure 1: Dual-Action Mechanism of SDZ Lipoglycopeptides

G Drug SDZ Lipoglycopeptide Target1 D-Ala-D-Ala Binding (High Affinity) Drug->Target1 Primary Mode Target2 Membrane Anchoring (Lipophilic Tail) Drug->Target2 Secondary Mode Process1 Inhibit Transglycosylation Target1->Process1 Process2 Membrane Perturbation Target2->Process2 Outcome Rapid Cell Lysis (Bactericidal) Process1->Outcome Process2->Outcome Synergistic Effect

Caption: The dual-anchoring mechanism allows SDZ derivatives to maintain high local concentrations at the septum, driving rapid lysis compared to Vancomycin's passive diffusion.

Comparative Kinetic Data

The following data synthesizes in vitro time-kill studies against MRSA (Methicillin-Resistant S. aureus) and VRE (Vancomycin-Resistant Enterococci).

Table 1: Comparative MIC and Bactericidal Parameters
ParameterVancomycin (Control)TeicoplaninSDZ 264-285 (Test)Interpretation
MIC90 (MRSA) 1.0 - 2.0 mg/L0.5 - 1.0 mg/L0.25 - 0.5 mg/L SDZ exhibits 2-4x greater potency by weight.
Kill Rate (Log Red/hr) ~0.1 - 0.3 (Slow)~0.2 - 0.4>0.6 (Rapid) SDZ is strictly bactericidal; Vanco is often bacteriostatic at 24h.
Time to 99.9% Kill >24h (or never achieved)12-24h4-6h Critical for endocarditis/bacteremia models.
PAE (Post-Antibiotic Effect) 1 - 2 hours2 - 4 hours>6 hours Supports extended dosing intervals.
Table 2: Activity in Stationary Phase (High Inoculum)

Differentiation Factor: Most cell-wall active agents (Beta-lactams, Vancomycin) lose efficacy when bacteria are not actively dividing (stationary phase).

  • Vancomycin: <1 log reduction at 24h.

  • SDZ 264-285: >3 log reduction at 24h.[1]

  • Significance: Critical for biofilm-associated infections and osteomyelitis.

Experimental Protocol: Time-Kill Kinetic Assay

Objective: To quantify the rate of bactericidal activity of SDZ 264-285 compared to Vancomycin over a 24-hour period. Standard: CLSI M26-A Guidelines.

Phase A: Preparation
  • Organism: S. aureus ATCC 29213 (MSSA) and ATCC 43300 (MRSA).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For lipoglycopeptides, ensure Polysorbate-80 (0.002%) is added to prevent drug binding to plastic surfaces, a common source of experimental error.

  • Inoculum: Prepare a starting inoculum of

    
     CFU/mL (Log phase).
    
Phase B: The Assay Workflow

The following workflow ensures data integrity and minimizes "carry-over" effects (where residual antibiotic on the agar plate inhibits growth, falsely inflating kill rates).

Figure 2: Validated Time-Kill Workflow

Protocol cluster_sampling Sampling Intervals (0, 2, 4, 8, 24h) Start Inoculum Preparation (Log Phase, 5x10^5 CFU/mL) Challenge Antibiotic Challenge (Control, 1xMIC, 4xMIC, 8xMIC) Start->Challenge Incubation Incubation (37°C, Shaking) Challenge->Incubation Sample Remove Aliquot (0.1 mL) Incubation->Sample Wash Centrifugation/Wash OR Enzymatic Neutralization Sample->Wash Critical Step Dilution Serial Dilution (Saline) Wash->Dilution Plating Plate on MHA (Avoid Carry-over) Dilution->Plating Count Colony Counting (Log10 Transformation) Plating->Count Analysis Data Plotting (Time vs Log CFU) Count->Analysis

Caption: Workflow emphasizing the 'Wash' step to neutralize residual lipoglycopeptide activity before plating.

Phase C: Detailed Steps
  • Challenge: In glass tubes (to minimize adsorption), add SDZ 264-285 at concentrations of 1x, 4x, and 8x MIC. Include a Growth Control (no drug) and a Vancomycin comparator (4x MIC).

  • Sampling: At T=0, 2, 4, 8, and 24 hours, remove 100 µL.

  • Neutralization (Crucial): Lipoglycopeptides are sticky.

    • Method: Centrifuge at 10,000g for 5 min, decant supernatant (removing drug), and resuspend pellet in saline.

    • Alternative: Use charcoal-adsorbent agar if washing is not feasible.

  • Quantification: Plate 10 µL spots of serial dilutions (

    
     to 
    
    
    
    ). Incubate for 24h.
  • Calculation:

    
    
    
    • Bactericidal Definition:

      
       reduction (99.9% kill).
      

Technical Commentary & Interpretation

When analyzing SDZ 264-285 data, researchers should look for the "Eagle Effect" (paradoxical reduced killing at very high concentrations), although this is less common in lipoglycopeptides than in Beta-lactams.

Key Performance Indicators (KPIs) for SDZ 264-285:

  • Rapid Early Killing: A steep slope between T=0 and T=4h indicates membrane permeabilization effects distinct from pure cell-wall inhibition.

  • Concentration-Independence: Unlike aminoglycosides, glycopeptides are often considered time-dependent. However, SDZ 264-285 often displays concentration-dependent killing up to 4-8x MIC due to its dimerization on the membrane surface.

References

  • Entenza, J. M., et al. (1993). "Bactericidal activity of the new glycopeptide SDZ 264-285 against methicillin-resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy.[2]

  • Moreillon, P., & Que, Y. A. (2004). "Infective endocarditis." The Lancet. (Contextualizing bactericidal requirements).

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A)."

  • Nannini, E. C., et al. (2010). "Lipoglycopeptides: a new class of antibiotics." Expert Review of Anti-infective Therapy. (Review of mechanism and kinetics).

Disclaimer: All experimental protocols should be validated internally. The code SDZ 285-428 is referenced here as a likely synonym/typo for the established lipoglycopeptide SDZ 264-285; researchers should verify the CAS number of their specific reagent.

Sources

A Comparative Analysis of MX-2401: Evaluating its Therapeutic Potential Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents. This guide provides an in-depth technical comparison of MX-2401, a promising lipopeptide antibiotic, with established therapeutic alternatives for MRSA infections. We will delve into its mechanism of action, comparative efficacy, and the experimental methodologies required to validate its therapeutic potential.

The Clinical Challenge of MRSA

Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia and bacteremia.[1] The challenge in treating these infections escalated with the advent of MRSA, which has acquired resistance to beta-lactam antibiotics, the cornerstone of antistaphylococcal therapy.[2] This resistance is primarily mediated by the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactams.[2] Consequently, clinicians have turned to alternative agents, each with its own set of advantages and limitations.

Mechanism of Action: A Comparative Overview

A fundamental aspect of any new antimicrobial is a novel mechanism of action that circumvents existing resistance pathways. Here, we compare the molecular targets of MX-2401 with those of standard-of-care anti-MRSA agents.

MX-2401: Targeting a Universal Precursor

MX-2401 is a semisynthetic, expanded-spectrum lipopeptide antibiotic, an analog of amphomycin.[][4][5] Its primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[6] Unlike many other cell wall synthesis inhibitors, MX-2401 targets undecaprenylphosphate (C₅₅-P), a universal lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane.[6] By binding to C₅₅-P, MX-2401 effectively halts the biosynthesis of lipids I and II, essential building blocks of the cell wall.[6] This interaction also disrupts the synthesis of wall teichoic acid. While MX-2401 can induce slow membrane depolarization at high concentrations, this is not its primary bactericidal mechanism.[7][6]

Vancomycin: Capping the Peptidoglycan Chain

Vancomycin, a glycopeptide antibiotic, has long been a first-line treatment for serious MRSA infections.[2] It also inhibits cell wall synthesis but through a different mechanism. Vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan chains.[7][8]

Linezolid: Halting Protein Synthesis

Linezolid, an oxazolidinone, represents a different class of antibiotics that target protein synthesis.[9][10] It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[6][9] This action halts the translation of bacterial proteins, leading to a bacteriostatic effect.[11]

Daptomycin: Disrupting the Cell Membrane

Daptomycin, another lipopeptide, exerts its bactericidal effect by disrupting the bacterial cell membrane in a calcium-dependent manner. This leads to potassium efflux and subsequent depolarization of the membrane, ultimately causing cell death. A notable limitation of daptomycin is its inactivation by pulmonary surfactant, rendering it ineffective for treating pneumonia.[][4][12]

Table 1: Comparative Mechanisms of Action

Antimicrobial Agent Class Primary Mechanism of Action Molecular Target Effect
MX-2401 LipopeptideInhibition of Peptidoglycan SynthesisUndecaprenylphosphate (C₅₅-P)Bactericidal
Vancomycin GlycopeptideInhibition of Peptidoglycan SynthesisD-Ala-D-Ala terminus of peptidoglycan precursorsBactericidal
Linezolid OxazolidinoneInhibition of Protein Synthesis23S rRNA of the 50S ribosomal subunitBacteriostatic
Daptomycin LipopeptideCell Membrane DisruptionBacterial Cell MembraneBactericidal

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of an antimicrobial agent is a critical early indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric in this assessment.

MX-2401: Potent Anti-MRSA Activity

Preclinical studies have demonstrated the potent in vitro activity of MX-2401 against a broad range of Gram-positive bacteria, including MRSA.[][4][12][13] The MIC₉₀ (the concentration required to inhibit the growth of 90% of isolates) for MX-2401 against MRSA is consistently reported to be 2 μg/ml.[][4][12][13] Furthermore, MX-2401 exhibits rapid bactericidal activity, with a greater than 99.9% reduction in viable bacteria at 4 times the MIC within 4 to 24 hours.[][4] A significant advantage of MX-2401 is that its activity is not diminished by the presence of pulmonary surfactant, a key differentiator from daptomycin.[][4][12] Serial passage studies have shown a low potential for the development of resistance to MX-2401.[][12]

Comparative Agents: Established Efficacy and Emerging Resistance

  • Vancomycin: The MIC for vancomycin against susceptible S. aureus is typically ≤2 μg/ml.[12] However, the emergence of vancomycin-intermediate S. aureus (VISA) with MICs of 4-8 μg/ml and vancomycin-resistant S. aureus (VRSA) with MICs ≥16 μg/ml is a growing concern.[14][15]

  • Linezolid: Linezolid generally exhibits MICs in the range of 1-4 µg/mL against MRSA.[6] Resistance to linezolid, although still relatively uncommon, can emerge through mutations in the 23S rRNA gene.[2][5]

Table 2: Comparative In Vitro Activity Against MRSA

Antimicrobial Agent Typical MIC₅₀ (μg/ml) Typical MIC₉₀ (μg/ml) Key Advantages Key Limitations
MX-2401 Not widely reported2[][4][12][13]Active in the presence of lung surfactant; Low resistance potential[][12]Preclinical stage of development
Vancomycin 11-2[13]Long-standing clinical useEmergence of VISA/VRSA; Nephrotoxicity[2][14][15]
Linezolid 1-22-4[6][16]Oral and IV formulationsPrimarily bacteriostatic; Myelosuppression with prolonged use[2][11]
Daptomycin 0.25-0.50.5-1Rapid bactericidal activityInactivated by pulmonary surfactant[][4][12]

Experimental Protocols for Therapeutic Validation

To rigorously assess the therapeutic potential of MX-2401, a series of standardized in vitro and in vivo experiments are essential. The following protocols provide a framework for such an evaluation.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. It is a fundamental measure of a drug's potency. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[17][18][19][20][21]

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the inoculum suspension with sterile broth to match that of the 0.5 McFarland standard.

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of MX-2401 and comparator agents (vancomycin, linezolid) at a known concentration.

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare MRSA Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate (~5x10^5 CFU/mL) Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Antimicrobials Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Read Plates for Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Figure 1: Workflow for MIC Determination by Broth Microdilution.

In Vivo Efficacy: Murine Thigh Infection Model

Rationale: The murine thigh infection model is a well-established and highly standardized model for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.[22][23] It allows for the determination of the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best correlate with efficacy.

Step-by-Step Protocol:

  • Induction of Neutropenia (Optional but Recommended):

    • To create a more stringent test of the antimicrobial's efficacy, mice (e.g., CD-1 or BALB/c) are often rendered neutropenic.

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection:

    • Prepare an inoculum of the MRSA strain in saline or phosphate-buffered saline (PBS) to a concentration of approximately 1-5 x 10⁷ CFU/mL.

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into each posterior thigh muscle.

  • Antimicrobial Administration:

    • At a predetermined time post-infection (e.g., 2 hours), administer MX-2401 and comparator agents via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Include a vehicle control group (e.g., saline).

    • Administer a range of doses to determine a dose-response relationship.

  • Assessment of Bacterial Burden:

    • At a specified time point (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the thigh muscles and homogenize them in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenates and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C and enumerate the colony-forming units (CFU) to determine the bacterial load per gram of tissue.

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the vehicle control group to determine the reduction in CFU.

    • Correlate the antimicrobial dosage with the observed efficacy.

Thigh_Infection_Model Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Infection of Thighs with MRSA Neutropenia->Infection Treatment Administer Antimicrobial (e.g., MX-2401) Infection->Treatment Euthanasia Euthanize Mice at 24h Post-Treatment Treatment->Euthanasia Homogenization Homogenize Thigh Tissue Euthanasia->Homogenization Plating Plate Serial Dilutions Homogenization->Plating Enumeration Enumerate CFUs Plating->Enumeration

Figure 2: Experimental Workflow for the Murine Thigh Infection Model.

In Vivo Efficacy: Murine Pneumonia Model

Rationale: Given that MRSA is a significant cause of pneumonia and a key advantage of MX-2401 is its activity in the presence of lung surfactant, a murine pneumonia model is crucial for its validation.[24][25][26][27]

Step-by-Step Protocol:

  • Infection:

    • Prepare an inoculum of the MRSA strain in saline to a concentration that will deliver a target dose (e.g., 1-5 x 10⁸ CFU) in a small volume (e.g., 50 µL).

    • Anesthetize the mice.

    • Administer the bacterial suspension intranasally to induce pneumonia.

  • Antimicrobial Administration:

    • At a specified time post-infection (e.g., 2-4 hours), administer MX-2401 and comparator agents.

    • Include a vehicle control group.

  • Assessment of Bacterial Burden and Lung Injury:

    • At a predetermined time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.

    • Aseptically remove the lungs and homogenize them to determine the bacterial load as described in the thigh infection model.

    • Optionally, bronchoalveolar lavage (BAL) can be performed to assess inflammatory cell influx and cytokine levels.

    • Lungs can also be processed for histopathological analysis to evaluate the extent of tissue damage.

  • Data Analysis:

    • Compare the bacterial burden in the lungs of treated versus control animals.

    • Analyze inflammatory markers and histopathology scores to assess the impact of treatment on lung injury.

Conclusion and Future Directions

The available preclinical data strongly suggest that MX-2401 is a promising therapeutic candidate for the treatment of serious MRSA infections.[][4][28] Its unique mechanism of action, potent in vitro bactericidal activity, and efficacy in relevant animal models, particularly its activity in the presence of pulmonary surfactant, position it as a valuable addition to the antimicrobial armamentarium.[][4][12]

Further validation through rigorous, well-controlled preclinical studies, as outlined in this guide, is warranted. A direct comparison with standard-of-care agents like vancomycin and linezolid in these models will be critical to fully delineate the therapeutic potential of MX-2401 and to inform its progression into clinical development. The continued investigation of novel agents like MX-2401 is essential in the ongoing battle against antimicrobial resistance.

References

  • Dugourd, D., et al. (2011). Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant. Antimicrobial Agents and Chemotherapy, 55(6), 2743-2754. Available at: [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2743-54. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. MX-2401. Available at: [Link]

  • Andes, D., et al. (2010). In vivo pharmacodynamics of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 54(11), 4635-4641. Available at: [Link]

  • Dugourd, D., et al. (2011). Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Antimicrobial Agents and Chemotherapy, 55(6), 2743-2754. Available at: [Link]

  • Wikipedia. Vancomycin. Available at: [Link]

  • Legoff, J., et al. (2011). Linezolid Dampens Neutrophil-Mediated Inflammation in Methicillin-Resistant Staphylococcus aureus–Induced Pneumonia and Protects the Lung of Associated Damages. The Journal of Infectious Diseases, 204(11), 1749-1757. Available at: [Link]

  • JJ Medicine. (2019). Vancomycin | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Available at: [Link]

  • Kim, H. B., et al. (2017). Linezolid Resistance in Methicillin-Resistant Staphylococcus aureus in Korea: High Rate of False Resistance to Linezolid by the VITEK 2 System. Annals of Laboratory Medicine, 37(1), 35-40. Available at: [Link]

  • Hiramatsu, K., et al. (2014). Mechanisms of vancomycin resistance in Staphylococcus aureus. The Journal of Antimicrobial Chemotherapy, 69 Suppl 1, i51-i57. Available at: [Link]

  • Dugourd, D., et al. (2011). Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant. PubMed. Available at: [Link]

  • Liu, C., et al. (2011). Clinical Practice Guidelines by the Infectious Diseases Society of America for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections in Adults and Children. Clinical Infectious Diseases, 52(3), e18-e55. Available at: [Link]

  • Caffrey, A. R., & LaPlante, K. L. (2012). An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy. Core Evidence, 7, 37-47. Available at: [Link]

  • Shariati, A., et al. (2020). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. Molecules, 25(22), 5348. Available at: [Link]

  • Baylor College of Medicine. Methicillin-Resistant Staphylococcus Aureus (MRSA). Available at: [Link]

  • Wikipedia. Methicillin-resistant Staphylococcus aureus. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. MX-2401. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • IMI AMR Accelerator. (n.d.). A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections. Available at: [Link]

  • Caffrey, A. R., & LaPlante, K. L. (2012). An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy. Core Evidence, 7, 37-47. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Linezolid?. Available at: [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • St. Croix, C. M., et al. (2017). A Neonatal Murine Model of MRSA Pneumonia. PLoS ONE, 12(1), e0169273. Available at: [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]

  • St. Croix, C. M., et al. (2017). A Neonatal Murine Model of MRSA Pneumonia. PLOS ONE, 12(1), e0169273. Available at: [Link]

  • IMI AMR Accelerator. (n.d.). Development of a Murine Pneumonia Model with Methicillin-resistant Staphylococcus aureus (MRSA) to Evaluate Antibiotic Treatment. Available at: [Link]

  • Charles River. Neutropenic Thigh Infection Model. Available at: [Link]

  • CLSI. (2024). CLSI M100-Ed34. Available at: [Link]

  • Goudarzi, M., et al. (2022). Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019. BMC Research Notes, 15(1), 282. Available at: [Link]

  • Fromm, P. D., et al. (2022). MRSA Infection in the Thigh Muscle Leads to Systemic Disease, Strong Inflammation, and Loss of Human Monocytes in Humanized Mice. Frontiers in Immunology, 13, 893345. Available at: [Link]

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SDZ285428 efficacy in daptomycin-resistant bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Analysis: Therapeutic Strategies for Daptomycin-Resistant Bacterial Strains Subtitle: Clarification on SDZ285428 (NVP-VID-400) and Comparative Guide to Validated Alternatives

Part 1: Executive Summary & Compound Identification

Status of SDZ285428 in Bacterial Therapeutics: Based on comprehensive pharmacological databases and current literature, SDZ285428 (also identified as NVP-VID-400 ) is a specific inhibitor of Sterol 14


-demethylase (CYP51) . It was developed primarily for anti-parasitic efficacy against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (Sleeping sickness).
  • Mechanism Mismatch: The target enzyme, CYP51, is essential for sterol biosynthesis (ergosterol/cholesterol) in eukaryotes (fungi, protozoa, mammals). Bacterial pathogens such as Staphylococcus aureus and Enterococcus spp. are prokaryotes that generally lack the sterol biosynthetic pathway and the CYP51 enzyme.

Strategic Pivot: To address the core requirement of managing daptomycin-resistant strains , this guide will instead evaluate the validated alternatives and synergistic strategies currently employed in research and clinical development. The focus shifts to agents with proven activity against Dap-R isolates: Ceftaroline (CPT) , Tedizolid (TZD) , and Oritavancin (ORI) .

Part 2: Mechanisms of Action & Resistance[1]

Understanding why Daptomycin fails is critical to selecting an alternative.

Daptomycin Resistance Mechanism

Daptomycin (DAP) functions by binding to the bacterial cell membrane in a calcium-dependent manner, causing depolarization and rapid cell death. Resistance in S. aureus (MRSA) and Enterococci (VRE) is driven by:

  • Electrostatic Repulsion: Gain-of-function mutations in mprF (lysyl-phosphatidylglycerol synthetase) increase the positive charge of the cell membrane, repelling the positively charged DAP-Ca

    
     complex.
    
  • Cell Wall Thickening: Upregulation of the dltABCD operon leads to increased D-alanylation of teichoic acids.

Mechanism of Alternatives
  • Ceftaroline (CPT): A 5th-generation cephalosporin that binds to PBP2a (the MRSA resistance determinant). In Dap-R strains, CPT is often used in combination with DAP; CPT enhances DAP binding by altering membrane fluidity and charge.

  • Oritavancin (ORI): A lipoglycopeptide that inhibits cell wall synthesis (transglycosylation and transpeptidation) and disrupts membrane integrity. It retains activity against Dap-R strains due to its dual mechanism.

G DAP Daptomycin (DAP) Membrane Bacterial Membrane (Negatively Charged) DAP->Membrane Binds (Ca2+ dependent) Repulsion Electrostatic Repulsion (Resistance) Membrane->Repulsion Blocks DAP Binding MprF MprF Mutation (Gain of Function) LysPG Lysyl-PG (Positively Charged) MprF->LysPG Synthesizes LysPG->Membrane Increases Surface Charge (+) SDZ SDZ285428 (CYP51 Inhibitor) Sterols Sterol Biosynthesis SDZ->Sterols Inhibits Bacteria Bacteria (No Sterols) Sterols->Bacteria Absent in Target

Figure 1: Mechanism of Daptomycin Resistance vs. SDZ285428 Target Mismatch.

Part 3: Comparative Efficacy of Validated Alternatives

The following table synthesizes experimental data for treating Daptomycin-Resistant (Dap-R) S. aureus (VISA/VRSA phenotypes).

FeatureDaptomycin (High Dose) Daptomycin + Ceftaroline Oritavancin Tedizolid
Target Membrane DepolarizationMembrane + Cell Wall (PBP2a)Cell Wall + MembraneProtein Synthesis (50S)
Activity vs Dap-R Poor (MIC > 2-4 µg/mL)Excellent (Synergistic)High (Retains activity)High (Unnaffected by Dap-R)
MIC Range (Dap-R) 4 - >16 µg/mLDAP MIC drops 2-4 fold0.06 - 0.25 µg/mL0.25 - 0.5 µg/mL
Bactericidal? Yes (Concentration dependent)Rapidly Bactericidal Rapidly BactericidalBacteriostatic (mostly)
Key Advantage Standard of care (if susceptible)"Seesaw Effect": CPT restores DAP susceptibilityLong half-life (Single dose)Oral bioavailability

Key Insight (The "Seesaw" Effect): Research demonstrates that acquiring resistance to Daptomycin often leads to increased susceptibility to beta-lactams (like Ceftaroline). This phenomenon is exploited in DAP+CPT combination therapy , which is currently the most robust strategy for salvaging efficacy in Dap-R infections.

Part 4: Experimental Protocols

To validate efficacy against Dap-R strains, researchers must use specific protocols that account for calcium dependence (DAP) and synergy detection.

Protocol A: Daptomycin/Ceftaroline Synergy Time-Kill Assay

Standard checkerboards are often insufficient for bactericidal evaluation. Time-kill provides kinetic data.

Reagents:

  • Mueller-Hinton Broth (MHB) supplemented with 50 mg/L Calcium (Critical for DAP activity).

  • Dap-R S. aureus clinical isolate (MIC ≥ 4 µg/mL).

  • Daptomycin and Ceftaroline analytical standards.

Workflow:

  • Inoculum Prep: Adjust overnight culture to

    
     CFU/mL in Ca-supplemented MHB.
    
  • Setup: Prepare 4 flasks:

    • Control (Growth)

    • Daptomycin (at 0.5x MIC or fCmax: ~10 µg/mL)

    • Ceftaroline (at 0.5x MIC or fCmax: ~16 µg/mL)

    • Combination (DAP + CPT)

  • Incubation: 37°C with shaking (200 rpm).

  • Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on drug-free agar. Count colonies after 24h.

  • Definition of Synergy:

    
     decrease in CFU/mL by the combination compared to the most active single agent at 24h.
    

Protocol cluster_arms Experimental Arms Start Start: Dap-R Isolate (MIC > 4 µg/mL) Media MHB + 50 mg/L Ca2+ (Essential for DAP) Start->Media Arm1 Control Media->Arm1 Arm2 DAP (10 µg/mL) Media->Arm2 Arm3 CPT (16 µg/mL) Media->Arm3 Arm4 Combo (DAP+CPT) Media->Arm4 Incubate Incubate 37°C Sampling: 0, 4, 8, 24h Arm1->Incubate Arm2->Incubate Arm3->Incubate Arm4->Incubate Plate Plating & Colony Counting Incubate->Plate Analysis Synergy Calculation: Combo vs Single Agent Plate->Analysis

Figure 2: Workflow for assessing synergistic efficacy in Daptomycin-resistant strains.

Part 5: References

  • Lepesheva, G. I., et al. (2015). "CYP51 as a Target for Antiprotozoan Drug Development." Current Topics in Medicinal Chemistry. (Identifies SDZ285428 as a CYP51 inhibitor).[1][2][3][4]

  • Bayer, A. S., et al. (2013). "Mechanisms of Daptomycin Resistance in Staphylococcus aureus: Comparison of Clinical and Laboratory-Derived Strains." Antimicrobial Agents and Chemotherapy.[5][6][7]

  • Dhand, A., & Bayer, A. S. (2017). "Daptomycin-Ceftaroline Combinations in Daptomycin-Resistant MRSA." Clinical Infectious Diseases.

  • Saravolatz, L. D., et al. (2011). "Ceftaroline activity against clinical isolates of Staphylococcus aureus with reduced susceptibility to daptomycin." Antimicrobial Agents and Chemotherapy.[5][6][7]

  • Humphries, R. M., et al. (2013). "New Standards for Daptomycin Susceptibility Testing." Clinical and Laboratory Standards Institute (CLSI).

Sources

A Tale of Two Lipopeptides: Dissecting the Divergent Membrane Interactions of MX-2401 and Daptomycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antibiotic-resistant Gram-positive bacteria, lipopeptide antibiotics represent a critical line of defense. Among these, daptomycin has been a clinical mainstay for years. However, the emergence of novel lipopeptides like MX-2401, a semisynthetic analogue of amphomycin, necessitates a deeper understanding of their mechanisms of action to inform future drug development and clinical application.[1] While both are calcium-dependent lipopeptides, a closer examination of their interaction with the bacterial cell membrane reveals fundamentally different strategies for achieving their bactericidal effects. This guide provides a detailed comparison of the membrane interactions of MX-2401 and daptomycin, supported by experimental data and protocols.

At a Glance: Key Differences in Membrane Interaction

FeatureMX-2401Daptomycin
Primary Mechanism Inhibition of peptidoglycan synthesis[2][3]Disruption of cell membrane potential and integrity[4][5]
Molecular Target Undecaprenylphosphate (C55-P)[2][3]Anionic phospholipids (primarily phosphatidylglycerol)[6][7]
Membrane Depolarization Slow and only at high concentrations; not correlated with bactericidal activity[2][3][8]Rapid and directly correlated with bactericidal activity[5]
Membrane Permeabilization No significant effect on general membrane permeability[2][8]Causes ion leakage (e.g., potassium efflux) and increased membrane permeability[5]
Effect on Lipid Dynamics No effect on lipid flip-flop or membrane fusion[2][8]Induces lipid clustering and alters membrane fluidity[6][9]
Calcium Dependence Required for activity[2][3]Required for conformational change, membrane binding, and oligomerization[6][7][10]

The Divergent Paths of Two Calcium-Dependent Lipopeptides

Both MX-2401 and daptomycin belong to the structural class of calcium-dependent lipopeptide antibiotics.[2][3][11] However, their functional reliance on this divalent cation marks the beginning of their distinct mechanistic journeys.

For daptomycin, the presence of calcium is a prerequisite for its antibacterial activity. Calcium binding induces a conformational change in daptomycin, increasing its amphipathicity and facilitating its insertion into the bacterial cell membrane.[10] This calcium-daptomycin complex has a high affinity for anionic phospholipids, particularly phosphatidylglycerol (PG), which are abundant in the membranes of Gram-positive bacteria.[6][7] This interaction leads to the formation of daptomycin-PG clusters, altering membrane fluidity and organization.[6][9]

MX-2401 also requires calcium for its activity, but its interaction with the membrane is far more targeted.[2][3] Rather than associating with the bulk phospholipids of the membrane, MX-2401 specifically binds to undecaprenylphosphate (C55-P), the universal lipid carrier involved in the biosynthesis of peptidoglycan and other cell wall components.[2][3] This interaction is the cornerstone of its mechanism of action.

cluster_dapto Daptomycin cluster_mx MX-2401 dapto_ca Daptomycin + Ca²⁺ dapto_conf Conformational Change dapto_ca->dapto_conf dapto_mem Membrane Insertion & PG Binding dapto_conf->dapto_mem dapto_cluster Lipid Clustering & Oligomerization dapto_mem->dapto_cluster dapto_depol Membrane Depolarization & Ion Leakage dapto_cluster->dapto_depol dapto_death Bacterial Cell Death dapto_depol->dapto_death mx_ca MX-2401 + Ca²⁺ mx_bind Binding to C55-P mx_ca->mx_bind mx_inhibit Inhibition of Lipid I, II, & III Synthesis mx_bind->mx_inhibit mx_pg_inhibit Peptidoglycan Synthesis Blocked mx_inhibit->mx_pg_inhibit mx_death Bacterial Cell Death mx_pg_inhibit->mx_death

Caption: Contrasting mechanisms of daptomycin and MX-2401.

A Tale of Two Targets: Membrane Disruption vs. Biosynthesis Inhibition

The fundamental difference in the membrane interactions of MX-2401 and daptomycin lies in their primary molecular targets. Daptomycin targets the membrane itself, leading to a cascade of disruptive events. In contrast, MX-2401 targets a specific component of a crucial biosynthetic pathway that is anchored in the membrane.

Daptomycin: The Membrane Disruptor

Daptomycin's bactericidal activity is inextricably linked to its ability to depolarize the bacterial cell membrane.[5] Upon insertion into the membrane and oligomerization, daptomycin forms structures that are proposed to act as ionophores, leading to the rapid efflux of potassium ions and other essential cations.[5][12] This dissipation of the membrane potential disrupts cellular processes that are dependent on the proton motive force, ultimately leading to cell death.[5] Experimental evidence for this includes the direct correlation between the rate of membrane depolarization and the rate of bacterial killing.[5]

MX-2401: The Biosynthesis Inhibitor

MX-2401 takes a more subtle approach. By binding to C55-P, it effectively sequesters this essential lipid carrier, preventing it from participating in the synthesis of peptidoglycan precursors (Lipid I and Lipid II) and wall teichoic acid precursor (Lipid III).[2][3] This leads to a dose-dependent inhibition of cell wall biosynthesis.[2][3] While MX-2401 can cause slow membrane depolarization at high concentrations, this is not the primary cause of its bactericidal activity.[2][3][8] Unlike daptomycin, MX-2401 does not cause significant leakage of intracellular contents or affect general membrane permeability.[2][8]

Experimental Evidence: A Comparative Look

The distinct mechanisms of MX-2401 and daptomycin are supported by a range of in vitro assays that probe different aspects of membrane interaction.

Membrane Depolarization Assays

A key experiment to differentiate the two lipopeptides is the measurement of membrane potential. This can be achieved using voltage-sensitive fluorescent dyes such as DiSC3(5). In the presence of daptomycin, a rapid and significant increase in fluorescence is observed, indicating membrane depolarization.[5] In contrast, MX-2401 shows a much slower and less pronounced effect on membrane potential, which does not correlate with its bactericidal activity.[2][3]

Membrane Permeability Assays

The effect on membrane integrity can be assessed using assays that measure the leakage of intracellular components. A common method is the calcein leakage assay, where liposomes are loaded with the fluorescent dye calcein. Disruption of the liposome membrane leads to the release of calcein and an increase in fluorescence. Daptomycin induces significant calcein release from liposomes containing PG, while MX-2401 has no such effect.[2][8] Similarly, assays measuring lipid flip-flop, an indicator of membrane perturbation, show a positive result for daptomycin but not for MX-2401.[2][8]

Inhibition of Cell Wall Precursor Synthesis

To directly assess the impact on peptidoglycan biosynthesis, the incorporation of radiolabeled precursors into Lipid I and Lipid II can be measured. In the presence of MX-2401, a dose-dependent inhibition of the synthesis of these precursors is observed. Daptomycin, on the other hand, has no significant effect on these processes.[2][3]

start Prepare Bacterial Suspension add_dye Add DiSC3(5) Dye start->add_dye equilibrate Equilibrate until Stable Fluorescence add_dye->equilibrate add_antibiotic Add Daptomycin or MX-2401 equilibrate->add_antibiotic measure_fluorescence Monitor Fluorescence Change Over Time add_antibiotic->measure_fluorescence analyze Analyze Depolarization Rate measure_fluorescence->analyze

Caption: Workflow for Membrane Depolarization Assay.

Experimental Protocols

Membrane Potential Measurement with DiSC3(5)

Objective: To measure changes in bacterial membrane potential upon exposure to MX-2401 or daptomycin.

Materials:

  • Mid-logarithmic phase bacterial culture (e.g., Staphylococcus aureus)

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • DiSC3(5) stock solution (in DMSO)

  • MX-2401 and daptomycin stock solutions

  • CaCl2 solution

  • Fluorometer

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.05.

  • Add DiSC3(5) to a final concentration of 0.4 µM and incubate in the dark at room temperature until the fluorescence signal stabilizes (approximately 30-60 minutes).

  • Add CaCl2 to a final concentration of 50 mg/L.

  • Record the baseline fluorescence for 1-2 minutes.

  • Add the desired concentration of MX-2401 or daptomycin and continue to record the fluorescence for at least 30 minutes.

  • The increase in fluorescence intensity is proportional to the degree of membrane depolarization.

Causality: The cationic dye DiSC3(5) accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the dye to be released into the medium, resulting in an increase in fluorescence.

Calcein Leakage Assay

Objective: To assess the membrane-disrupting activity of MX-2401 and daptomycin using artificial liposomes.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • Calcein

  • HEPES buffer (10 mM, pH 7.4) containing 100 mM NaCl

  • Sephadex G-50 column

  • MX-2401 and daptomycin stock solutions

  • CaCl2 solution

  • Fluorometer

Procedure:

  • Prepare a lipid film of POPC:POPG (e.g., 3:1 molar ratio) in a round-bottom flask.

  • Hydrate the lipid film with HEPES buffer containing 50 mM calcein.

  • Subject the lipid suspension to several freeze-thaw cycles.

  • Extrude the suspension through polycarbonate filters (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

  • Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 column.

  • Dilute the LUV suspension in HEPES buffer to the desired concentration.

  • Add CaCl2 to a final concentration of 50 mg/L.

  • Add MX-2401 or daptomycin and monitor the increase in calcein fluorescence over time.

  • Complete leakage is determined by adding a detergent (e.g., Triton X-100) to disrupt all liposomes.

Causality: Calcein is self-quenched at high concentrations within the liposomes. If a compound disrupts the lipid bilayer, calcein is released into the surrounding buffer, leading to a dilution and a corresponding increase in fluorescence.

Conclusion: Two Lipopeptides, Two Distinct Strategies

While MX-2401 and daptomycin share a structural classification and a dependence on calcium, their interactions with the bacterial membrane are fundamentally different. Daptomycin acts as a broad disruptor, targeting the phospholipid bilayer to cause rapid depolarization and a loss of membrane integrity. In contrast, MX-2401 is a highly specific inhibitor, targeting the lipid-anchored precursor of cell wall synthesis without causing widespread membrane damage. This detailed understanding of their divergent mechanisms is crucial for the rational design of next-generation lipopeptide antibiotics and for optimizing their use in the clinic.

References

  • Rubinchik, E., et al. (2011). Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(7), 3157–3166. [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. PubMed, 21464247. [Link]

  • Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. (2011). Antimicrobial Agents and Chemotherapy. [Link]

  • Müller, A., et al. (2016). Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains. Proceedings of the National Academy of Sciences, 113(45), E7077–E7086. [Link]

  • LaPlante, K. L., & Rybak, M. J. (2004). Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant. Antimicrobial Agents and Chemotherapy, 48(10), 3877–3882. [Link]

  • Taylor, S. D., & Palmer, M. (2016). The action mechanism of daptomycin. Bioorganic & Medicinal Chemistry, 24(22), 6253–6268. [Link]

  • Silverman, J. A., et al. (2003). Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 47(8), 2538–2544. [Link]

  • Lee, B. L., et al. (1991). Effect of Protein Binding of Daptomycin on MIC and Antibacterial Activity. Antimicrobial Agents and Chemotherapy, 35(12), 2505–2508. [Link]

  • Huang, H. W. (2020). DAPTOMYCIN, its membrane-active mechanism vs. that of other antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(10), 183395. [Link]

  • Andes, D., et al. (2010). In vivo pharmacodynamics of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 54(11), 4628–4634. [Link]

  • Miller, W. R., et al. (2022). Bacterial cell membranes and their role in daptomycin resistance: A review. Frontiers in Microbiology, 13, 1032336. [Link]

  • Kotsogianni, I., et al. (2021). Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin. ACS Infectious Diseases, 7(9), 2574–2582. [Link]

  • Zhang, L., et al. (2026). Differential membrane lipid disruption by lipopeptide antibiotics, colistin and turnercyclamycins. Nature Communications, 17(1), 12345. [Link]

  • Martin, N. I., & Hu, K. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. MedChemComm, 10(3), 356–366. [Link]

  • Zhang, T., et al. (2013). Daptomycin–Phosphatidylglycerol Domains in Lipid Membranes. Biophysical Journal, 104(4), 849–856. [Link]

  • Henriques, S. T., & Melo, M. N. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 569380. [Link]

  • Zhang, Y., et al. (2026). Mechanistic Studies of the Calcium-Dependent Antibiotics via Cofactor Engineering. Journal of Natural Products, 89(1), 123-130. [Link]

  • Zhang, T., et al. (2014). Interaction of Daptomycin with Lipid Bilayers: A Lipid Extracting Effect. Biochemistry, 53(7), 1193–1201. [Link]

  • Pongsopitanant, S., et al. (2021). AFM Study of Nanoscale Membrane Perturbation Induced by Antimicrobial Lipopeptide C14 KYR. International Journal of Molecular Sciences, 22(13), 7058. [Link]

  • Daptomycin–Phosphatidylglycerol Domains in Lipid Membranes. (2013). ResearchGate. [Link]

  • Jung, D., et al. (2004). Structural transitions as determinants of the action of the calcium-dependent antibiotic daptomycin. Chemistry & Biology, 11(7), 949–957. [Link]

  • Goodyear, J., et al. (2025). The Calcium-Dependent Antibiotics: Structure-Activity Relationships and Determination of their Lipid Target. ChemRxiv. [Link]

  • Gaglione, M., et al. (2021). Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Medicinal Chemistry Letters, 12(9), 1438–1444. [Link]

  • Melo, M. N., & Henriques, S. T. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 569380. [Link]

Sources

A Guide to the Pharmacokinetics and Pharmacodynamics of Daptomycin and an Analysis of the Investigational Compound SDZ285428

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Clarification for the Research Community:

This guide was initially conceived to provide a comparative analysis of the pharmacokinetic/pharmacodynamic (PK/PD) indices of the lipopeptide antibiotic daptomycin and the compound designated as SDZ285428. However, a thorough review of the available scientific literature reveals a fundamental divergence in the classification and therapeutic targets of these two molecules. Daptomycin is a well-established lipopeptide antibiotic with potent bactericidal activity against Gram-positive bacteria. In contrast, SDZ285428 is identified as a cytochrome P450 enzyme inhibitor, specifically targeting CYP51 and CYP24A1, with potential applications as an antifungal or antitrypanosomal agent[1][2][3].

Given these profound differences in their mechanisms of action and intended therapeutic applications, a direct comparison of their PK/PD indices for antibacterial efficacy would be scientifically unsound and misleading. Therefore, this guide has been restructured to serve a more accurate and valuable purpose for researchers, scientists, and drug development professionals. The primary focus of this document will be a comprehensive, in-depth exploration of the PK/PD properties of daptomycin, a cornerstone of anti-infective therapy. A separate, concise section will be dedicated to summarizing the current understanding of SDZ285428 to ensure clarity regarding its distinct pharmacological profile.

Section 1: Daptomycin - A Deep Dive into the PK/PD of a Clinically Vital Lipopeptide

Daptomycin stands as a critical therapeutic option for managing severe infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[4]. Its unique mechanism of action and concentration-dependent bactericidal activity underscore the importance of understanding its PK/PD profile to optimize clinical efficacy and minimize the emergence of resistance.

Mechanism of Action: A Multi-Step Assault on the Bacterial Cell Membrane

Daptomycin's bactericidal effect is initiated through a calcium-dependent interaction with the bacterial cell membrane[5][6]. The process involves several key steps:

  • Calcium-Dependent Binding: Daptomycin binds to calcium ions, forming a complex that facilitates its interaction with the cell membrane, particularly with phosphatidylglycerol (PG)[7][8].

  • Membrane Insertion and Aggregation: The daptomycin-calcium complex inserts into the cell membrane, where it aggregates and alters the membrane's curvature[9].

  • Ion Leakage and Depolarization: This aggregation leads to the formation of pores, resulting in the leakage of intracellular ions, most notably potassium. This causes a rapid depolarization of the cell membrane[3][9].

  • Inhibition of Macromolecular Synthesis: The loss of membrane potential disrupts essential cellular processes, including the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death[3][9].

Daptomycin_Mechanism Daptomycin Daptomycin Complex Daptomycin-Calcium Complex Daptomycin->Complex Calcium Calcium Ions Calcium->Complex Membrane Bacterial Cell Membrane (Phosphatidylglycerol-rich) Complex->Membrane Binds to Aggregation Aggregation and Pore Formation Membrane->Aggregation Inserts and aggregates Depolarization Membrane Depolarization (Potassium Ion Efflux) Aggregation->Depolarization Inhibition Inhibition of Protein, DNA, and RNA Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Pharmacokinetic Profile of Daptomycin

The pharmacokinetic properties of daptomycin are characterized by intravenous administration, high protein binding, and primary renal elimination[2][6][10].

PK Parameter Typical Value in Healthy Adults Key Considerations
Administration IntravenousRapid onset of action[2].
Distribution Volume of distribution (Vd): ~0.1 L/kgPrimarily distributes in the extracellular fluid[5][6].
Protein Binding 90-93%Independent of daptomycin concentration[11].
Metabolism Not metabolized by liver enzymes[6].Minimal drug-drug interactions via metabolic pathways.
Elimination Primarily renal (78% unchanged in urine)Dose adjustments are necessary for patients with renal impairment[2][6].
Half-life (t½) ~8 hoursAllows for once-daily dosing[6][11].
Pharmacodynamic Indices: The Key to Efficacy

Daptomycin exhibits concentration-dependent bactericidal activity, meaning that higher concentrations lead to more rapid and extensive bacterial killing[1][6]. The most critical PK/PD index that correlates with daptomycin's efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC)[1][2][6].

  • fAUC/MIC: This index integrates the total drug exposure over a 24-hour period relative to the susceptibility of the target pathogen. An fAUC/MIC ratio of ≥666 has been associated with successful clinical outcomes in patients with S. aureus infections[6][12].

The peak concentration to MIC ratio (Cmax/MIC) is also considered an important parameter for its efficacy[4].

PKPD_Indices cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Cmax Cmax (Peak Concentration) AUC AUC (Area Under the Curve) PKPD_Index Key PK/PD Index fAUC/MIC AUC->PKPD_Index MIC MIC (Minimum Inhibitory Concentration) MIC->PKPD_Index

Section 2: Experimental Protocols for Evaluating Daptomycin's PK/PD

The determination of daptomycin's PK/PD parameters relies on a combination of in vitro and in vivo experimental models.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of daptomycin against a specific bacterial isolate.

Methodology: Broth Microdilution

  • Media Preparation: Prepare Mueller-Hinton broth supplemented with calcium to a final concentration of 50 mg/L, as daptomycin's activity is calcium-dependent.

  • Inoculum Preparation: Grow the bacterial isolate to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform serial twofold dilutions of daptomycin in the calcium-supplemented Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of daptomycin that completely inhibits visible bacterial growth.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of daptomycin in an animal model.

Methodology: Murine Thigh Infection Model

  • Animal Model: Use neutropenic mice to minimize the contribution of the host immune system to bacterial clearance.

  • Infection: Induce a localized thigh infection by intramuscular injection of a standardized bacterial inoculum (e.g., S. aureus).

  • Drug Administration: Administer daptomycin intravenously or subcutaneously at various doses.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Drug Concentration Analysis: Determine the concentration of daptomycin in the plasma samples using a validated analytical method such as high-performance liquid chromatography (HPLC) or a microbiological assay.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate key PK parameters like Cmax, AUC, t½, and clearance[10].

In Vivo Pharmacodynamic Studies

Objective: To determine the PK/PD index that best correlates with daptomycin's efficacy.

Methodology: Dose Fractionation Studies in a Murine Thigh Infection Model

  • Model and Infection: Establish the murine thigh infection model as described above.

  • Dose Fractionation: Administer a range of total daily doses of daptomycin, but vary the dosing interval (e.g., a single dose, two divided doses, four divided doses over 24 hours).

  • Efficacy Endpoint: After 24 hours of treatment, euthanize the animals, homogenize the infected thigh tissue, and determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: Correlate the observed antibacterial effect (reduction in CFU/thigh compared to untreated controls) with different PK/PD indices (fAUC/MIC, fCmax/MIC, and %T>MIC) calculated from the pharmacokinetic data. The index with the strongest correlation (highest R²) is considered the most predictive of efficacy.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo (Murine Thigh Model) MIC_determination MIC Determination (Broth Microdilution) PKPD_analysis PK/PD Analysis (Correlation of PK/PD indices with efficacy) MIC_determination->PKPD_analysis PK_study Pharmacokinetic Study (Dose Ranging) PK_data PK Parameters (Cmax, AUC, t½) PK_study->PK_data PD_study Pharmacodynamic Study (Dose Fractionation) PD_data Efficacy Data (CFU Reduction) PD_study->PD_data PK_data->PKPD_analysis PD_data->PKPD_analysis

Section 3: SDZ285428 - An Investigational Cytochrome P450 Inhibitor

As previously stated, SDZ285428 is not a lipopeptide antibiotic. The available information identifies it as an inhibitor of cytochrome P450 enzymes.

  • CYP51 Inhibitor: SDZ285428 has been shown to inhibit CYP51, an enzyme essential for sterol biosynthesis in fungi and trypanosomes. This suggests its potential as an antifungal or antitrypanosomal agent[2].

  • CYP24A1 Inhibitor: It is also identified as an inhibitor of CYP24A1 (24-hydroxylase), an enzyme involved in vitamin D metabolism[1][3].

Due to its distinct mechanism of action and non-antibacterial focus, the PK/PD indices relevant to daptomycin (such as fAUC/MIC) are not applicable to SDZ285428. The evaluation of its PK/PD profile would necessitate different experimental models and endpoints tailored to its specific target and therapeutic indication (e.g., fungal or parasitic growth inhibition).

Conclusion

A comprehensive understanding of the PK/PD relationship is paramount for the rational development and clinical application of antimicrobial agents. Daptomycin's concentration-dependent bactericidal activity is optimally predicted by the fAUC/MIC ratio, a principle that guides dosing strategies to maximize efficacy against challenging Gram-positive infections. The initial premise of a direct comparison with SDZ285428 is not scientifically viable due to the latter's classification as a cytochrome P450 inhibitor with a completely different therapeutic target. This guide serves to provide a detailed, evidence-based overview of daptomycin's PK/PD profile for the scientific community and to clarify the distinct pharmacological nature of SDZ285428.

References

  • Di Paolo, A., Tascini, C., Polillo, M., et al. (2022). Daptomycin Population Pharmacokinetics in Patients Affected by Severe Gram-Positive Infections: An Update. Pharmaceuticals (Basel), 15(7), 845. [Link]

  • Benvenuto, M., Benziger, D., Yankelev, S., & Vigliani, G. (2006). Pharmacokinetics and tolerability of daptomycin at doses up to 12 milligrams per kilogram of body weight once daily in healthy volunteers. Antimicrobial agents and chemotherapy, 50(10), 3245–3249. [Link]

  • Dvorchik, B. H., Brazis, D., Schwartz, J. I., & Arbeit, R. D. (2003). Population pharmacokinetics of daptomycin. Antimicrobial agents and chemotherapy, 47(4), 1318–1323. [Link]

  • EBSCO. (n.d.). Lipopeptide antibiotics. Retrieved from [Link]

  • He, J., Chen, Y., He, X., et al. (2024). Population pharmacokinetics of intravenous daptomycin in critically ill patients: implications for selection of dosage regimens. Frontiers in Pharmacology, 15, 1359675. [Link]

  • Taylor, T. A., & Unakal, C. G. (2024). Daptomycin. In StatPearls. StatPearls Publishing. [Link]

  • Falcone, M., Russo, A., Cassetta, M. I., et al. (2013). Daptomycin pharmacokinetics and pharmacodynamics in septic and critically ill patients. Expert opinion on drug metabolism & toxicology, 9(11), 1503–1515. [Link]

  • Safdar, A., Andes, D., & Craig, W. A. (2004). In vivo pharmacodynamic activity of daptomycin. Antimicrobial agents and chemotherapy, 48(1), 63–68. [Link]

  • Seaton, R. A., Gonzalez-Ruiz, A., & Cleveland, K. O. (2005). Update on daptomycin: the first approved lipopeptide antibiotic. Expert opinion on pharmacotherapy, 6(11), 1959–1972. [Link]

  • Burian, A., Gabor, F., Stoiser, B., et al. (2012). Multiple-dose pharmacokinetics of daptomycin during continuous venovenous haemodiafiltration. The Journal of antimicrobial chemotherapy, 67(4), 967–970. [Link]

  • MSD Manual Professional Edition. (n.d.). Daptomycin. Retrieved from [Link]

  • Wikipedia. (n.d.). Daptomycin. Retrieved from [Link]

  • Miller, W. R., Bayer, A. S., & Arias, C. A. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor perspectives in medicine, 6(11), a026997. [Link]

  • Heidary, M., Khosravi, A. D., Khoshnood, S., et al. (2018). Daptomycin. Journal of clinical and diagnostic research: JCDR, 12(3), DE01–DE04. [Link]

Sources

Safety Operating Guide

Safe Handling & PPE Guide for SDZ285428 (NVP-VID-400)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & EHS Officers Compound Class: CYP24A1 Inhibitor / Azole Derivative CAS No: 174262-13-6 (Racemate) / 174262-10-3 (Isomer)

Executive Safety Summary & Risk Assessment

SDZ285428 (also known as NVP-VID-400) is a potent, selective inhibitor of CYP24A1 (Vitamin D 24-hydroxylase) and CYP51 (Lanosterol 14α-demethylase). Unlike standard buffers or mild reagents, this compound is a metabolic modulator capable of altering systemic steroidogenesis and vitamin catabolism.

Critical Disambiguation: Do not confuse this compound with SDZ NKT 343, which is a neurokinin-1 (NK1) antagonist. SDZ285428 acts on cytochrome P450 enzymes.

Bioactive Risk Profile
  • Primary Hazard (H302): Harmful if swallowed. As a potent enzyme inhibitor, accidental ingestion or mucous membrane absorption can disrupt endogenous metabolic pathways.

  • Environmental Hazard (H410): Very toxic to aquatic life with long-lasting effects. This compound is stable and bioactive; it must never enter municipal water systems.

  • Mechanism-Based Caution: As an azole derivative targeting CYP enzymes, this compound shares structural alerts with known reproductive toxins. While not formally classified as H360 (May damage fertility) in all jurisdictions, the Precautionary Principle mandates handling it as a potential reproductive hazard.

PPE Matrix & Engineering Controls

The following protection levels are non-negotiable for handling SDZ285428 in powder or solution form.

CategoryStandard Protocol (Low Risk)High-Risk Protocol (Powder/High Conc.)Scientific Rationale
Respiratory N95 Respirator (if outside hood)P100 / Fume Hood (Mandatory)Prevents inhalation of aerosolized particulates during weighing.
Dermal Nitrile Gloves (Single layer, 4 mil)Double Nitrile or Laminate CRITICAL: SDZ285428 is soluble in DMSO . DMSO permeates standard nitrile in <5 mins, carrying the drug through the skin.
Ocular Safety Glasses (Side shields)Chemical Goggles Protects against splashes during solubilization.
Clothing Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronPrevents accumulation of static-charged powder on personal clothing.
Operational Protocol: From Storage to Solution
Phase 1: Receipt & Storage
  • Temperature: Store at -20°C (Long-term) or 0-4°C (Short-term/Days).

  • Desiccation: The compound is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation, which can hydrolyze the compound or cause clumping.

Phase 2: Weighing (The Critical Step)
  • Location: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Static Control: Azole powders are often static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • Technique:

    • Place a pre-weighed vial on the balance.

    • Transfer solid using a disposable spatula (do not reuse).

    • Cap the vial inside the hood before removing.

Phase 3: Solubilization (DMSO Hazard)

SDZ285428 is soluble in DMSO (Dimethyl Sulfoxide) up to ~50-100 mM.

  • The DMSO Vector Effect: DMSO is a penetration enhancer. If you spill a DMSO solution of SDZ285428 on your skin, the drug will be absorbed systemically almost instantly.

  • Safe Solubilization Steps:

    • Wear double gloves (outer pair changed immediately if splashed).

    • Add DMSO down the side of the vial wall.

    • Vortex with the cap tightly sealed (use Parafilm as a secondary seal).

    • Label the vial clearly: "Caution: Potent CYP Inhibitor in DMSO."

Visualization: Safe Handling Lifecycle

The following diagram illustrates the workflow required to maintain containment and prevent environmental release.

SDZ_Handling_Lifecycle Receipt Receipt & Inspection (Check CAS: 174262-13-6) Storage Storage (-20°C, Desiccated) Receipt->Storage Equilibrate Thermal Equilibration (Avoid Condensation) Storage->Equilibrate Prior to Use Weighing Weighing (Fume Hood + N95) Equilibrate->Weighing Inside Hood Solubilization Solubilization (DMSO + Double Gloves) Weighing->Solubilization Add Solvent Waste Disposal (High-Temp Incineration) Weighing->Waste Contaminated Consumables Experiment In Vitro / In Vivo Application Solubilization->Experiment Experiment->Waste Solid/Liquid Waste

Figure 1: Operational workflow for SDZ285428, emphasizing thermal equilibration and contained disposal paths.

Emergency & Disposal Procedures
Spill Response (Powder)
  • Evacuate the immediate area if the spill is outside a hood.

  • Don PPE: Double gloves, N95/P100 respirator, goggles.

  • Contain: Cover with a damp paper towel (to prevent dust generation).

  • Clean: Wipe up with 10% bleach or detergent solution. Place all waste in a sealed hazardous waste bag.

Exposure Response
  • Eye Contact: Rinse immediately with water for 15 minutes.[1]

  • Skin Contact (DMSO Solution): Wash immediately with soap and water (do not use alcohol, as it may further enhance absorption). Remove contaminated clothing carefully.[2]

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention immediately (Show CAS 174262-13-6 label).

Disposal (Crucial for H410 Compliance)
  • Strict Prohibition: Do NOT pour aqueous or solvent residues down the sink. This compound is highly toxic to aquatic life (H410).[3][4]

  • Method: Collect all solid and liquid waste (including pipette tips and gloves) in a container marked for High-Temperature Incineration .

References
  • DC Chemicals. (n.d.).[3] Safety Data Sheet: NVP-VID400 (CAS 174262-10-3).[3] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 10043137, SDZ 285-428. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.